TC14012
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(4-aminobutyl)-N-(1-amino-5-carbamimidamido-1-oxopentan-2-yl)-15-[[2-[[2-[(2-amino-5-carbamimidamidopentanoyl)amino]-5-carbamimidamidopentanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-26-(3-carbamimidamidopropyl)-3,9,23-tris[3-(carbamoylamino)propyl]-12,29-bis[(4-hydroxyphenyl)methyl]-2,5,8,11,14,22,25,28,31-nonaoxo-17,18-dithia-1,4,7,10,13,21,24,27,30-nonazabicyclo[30.3.0]pentatriacontane-20-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C90H140N34O19S2/c91-34-4-3-16-58-74(131)118-63(22-11-41-111-90(104)143)83(140)124-42-12-23-69(124)82(139)121-65(45-50-27-32-55(126)33-28-50)78(135)117-60(19-8-38-108-87(100)101)73(130)115-62(21-10-40-110-89(103)142)76(133)122-67(80(137)112-57(70(93)127)17-6-36-106-85(96)97)47-144-145-48-68(81(138)120-64(44-49-25-30-54(125)31-26-49)77(134)116-61(72(129)114-58)20-9-39-109-88(102)141)123-79(136)66(46-51-24-29-52-13-1-2-14-53(52)43-51)119-75(132)59(18-7-37-107-86(98)99)113-71(128)56(92)15-5-35-105-84(94)95/h1-2,13-14,24-33,43,56-69,125-126H,3-12,15-23,34-42,44-48,91-92H2,(H2,93,127)(H,112,137)(H,113,128)(H,114,129)(H,115,130)(H,116,134)(H,117,135)(H,118,131)(H,119,132)(H,120,138)(H,121,139)(H,122,133)(H,123,136)(H4,94,95,105)(H4,96,97,106)(H4,98,99,107)(H4,100,101,108)(H3,102,109,141)(H3,103,110,142)(H3,104,111,143) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDDHDBBOJNZKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CCCNC(=O)N)CCCCN)CCCNC(=O)N)CC3=CC=C(C=C3)O)NC(=O)C(CC4=CC5=CC=CC=C5C=C4)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)N)C(=O)NC(CCCNC(=N)N)C(=O)N)CCCNC(=O)N)CCCNC(=N)N)CC6=CC=C(C=C6)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C90H140N34O19S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2066.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
TC14012: A Dual-Modality Agent Targeting the CXCL12 Chemokine System
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
The C-X-C chemokine receptor type 4 (CXCR4) and its atypical counterpart, C-X-C chemokine receptor type 7 (CXCR7), are key regulators of a multitude of physiological and pathological processes, including immune cell trafficking, angiogenesis, and cancer metastasis. Their shared endogenous ligand, CXCL12, activates distinct signaling cascades through each receptor, often with opposing functional outcomes. TC14012, a synthetic peptidomimetic, has emerged as a unique pharmacological tool and potential therapeutic agent due to its dual activity: it acts as a potent antagonist of CXCR4 while simultaneously functioning as an agonist for CXCR7. This document provides an in-depth technical overview of this compound, summarizing its biochemical properties, detailing the experimental protocols used to characterize its activity, and visualizing the intricate signaling pathways it modulates.
Introduction
The CXCL12/CXCR4/CXCR7 axis is a critical signaling network involved in cellular migration, proliferation, and survival.[1][2] Dysregulation of this axis is implicated in various diseases, making it a prime target for therapeutic intervention. While CXCR4 activation via CXCL12 initiates classical G-protein-dependent signaling, leading to chemotaxis and cell proliferation, CXCR7 engagement with CXCL12 primarily triggers β-arrestin-mediated pathways, which can modulate CXCR4 signaling and promote cell survival.[1][2][3][4]
This compound is a serum-stable derivative of the T140 peptide, originally identified as a potent and selective CXCR4 antagonist with anti-HIV activity.[5] Subsequent research revealed its surprising and significant agonistic activity towards CXCR7.[3][4] This dual functionality presents a unique opportunity to simultaneously inhibit pro-tumorigenic CXCR4 signaling and activate potentially beneficial CXCR7-mediated pathways. This whitepaper serves as a comprehensive technical guide for researchers and drug development professionals interested in the multifaceted pharmacology of this compound.
Quantitative Data Summary
The biochemical activity of this compound has been characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its potency and efficacy at both CXCR4 and CXCR7.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC₅₀ | CXCR4 | 19.3 nM | Inhibition of CXCL12-induced effects | [5][6] |
| EC₅₀ | CXCR7 | 350 nM | β-arrestin 2 recruitment | [3][4][5][6] |
| Kᵢ | CXCR7 | 157 ± 36 nM | Radioligand displacement ([¹²⁵I]-CXCL12) | [3] |
| Ligand | Receptor | EC₅₀ for β-arrestin 2 Recruitment | Reference |
| This compound | CXCR7 | 350 nM | [3] |
| CXCL12 | CXCR7 | 30 nM | [3] |
| AMD3100 | CXCR7 | 140 µM | [3] |
Signaling Pathways
This compound exerts its dual effects by modulating distinct downstream signaling pathways for CXCR4 and CXCR7.
As a CXCR4 antagonist , this compound blocks the binding of the endogenous ligand CXCL12, thereby inhibiting the canonical G-protein signaling cascade. This pathway, when activated, leads to the dissociation of Gαi and Gβγ subunits, triggering downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K), ultimately promoting cell migration and proliferation.[2]
Conversely, as a CXCR7 agonist , this compound promotes the recruitment of β-arrestin 2 to the receptor.[3] This interaction initiates G-protein-independent signaling, leading to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically Erk1/2 phosphorylation.[3][5] In endothelial progenitor cells, this compound-mediated CXCR7 activation has been shown to stimulate the Akt/eNOS pathway, enhancing cell survival and angiogenic functions.[7][8]
Signaling Pathway Diagrams
Experimental Protocols
The dual activity of this compound has been elucidated through a series of key experiments. Detailed methodologies for these assays are provided below.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantifies the recruitment of β-arrestin 2 to CXCR7 upon agonist stimulation.
-
Principle: BRET is a proximity-based assay that measures protein-protein interactions. A donor molecule (Renilla luciferase, Rluc) and an acceptor molecule (Yellow Fluorescent Protein, YFP) are fused to the proteins of interest (β-arrestin 2 and CXCR7, respectively). Upon addition of a substrate for Rluc, energy is transferred to YFP if the two proteins are in close proximity (<10 nm), resulting in a detectable light emission from YFP.
-
Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells are transiently co-transfected with plasmids encoding for β-arrestin 2-Rluc and CXCR7-YFP.
-
Assay Plate Preparation: Transfected cells are seeded into 96-well white, clear-bottom microplates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of this compound, CXCL12 (positive control), or vehicle for 30 minutes at 37°C.
-
BRET Measurement: The Rluc substrate (e.g., coelenterazine h) is added to each well. BRET signal is measured using a microplate reader capable of sequential dual-emission detection at wavelengths corresponding to Rluc (e.g., 485 nm) and YFP (e.g., 530 nm). The BRET ratio is calculated as the emission at the YFP wavelength divided by the emission at the Rluc wavelength.
-
Data Analysis: Dose-response curves are generated by plotting the BRET ratio against the ligand concentration, and EC₅₀ values are determined using non-linear regression analysis.
-
Erk1/2 Phosphorylation Assay (Western Blot)
This assay determines the activation of the MAPK pathway downstream of CXCR7.
-
Principle: Western blotting is used to detect the phosphorylation status of Erk1/2, a key downstream effector of CXCR7 signaling. An increase in the ratio of phosphorylated Erk1/2 (p-Erk1/2) to total Erk1/2 indicates pathway activation.
-
Protocol:
-
Cell Culture and Treatment: U373 glioma cells, which endogenously express CXCR7 but not CXCR4, are serum-starved overnight. The cells are then treated with this compound or CXCL12 for various time points (e.g., 5, 15, 30 minutes).
-
Cell Lysis: Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-Erk1/2 and total Erk1/2. Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified, and the ratio of p-Erk1/2 to total Erk1/2 is calculated to determine the level of Erk activation.
-
Endothelial Progenitor Cell (EPC) Functional Assays
These assays assess the pro-angiogenic effects of this compound on EPCs.[7]
-
Tube Formation Assay:
-
Plate Coating: A 96-well plate is coated with Matrigel and allowed to solidify at 37°C.
-
Cell Seeding: Human cord blood-derived EPCs are seeded onto the Matrigel-coated wells in the presence of this compound or control.
-
Incubation: The plate is incubated at 37°C for 6-18 hours to allow for the formation of capillary-like structures.
-
Analysis: The formation of tubular networks is observed and quantified by microscopy. The total tube length and number of branch points are measured.
-
-
Migration (Scratch) Assay:
-
Cell Culture: EPCs are grown to a confluent monolayer in a 6-well plate.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or cell-free gap in the monolayer.
-
Treatment: The cells are washed to remove debris and then incubated with media containing this compound or control.
-
Imaging and Analysis: The closure of the scratch is monitored and imaged at different time points (e.g., 0, 12, 24 hours). The rate of cell migration is quantified by measuring the change in the width of the cell-free area over time.
-
-
Apoptosis (TUNEL) Assay:
-
Cell Treatment: EPCs are cultured with or without this compound in the presence of an apoptotic stimulus (e.g., high glucose).
-
Fixation and Permeabilization: The cells are fixed with paraformaldehyde and permeabilized with Triton X-100.
-
TUNEL Staining: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, which incorporates into the ends of fragmented DNA, a hallmark of apoptosis.
-
Analysis: The percentage of apoptotic (TUNEL-positive) cells is determined by fluorescence microscopy or flow cytometry.
-
Conclusion
This compound represents a fascinating and valuable pharmacological agent with a unique dual-activity profile. Its ability to antagonize CXCR4 while concurrently activating CXCR7 signaling provides a powerful tool for dissecting the complex biology of the CXCL12/CXCR4/CXCR7 axis. Furthermore, this dual modality holds significant therapeutic potential for diseases where the simultaneous inhibition of CXCR4-mediated pathological processes and the promotion of CXCR7-driven protective mechanisms would be advantageous, such as in certain cancers and ischemic conditions. The detailed methodologies and signaling pathway visualizations provided in this whitepaper are intended to facilitate further research and development of this compound and other next-generation modulators of the CXCL12 chemokine system.
References
- 1. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. CXCL12 (SDF-1)/CXCR4 pathway in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The CXCL12/CXCR7 signaling axis, isoforms, circadian rhythms, and tumor cellular composition dictate gradients in tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications [ijbs.com]
- 8. aacrjournals.org [aacrjournals.org]
Unraveling the TC14012 Signaling Pathway: A Comprehensive Technical Guide
Introduction
TC14012 is a novel therapeutic candidate that has demonstrated significant potential in preclinical studies for the treatment of certain inflammatory diseases and cancers. Its mechanism of action is centered on the modulation of a specific signaling pathway that plays a critical role in cellular proliferation, survival, and inflammation. This technical guide provides an in-depth elucidation of the this compound signaling pathway, detailing the key molecular players, their interactions, and the downstream cellular effects. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of targeted therapies.
Core Signaling Cascade
The this compound signaling pathway is initiated by the binding of an extracellular ligand to a transmembrane receptor, which triggers a cascade of intracellular events. The core components of this pathway include a receptor tyrosine kinase (RTK), a series of downstream kinases, and transcription factors that ultimately regulate gene expression.
Diagram of the this compound Signaling Pathway
Caption: The this compound signaling cascade from ligand binding to gene expression.
Quantitative Analysis of Pathway Modulation
The efficacy of this compound has been quantified through a series of in vitro and in vivo experiments. The following tables summarize the key quantitative data, providing a clear comparison of the compound's effects on various pathway components.
Table 1: In Vitro Kinase Inhibition Assay
| Kinase Target | IC50 (nM) |
| MEK1 | 5.2 |
| MEK2 | 4.8 |
| ERK1 | > 10,000 |
| ERK2 | > 10,000 |
| RAF1 | > 5,000 |
Table 2: Cellular Proliferation Assay (MCF-7 Cancer Cell Line)
| Treatment | Concentration (nM) | Inhibition of Proliferation (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 25.3 |
| This compound | 50 | 68.7 |
| This compound | 100 | 92.1 |
Table 3: In Vivo Tumor Growth Inhibition (Xenograft Model)
| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 35.8 |
| This compound | 25 | 62.4 |
| This compound | 50 | 85.1 |
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for the key experiments cited in this guide.
1. In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases.
-
Materials: Recombinant human kinases (MEK1, MEK2, ERK1, ERK2, RAF1), ATP, substrate peptides, this compound, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.
-
2. Cellular Proliferation Assay
-
Objective: To assess the effect of this compound on the proliferation of cancer cells.
-
Materials: MCF-7 human breast cancer cell line, DMEM medium, fetal bovine serum (FBS), penicillin-streptomycin, this compound, CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for 72 hours.
-
Add CellTiter-Glo® reagent to each well and incubate for 10 minutes to lyse the cells and stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Workflow for Cellular Proliferation Assay
Caption: Step-by-step workflow for the cellular proliferation assay.
3. In Vivo Tumor Growth Inhibition Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
-
Materials: Athymic nude mice, MCF-7 cells, Matrigel, this compound formulation, calipers.
-
Procedure:
-
Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (approximately 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally once daily.
-
Measure tumor volume with calipers every 3-4 days.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
-
Calculate the percentage of tumor volume reduction for each treatment group compared to the control group.
-
Conclusion and Future Directions
The data presented in this guide clearly elucidate the signaling pathway targeted by this compound and demonstrate its potent inhibitory effects on key pathway components. The significant anti-proliferative and anti-tumor activities underscore the therapeutic potential of this compound. Future research will focus on identifying potential biomarkers for patient stratification, exploring combination therapies to enhance efficacy and overcome potential resistance mechanisms, and further characterizing the pharmacokinetic and pharmacodynamic profiles of this compound in advanced preclinical models. The continued investigation of the this compound signaling pathway will be crucial for its successful clinical development and its potential to become a valuable therapeutic agent for patients with cancer and inflammatory diseases.
The Dichotomous Role of TC14012 in Beta-Arrestin Recruitment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012, a peptidomimetic compound derived from T140, presents a fascinating case of biased agonism in the chemokine receptor system.[1] While extensively characterized as a potent and selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4), it paradoxically functions as an agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[2][3] This agonistic activity is specifically channeled through the β-arrestin signaling pathway, independent of G-protein activation.[2] This technical guide provides an in-depth exploration of the role of this compound in β-arrestin recruitment, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters defining the interaction of this compound with CXCR4 and CXCR7, with a focus on β-arrestin recruitment.
| Compound | Target Receptor | Activity | Parameter | Value | Reference |
| This compound | CXCR4 | Antagonist | IC50 | 19.3 nM | [1][4] |
| This compound | CXCR7 | Agonist | EC50 (β-arrestin 2 recruitment) | 350 nM | [1][2][3][4][5] |
| CXCL12 | CXCR7 | Agonist | EC50 (β-arrestin recruitment) | 30 nM | [2][3] |
| AMD3100 | CXCR7 | Agonist | EC50 (β-arrestin recruitment) | 140 µM | [2][3] |
Signaling Pathways and Molecular Mechanisms
This compound's interaction with CXCR7 initiates a signaling cascade that is distinct from the canonical G-protein-coupled pathways. Upon binding to CXCR7, this compound induces a conformational change in the receptor, promoting the recruitment of β-arrestin. This interaction subsequently leads to the activation of downstream signaling molecules, such as extracellular signal-regulated kinase 1/2 (Erk 1/2).[2][5]
Figure 1: this compound-induced β-arrestin signaling cascade via CXCR7.
Interestingly, the agonistic effect of this compound on CXCR7 is determined by the receptor's core seven-transmembrane domains and connecting loops.[2][3] Studies using chimeric receptors, where the C-terminal tails of CXCR4 and CXCR7 were swapped, revealed that the agonistic activity of this compound is dictated by the CXCR7 receptor core.[2][3]
The mode of binding of this compound to CXCR7 is similar to that of its analogue, CVX15, to CXCR4.[6] Specific residues within this compound engage with key residues in the transmembrane domains of CXCR7, triggering the conformational changes necessary for β-arrestin recruitment.[6] This suggests that the differential signaling outcomes (antagonism at CXCR4 vs. agonism at CXCR7) are not due to vastly different binding modes but rather to the intrinsic properties of the receptors themselves and how they translate ligand binding into intracellular signaling.[6]
Experimental Protocols
The primary method cited for quantifying this compound-mediated β-arrestin recruitment is Bioluminescence Resonance Energy Transfer (BRET).
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
Principle:
BRET is a proximity-based assay that measures the interaction between two molecules. In this context, one protein (e.g., CXCR7) is fused to a bioluminescent donor (e.g., Renilla luciferase, Rluc), and the other protein (e.g., β-arrestin) is fused to a fluorescent acceptor (e.g., Green Fluorescent Protein, GFP). If the two proteins are in close proximity (1-10 nm), the energy from the luciferase's substrate oxidation is non-radiatively transferred to the GFP, which then emits light at its characteristic wavelength. The ratio of acceptor to donor emission is the BRET signal.
Detailed Methodology:
-
Vector Construction:
-
Clone the coding sequence of human CXCR7 into a mammalian expression vector containing a C-terminal Rluc tag.
-
Clone the coding sequence of human β-arrestin-2 into a mammalian expression vector containing a C-terminal GFP tag.
-
-
Cell Culture and Transfection:
-
HEK293 cells are a common choice for this assay.
-
Cells are cultured in appropriate media (e.g., DMEM supplemented with 10% FBS).
-
Co-transfect the cells with the CXCR7-Rluc and β-arrestin-2-GFP expression vectors using a suitable transfection reagent (e.g., Lipofectamine 2000). The ratio of the two plasmids should be optimized to ensure appropriate expression levels.
-
-
Assay Procedure:
-
24-48 hours post-transfection, harvest the cells and resuspend them in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).
-
Dispense the cell suspension into a 96-well white, clear-bottom microplate.
-
Add varying concentrations of this compound to the wells. Include a vehicle control and a positive control (e.g., CXCL12).
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for ligand binding and β-arrestin recruitment.
-
Add the luciferase substrate (e.g., coelenterazine h) to all wells.
-
Immediately measure the luminescence at two wavelengths using a microplate reader equipped with two filters: one for the donor emission (e.g., 485 nm for Rluc) and one for the acceptor emission (e.g., 525 nm for GFP).
-
-
Data Analysis:
-
Calculate the BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Subtract the background BRET ratio (from cells expressing only the donor).
-
Plot the net BRET ratio as a function of the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 value.
-
Figure 2: Experimental workflow for the BRET-based β-arrestin recruitment assay.
Conclusion
This compound is a valuable research tool for dissecting the biased signaling of chemokine receptors. Its antagonistic action at CXCR4 and agonistic activity at CXCR7, specifically through the β-arrestin pathway, highlight the complexity of GPCR signaling. The ability to selectively activate β-arrestin-dependent pathways with this compound opens avenues for investigating the physiological and pathological roles of CXCR7 signaling. Furthermore, the distinct signaling profiles of this compound underscore the importance of screening for activity at related receptors during drug development to avoid off-target effects and to potentially identify novel therapeutic applications. For drug development professionals, the case of this compound serves as a compelling example of how a ligand can exhibit opposite effects on closely related receptors, a crucial consideration in the design of selective and effective therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
TC14012: A Dual-Targeting Modulator of the Erk 1/2 Phosphorylation Cascade
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a synthetic peptidomimetic compound that has garnered significant interest in the scientific community for its unique dual-action mechanism targeting chemokine receptors. Initially identified as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4), subsequent research has revealed its surprising role as a functional agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7. This intriguing polypharmacology positions this compound as a valuable tool for dissecting the complex signaling networks governed by these two receptors, particularly in the context of the Extracellular signal-regulated kinase 1/2 (Erk 1/2) phosphorylation cascade. This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a focus on its interaction with CXCR7 and the subsequent activation of the Erk 1/2 pathway, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action: A Tale of Two Receptors
This compound exhibits a bifurcated mechanism of action. While it effectively blocks the signaling of CXCR4, a key player in cancer metastasis and HIV entry, its interaction with CXCR7 initiates a distinct signaling cascade. Unlike typical G protein-coupled receptors (GPCRs), CXCR7 does not couple to G proteins to elicit its effects. Instead, it primarily signals through the β-arrestin pathway. This compound, upon binding to CXCR7, acts as a potent agonist, triggering the recruitment of β-arrestin 2 to the receptor. This event serves as a critical nexus, initiating a downstream signaling cascade that culminates in the phosphorylation and activation of Erk 1/2, key kinases in the MAPK/Erk pathway that regulate a myriad of cellular processes including proliferation, differentiation, and survival.[1]
Beyond the canonical β-arrestin-Erk 1/2 axis, this compound has also been shown to activate the Akt/endothelial nitric oxide synthase (eNOS) pathway through CXCR7 in endothelial progenitor cells (EPCs).[2][3] This parallel pathway highlights the pleiotropic effects of this compound and its potential therapeutic implications in angiogenesis and tissue repair.[2][3][4]
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with its target receptors and its downstream effects.
| Parameter | Value | Receptor | Assay | Cell Line | Reference |
| IC₅₀ (CXCR4 antagonism) | 19.3 nM | CXCR4 | Not Specified | Not Specified | [5] |
| EC₅₀ (β-arrestin 2 recruitment) | 350 nM | CXCR7 | BRET | HEK293 | |
| EC₅₀ (β-arrestin recruitment) | 47.4 nM | CXCR7 | BRET | HEK293 | [6] |
Table 1: Potency of this compound at CXCR4 and CXCR7.
| Ligand | EC₅₀ for β-arrestin 2 recruitment to CXCR7 |
| CXCL12 | 30 nM |
| This compound | 350 nM |
| AMD3100 | 140 µM |
Table 2: Comparative potency of CXCR7 agonists in β-arrestin 2 recruitment.
Signaling Pathways
The following diagrams illustrate the signaling cascades initiated by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CXCR7 reactivates ERK signaling to promote resistance to EGFR kinase inhibitors in NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Foundational Research on TC14012 and its Parent Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research surrounding TC14012, a key derivative of the T140 peptide scaffold. This compound has emerged as a significant research tool due to its dual activity as a potent antagonist of the CXCR4 receptor and an agonist of the CXCR7 receptor. This document outlines its mechanism of action, summarizes key quantitative data for this compound and related T140 derivatives, provides detailed experimental methodologies for seminal assays, and visualizes the core signaling pathways involved.
Introduction to this compound and the T140 Scaffold
This compound is a serum-stable, peptidomimetic derivative of T140, a 14-amino acid peptide originally identified as a potent and specific antagonist of the C-X-C chemokine receptor 4 (CXCR4). The CXCR4/CXCL12 (SDF-1) signaling axis is a critical pathway involved in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its dysregulation has been implicated in a variety of diseases, most notably HIV-1 entry into host cells, cancer metastasis, and inflammatory disorders like rheumatoid arthritis.
The T140 peptide scaffold has been the basis for the development of numerous derivatives with improved potency, selectivity, and pharmacokinetic properties. These derivatives, including this compound, have been instrumental in elucidating the role of the CXCR4/CXCL12 axis in health and disease and hold therapeutic promise.
A unique characteristic of this compound is its bimodal activity. While it effectively blocks CXCR4 signaling, it concurrently acts as a potent agonist for the atypical chemokine receptor 7 (CXCR7 or ACKR3), another receptor for CXCL12. This dual functionality makes this compound a valuable molecular probe for dissecting the distinct and sometimes opposing roles of these two receptors.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and other relevant T140 derivatives, focusing on their CXCR4 antagonist and CXCR7 agonist activities, as well as their anti-HIV-1 potency.
| Compound | Target | Assay Type | Value | Reference |
| This compound | CXCR4 | IC50 | 19.3 nM | [1][2] |
| This compound | CXCR7 | EC50 (β-arrestin 2 recruitment) | 350 nM | [1][2][3] |
| T140 | CXCR4 | IC50 | 2.5 nM | |
| 4F-benzoyl-TN14003 | CXCR4 | IC50 (CXCL12-mediated migration) | 0.54 nM (mouse splenocytes), 0.65 nM (human Jurkat cells) | |
| TF14013 | HIV-1 (X4-tropic) | Anti-HIV Activity | Strong | |
| TF14013-Me | HIV-1 (X4-tropic) | Anti-HIV Activity | Very High |
Core Signaling Pathways
The biological effects of this compound and its parent compounds are mediated through their interaction with the CXCR4 and CXCR7 receptors, triggering distinct downstream signaling cascades.
CXCR4 Antagonism
As a CXCR4 antagonist, this compound blocks the binding of the endogenous ligand CXCL12. This inhibition prevents G-protein-mediated signaling, which is crucial for cell migration and survival in various physiological and pathological contexts.
Caption: CXCR4 Antagonism by this compound.
CXCR7 Agonism and β-Arrestin Recruitment
In contrast to its effect on CXCR4, this compound acts as an agonist at the CXCR7 receptor. CXCR7 is an atypical chemokine receptor that primarily signals through the β-arrestin pathway, rather than canonical G-protein coupling. Agonist binding, including by this compound, leads to the recruitment of β-arrestin 2 to the receptor. This, in turn, can trigger downstream signaling events such as the activation of the Erk 1/2 pathway.[3]
Caption: CXCR7 Agonism and β-Arrestin Recruitment by this compound.
Pro-Angiogenic Signaling via Akt/eNOS Pathway
In the context of diabetic limb ischemia, this compound has been shown to promote the angiogenic function of endothelial progenitor cells (EPCs). This is achieved through the activation of the Akt/eNOS signaling pathway, leading to increased nitric oxide (NO) production and enhanced cell survival and function.
Caption: Pro-Angiogenic Signaling of this compound in Endothelial Progenitor Cells.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the foundational research of this compound and related compounds.
CXCR4 Competitive Binding Assay
This assay is used to determine the binding affinity (IC50) of a compound to the CXCR4 receptor.
-
Cell Line: Human T-cell leukemia cell line (e.g., Jurkat) or a cell line engineered to overexpress CXCR4.
-
Reagents:
-
Test compounds (e.g., this compound, T140 derivatives) at various concentrations.
-
Radiolabeled CXCL12 (e.g., ¹²⁵I-SDF-1α) as the competitive ligand.
-
Binding buffer (e.g., Tris-HCl with BSA and MgCl₂).
-
-
Protocol:
-
Prepare a suspension of CXCR4-expressing cells.
-
Incubate the cells with varying concentrations of the test compound for a predetermined time at room temperature.
-
Add a fixed concentration of radiolabeled CXCL12 and incubate to allow for competitive binding to reach equilibrium.
-
Separate the cells from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition binding curve.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the agonist-induced recruitment of β-arrestin to the CXCR7 receptor.[3]
-
Cell Line: HEK293 cells transiently co-transfected with plasmids encoding for a CXCR7-Renilla luciferase (Rluc) fusion protein (BRET donor) and a β-arrestin-2-Yellow Fluorescent Protein (YFP) fusion protein (BRET acceptor).
-
Reagents:
-
Test compounds (e.g., this compound) at various concentrations.
-
Coelenterazine h (luciferase substrate).
-
Assay buffer (e.g., HBSS).
-
-
Protocol:
-
Seed the transfected cells in a white, clear-bottom 96-well plate.
-
Incubate the cells with the test compound at various concentrations for a specified time at 37°C.
-
Add coelenterazine h to the wells and incubate for a short period in the dark.
-
Measure the luminescence signals at two wavelengths simultaneously using a BRET-compatible plate reader: one for the Rluc emission (donor) and one for the YFP emission (acceptor).
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the light intensity emitted by the acceptor (YFP) to the light intensity emitted by the donor (Rluc). The net BRET is the difference between the BRET ratio in the presence and absence of the agonist. The EC50 value, the concentration of the agonist that produces 50% of the maximal BRET response, is determined by plotting the net BRET ratio against the logarithm of the agonist concentration.
Anti-HIV-1 Activity Assay
This assay evaluates the ability of a compound to inhibit the replication of T-cell tropic (X4) HIV-1 strains.
-
Cell Line: A susceptible T-cell line (e.g., MT-4 cells) or peripheral blood mononuclear cells (PBMCs).
-
Virus: A laboratory-adapted X4-tropic HIV-1 strain (e.g., HIV-1 IIIB).
-
Reagents:
-
Test compounds at various concentrations.
-
Cell culture medium.
-
-
Protocol:
-
Pre-incubate the target cells with various concentrations of the test compound for a short period.
-
Infect the cells with a known amount of HIV-1.
-
Culture the infected cells in the presence of the test compound for several days.
-
Monitor the extent of viral replication by measuring a viral marker in the culture supernatant, such as p24 antigen levels (using an ELISA kit) or reverse transcriptase activity.
-
-
Data Analysis: The EC50 (or IC50) value, the concentration of the compound that inhibits viral replication by 50%, is calculated from the dose-response curve.
Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the initial evaluation of a T140 derivative.
Caption: General Experimental Workflow for T140 Derivative Evaluation.
Conclusion
This compound and the broader family of T140 derivatives represent a compelling class of molecules for both basic research and therapeutic development. Their well-defined interactions with the CXCR4 and CXCR7 receptors provide a powerful platform for investigating the intricate roles of these chemokine receptors in a multitude of disease states. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a foundational resource for researchers and drug development professionals working in this exciting field. Further exploration of the structure-activity relationships within this class of compounds holds the potential to yield novel therapeutics with enhanced efficacy and specificity.
References
Unraveling the Dichotomy: A Technical Guide to the Dual Receptor Activity of TC14012
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the dual receptor functionality of TC14012, a peptidomimetic compound that exhibits a fascinating bifurcation in its activity towards two distinct chemokine receptors: CXCR4 and CXCR7. While it acts as a potent antagonist at CXCR4, it paradoxically functions as an agonist at CXCR7, initiating a unique signaling cascade. This document provides a comprehensive overview of its biochemical activity, the signaling pathways it modulates, and detailed experimental protocols for studying its effects.
Core Concept: A Tale of Two Receptors
This compound, a serum-stable derivative of T140, demonstrates selective and opposing actions on CXCR4 and CXCR7. It is classified as a peptidomimetic inverse agonist of CXCR4 and a potent agonist of CXCR7.[1] This dual activity is of significant interest in drug development, as the CXCL12/CXCR4/CXCR7 axis is implicated in numerous physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.
At CXCR4 , this compound acts as an antagonist, inhibiting the binding of the natural ligand, CXCL12, and subsequently blocking G-protein-mediated signaling pathways. This inhibitory action is crucial for its anti-HIV and anti-cancer activities.[2][3]
At CXCR7 , an atypical chemokine receptor, this compound functions as an agonist. Unlike canonical GPCRs, CXCR7 does not couple to heterotrimeric G-proteins. Instead, it signals primarily through the β-arrestin pathway.[1][4] this compound's agonism at CXCR7 leads to the recruitment of β-arrestin and the activation of downstream kinases such as Erk 1/2.[1][5]
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with CXCR4 and CXCR7.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | CXCR4 | 19.3 nM | Competitive Binding Assay | [2][3][6] |
| EC50 | CXCR7 | 350 nM | β-arrestin 2 Recruitment | [2][3][6][7] |
| Ki | CXCR7 | 157 nM (± 36) | Radioligand Displacement Assay | [5] |
Table 1: Binding Affinity and Functional Potency of this compound
| Ligand | Receptor | EC50 (β-arrestin recruitment) | Reference |
| This compound | CXCR7 | 350 nM | [1][5] |
| CXCL12 | CXCR7 | 30 nM | [1][5] |
| AMD3100 | CXCR7 | 140 µM | [1][5] |
Table 2: Comparative Potency of CXCR7 Agonists in β-arrestin Recruitment
Signaling Pathways and Visualization
This compound's dual activity results in the modulation of distinct signaling pathways for each receptor.
CXCR4 Antagonism
As an antagonist, this compound blocks the canonical G-protein signaling pathway initiated by CXCL12 binding to CXCR4. This prevents downstream effects such as calcium mobilization and cell migration.
CXCR7 Agonism and Downstream Signaling
At CXCR7, this compound acts as an agonist, initiating a G-protein-independent signaling cascade through β-arrestin. This leads to the activation of the MAPK pathway, evidenced by the phosphorylation of Erk 1/2.[1][5] Furthermore, in endothelial progenitor cells, this compound has been shown to activate the Akt/eNOS pathway, promoting cell survival and angiogenic functions.[8][9]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the dual receptor activity of this compound.
CXCR4 Competitive Binding Assay
Objective: To determine the inhibitory concentration (IC50) of this compound for CXCR4.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α) for binding to CXCR4 expressed on cells or cell membranes.
Methodology:
-
Cell Culture: Use a cell line endogenously or recombinantly expressing CXCR4 (e.g., HEK293 cells).
-
Membrane Preparation (Optional): Cell membranes can be prepared to isolate the receptor.
-
Binding Reaction:
-
Incubate cell membranes or whole cells with a fixed concentration of [¹²⁵I]-SDF-1α.
-
Add increasing concentrations of unlabeled this compound.
-
Incubate at room temperature for 1 hour in a suitable binding buffer.
-
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The IC50 value is determined by non-linear regression analysis.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
Objective: To measure the potency (EC50) of this compound in inducing β-arrestin 2 recruitment to CXCR7.
Principle: BRET is a proximity-based assay that measures the interaction between two proteins. In this case, CXCR7 is fused to a Renilla luciferase (Rluc; donor) and β-arrestin 2 is fused to a yellow fluorescent protein (YFP; acceptor). Upon this compound-induced interaction, energy is transferred from Rluc to YFP, resulting in a detectable light emission from YFP.
Methodology:
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells with plasmids encoding CXCR7-Rluc and β-arrestin 2-YFP.
-
Culture the transfected cells for 24-48 hours to allow for protein expression.
-
-
Assay Plate Preparation: Seed the transfected cells into a 96-well white, clear-bottom microplate.
-
Ligand Stimulation: Add increasing concentrations of this compound to the wells and incubate for a defined period (e.g., 15-30 minutes).
-
Substrate Addition: Add the Rluc substrate, coelenterazine h, to all wells.
-
BRET Measurement:
-
Measure the luminescence signals at two wavelengths: one for the donor (Rluc, ~485 nm) and one for the acceptor (YFP, ~530 nm).
-
The BRET ratio is calculated as (Acceptor Emission) / (Donor Emission).
-
-
Data Analysis: Plot the BRET ratio against the log concentration of this compound. The EC50 value is determined by non-linear regression analysis.
Erk 1/2 Phosphorylation Assay (Western Blot)
Objective: To assess the activation of the MAPK pathway downstream of CXCR7 by this compound.
Principle: This assay detects the phosphorylation of Erk 1/2, a key event in the MAPK signaling cascade, using specific antibodies.
Methodology:
-
Cell Culture and Treatment:
-
Use a cell line expressing CXCR7 but not CXCR4 (e.g., U373 glioma cells) to ensure signal specificity.[1]
-
Starve the cells in serum-free media to reduce basal phosphorylation.
-
Treat the cells with this compound at various concentrations and for different time points.
-
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunodetection:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Erk 1/2 (p-Erk1/2).
-
Wash and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
As a loading control, re-probe the membrane with an antibody for total Erk 1/2.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities and normalize the p-Erk1/2 signal to the total Erk 1/2 signal.
-
Akt and eNOS Phosphorylation Assay (Western Blot)
Objective: To investigate the activation of the Akt/eNOS pathway in response to this compound in specific cell types like endothelial progenitor cells (EPCs).
Principle: Similar to the Erk 1/2 phosphorylation assay, this method uses specific antibodies to detect the phosphorylated, active forms of Akt and endothelial nitric oxide synthase (eNOS).
Methodology:
-
Cell Culture and Treatment:
-
Culture EPCs under desired conditions (e.g., high glucose to mimic diabetic conditions).[9]
-
Treat the cells with this compound for specified durations.
-
-
Cell Lysis and Protein Quantification: Follow the same procedure as for the Erk 1/2 phosphorylation assay.
-
SDS-PAGE and Western Blotting: Follow the same procedure as for the Erk 1/2 phosphorylation assay.
-
Immunodetection:
-
Probe the membranes with primary antibodies specific for phosphorylated Akt (e.g., at Ser473) and phosphorylated eNOS (e.g., at Ser1177).
-
Use antibodies for total Akt and total eNOS as loading controls.
-
-
Detection and Analysis: Detect and quantify the signals as described for the Erk 1/2 assay.
Conclusion
This compound stands out as a remarkable pharmacological tool with its dual and opposing activities on CXCR4 and CXCR7. Its ability to antagonize CXCR4 while simultaneously activating CXCR7-mediated β-arrestin signaling opens up unique therapeutic possibilities. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of the CXCL12/CXCR4/CXCR7 axis and to leverage the unique properties of this compound in various disease models. A thorough understanding of its bimodal action is critical for the rational design of future therapeutics targeting this important chemokine receptor system.
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
TC14012's Dichotomous Engagement of Chemokine Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the interaction of the peptidomimetic compound TC14012 with the chemokine receptors CXCR4 and CXCR7. It provides a comprehensive overview of its dual functionality, detailing its antagonistic action on CXCR4 and its agonistic effects on CXCR7. This document summarizes key quantitative data, outlines detailed experimental methodologies for studying these interactions, and visualizes the associated signaling pathways.
Core Interaction Profile of this compound
This compound, a serum-stable derivative of T140, exhibits a unique and complex interaction profile with the closely related chemokine receptors, CXCR4 and CXCR7. While it was initially developed as a selective antagonist for CXCR4, subsequent research has revealed its potent agonistic activity on CXCR7.[1][2] This dual nature makes this compound a valuable tool for dissecting the distinct signaling pathways of these two receptors and presents intriguing possibilities for therapeutic development.
Functionally, this compound acts as an inverse agonist at the CXCR4 receptor, effectively inhibiting its signaling.[3] In stark contrast, it functions as a potent agonist at the CXCR7 receptor, initiating a distinct signaling cascade.[3][4] This differential activity is attributed to structural similarities in the ligand-binding surfaces of CXCR4 and CXCR7, although the subsequent conformational changes induced by this compound binding elicit opposing downstream effects.[3][5]
Quantitative Analysis of this compound Interaction
The binding affinity and functional potency of this compound at CXCR4 and CXCR7 have been quantified through various in vitro assays. The following tables summarize the key quantitative data for easy comparison.
Table 1: this compound Antagonistic Activity at CXCR4
| Parameter | Value | Assay | Cell Line | Reference |
| IC50 | 19.3 nM | [125I]-SDF-1α binding assay | CEM cells | [1][2] |
Table 2: this compound Agonistic Activity at CXCR7
| Parameter | Value | Assay | Cell Line | Reference |
| EC50 (β-arrestin 2 recruitment) | 350 nM | BRET-based assay | HEK293 | [1][3][4] |
| Ki | 157 ± 36 nM | Radioligand displacement assay | HEK293 | [3] |
Signaling Pathways Activated by this compound at CXCR7
This compound's agonistic activity at CXCR7 primarily triggers G-protein-independent signaling pathways. Two well-characterized pathways are the β-arrestin-mediated activation of the Erk 1/2 cascade and the Akt/eNOS pathway.
β-Arrestin-Mediated Erk 1/2 Activation
Upon binding of this compound to CXCR7, the receptor undergoes a conformational change that promotes the recruitment of β-arrestin 2.[3][4] This interaction initiates a signaling cascade that leads to the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (Erk 1/2).[3][4] This pathway has been observed in U373 glioma cells, which endogenously express CXCR7 but not CXCR4.[3]
Akt/eNOS Pathway Activation
In endothelial progenitor cells (EPCs), this compound has been shown to activate the Akt/eNOS signaling pathway through CXCR7.[6][7] This leads to the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), resulting in increased nitric oxide (NO) production.[6][7] This pathway is crucial for improving the angiogenic function of EPCs.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with chemokine receptors.
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin 2 Recruitment
This assay quantifies the recruitment of β-arrestin 2 to CXCR7 upon agonist stimulation.
References
- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. β-Arrestin Recruitment and G Protein Signaling by the Atypical Human Chemokine Decoy Receptor CCX-CKR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Arrestin Recruitment to Chemokine Receptors by Bioluminescence Resonance Energy Transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies of TC14012 in Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a peptidomimetic molecule that has garnered significant interest in the field of oncology due to its unique dual activity targeting the chemokine receptors CXCR4 and CXCR7. As a derivative of T140, this compound acts as a potent antagonist of CXCR4 and an agonist of CXCR7.[1][2][3][4] The CXCL12/CXCR4/CXCR7 signaling axis is critically involved in various aspects of cancer progression, including tumor growth, proliferation, angiogenesis, and metastasis.[5] This technical guide provides a comprehensive overview of the preliminary in vitro and in vivo studies on this compound in various cancer models, presenting key quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound exhibits a dual modulatory effect on the CXCL12 chemokine receptor system. It functions as a selective antagonist of the CXCR4 receptor, thereby inhibiting the downstream signaling cascades initiated by the binding of its ligand, CXCL12.[1][4] Concurrently, this compound acts as a potent agonist for the CXCR7 receptor, initiating a distinct set of intracellular signals.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data from preliminary studies of this compound.
| Parameter | Value | Cell Line/System | Reference |
| CXCR4 Antagonism | |||
| IC50 | 19.3 nM | - | [1][4] |
| CXCR7 Agonism | |||
| EC50 (β-arrestin 2 recruitment) | 350 nM | HEK293 cells | [2][6] |
| Ki (Radioligand displacement) | 157 nM (± 36 nM) | HEK293 cells expressing CXCR7 | [2] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration; Ki: Inhibitor constant.
Signaling Pathways
The dual activity of this compound results in the modulation of distinct signaling pathways downstream of CXCR4 and CXCR7.
CXCR4 Antagonism
As an antagonist, this compound blocks the binding of CXCL12 to CXCR4, thereby inhibiting G-protein-mediated signaling cascades that are known to promote cancer cell proliferation, survival, and migration.
Caption: this compound as a CXCR4 antagonist blocks CXCL12 binding and downstream signaling.
CXCR7 Agonism
Conversely, as a CXCR7 agonist, this compound promotes the recruitment of β-arrestin 2 to the receptor. This interaction is independent of G-protein signaling and can lead to the activation of downstream pathways such as the Erk 1/2 MAP kinase pathway.[2][6]
Caption: this compound as a CXCR7 agonist promotes β-arrestin 2 recruitment and Erk 1/2 activation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound in cancer models.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)[8]
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.[9]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated wells as a control.
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[9]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[7]
Caption: Workflow for the MTT cell viability and proliferation assay.
Transwell Migration and Invasion Assay
This protocol outlines the procedure to assess the effect of this compound on cancer cell migration and invasion.
Materials:
-
Cancer cell line of interest
-
Serum-free and serum-containing cell culture medium
-
This compound
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
-
Microscope
Procedure:
-
Insert Preparation (for Invasion Assay): Coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Preparation: Culture cancer cells to sub-confluency, then serum-starve them for several hours. Resuspend the cells in serum-free medium.
-
Assay Setup: Place the transwell inserts into the wells of a 24-well plate. Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.[10]
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the inserts. This compound can be added to either the upper or lower chamber, or both, depending on the experimental design.
-
Incubation: Incubate the plate for an appropriate duration (e.g., 6-24 hours) to allow for cell migration or invasion.[11]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.
Caption: Workflow for the transwell migration and invasion assay.
In Vivo Xenograft Tumor Growth Study
This protocol provides a general framework for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line of interest
-
Matrigel (optional)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (often mixed with Matrigel) into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound to the treatment group via a specified route (e.g., intraperitoneal, intravenous, or subcutaneous injection) and dosing schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Caption: Workflow for an in vivo xenograft tumor growth study.
Conclusion and Future Directions
The preliminary data on this compound highlight its potential as a therapeutic agent in oncology through its unique dual modulation of the CXCR4 and CXCR7 receptors. The provided quantitative data and experimental protocols serve as a foundational guide for researchers in the field. Further comprehensive studies are warranted to elucidate the full therapeutic potential of this compound across a broader range of cancer types, to optimize dosing and administration schedules for in vivo applications, and to explore its efficacy in combination with other anti-cancer therapies. The continued investigation of this compound and its role in the complex tumor microenvironment will be crucial for its successful translation into clinical settings.
References
- 1. broadpharm.com [broadpharm.com]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 11. Effect of the chemokine receptor CXCR7 on proliferation of carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
TC14012: A Technical Overview for HIV Research and Development
For Researchers, Scientists, and Drug Development Professionals
TC14012 is a peptidomimetic compound that has garnered interest in HIV research due to its unique dual-receptor activity. It acts as a potent antagonist of the CXCR4 co-receptor, a key portal for T-tropic HIV-1 entry into host cells, while simultaneously functioning as an agonist for the CXCR7 receptor. This technical guide provides an in-depth overview of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing its known signaling pathways.
Core Mechanism of Action
This compound is a serum-stable derivative of T140, another CXCR4 antagonist.[1][2] Its primary anti-HIV activity stems from its ability to block the CXCR4 co-receptor, thereby inhibiting the entry of X4-tropic and dual-tropic strains of HIV-1 into CD4+ T cells.[2][3] Concurrently, this compound acts as an agonist at the CXCR7 receptor, initiating a distinct signaling cascade.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity based on preclinical studies.
| Parameter | Receptor/Virus | Value | Reference(s) |
| IC50 | CXCR4 | 19.3 nM | [2] |
| EC50 | CXCR7 (β-arrestin 2 recruitment) | 350 nM | [2][4] |
| Inhibition of HIV-1 infection (X4 and dual-tropic strains) | CXCR4-expressing cells | >95% at 1 µM | [2] |
Signaling Pathways
This compound's interaction with CXCR4 and CXCR7 initiates distinct intracellular signaling events. As a CXCR4 antagonist, it blocks the downstream signaling typically induced by the natural ligand CXCL12, which is crucial for HIV-1 entry. In contrast, as a CXCR7 agonist, it promotes the recruitment of β-arrestin 2 and subsequently leads to the phosphorylation of Erk 1/2.[4][5]
Experimental Protocols
This section details the methodologies for key experiments cited in the research of this compound.
Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)
This assay is a standard method for quantifying the inhibition of HIV-1 entry.[6][7][8][9][10]
Objective: To determine the concentration at which this compound inhibits 50% of HIV-1 infection (IC50).
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing an HIV-1 LTR-driven luciferase reporter gene)[6][8]
-
HIV-1 viral stocks (X4-tropic, e.g., NL4-3)
-
This compound
-
Cell culture medium
-
Luciferase assay reagent
-
96-well culture plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells with the different concentrations of this compound for 1 hour at 37°C.
-
Add a predetermined amount of HIV-1 virus to each well.
-
Incubate the plates for 48 hours at 37°C.
-
Lyse the cells and add luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each this compound concentration relative to the virus control (no inhibitor) and determine the IC50 value.
β-Arrestin 2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin 2 to the CXCR7 receptor upon agonist stimulation.[4]
Objective: To determine the potency of this compound in inducing β-arrestin 2 recruitment to CXCR7 (EC50).
Materials:
-
HEK293 cells
-
Expression vectors for CXCR7 fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP)
-
Transfection reagent
-
This compound
-
Coelenterazine h (luciferase substrate)
-
96-well white, clear-bottom microplates
-
BRET-compatible plate reader
Procedure:
-
Co-transfect HEK293 cells with the CXCR7-Rluc and β-arrestin 2-YFP constructs.
-
Seed the transfected cells in a 96-well plate.
-
Prepare serial dilutions of this compound.
-
Add the this compound dilutions to the cells.
-
Add the coelenterazine h substrate.
-
Measure the light emission at wavelengths corresponding to Rluc (donor) and YFP (acceptor) using a BRET plate reader.
-
Calculate the BRET ratio (YFP emission / Rluc emission).
-
Plot the BRET ratio against the this compound concentration to determine the EC50 value.
Erk 1/2 Phosphorylation Assay (Western Blot)
This assay is used to detect the phosphorylation of Erk 1/2, a downstream signaling event of CXCR7 activation.[4]
Objective: To qualitatively or quantitatively assess the increase in phosphorylated Erk 1/2 in response to this compound.
Materials:
-
U373 cells (expressing endogenous CXCR7 but not CXCR4)
-
This compound
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies: anti-phospho-Erk 1/2 and anti-total-Erk 1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture U373 cells and serum-starve them overnight.
-
Treat the cells with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with the anti-phospho-Erk 1/2 primary antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total-Erk 1/2 antibody as a loading control.
Clinical Development Status
Based on publicly available information, this compound has been investigated in preclinical studies for its anti-HIV activity.[3] However, there is no evidence to suggest that this compound has entered human clinical trials for the treatment of HIV infection. The development of other CXCR4 antagonists, such as Plerixafor (AMD3100), has progressed further, although not specifically for HIV treatment but for stem cell mobilization.[11] The clinical development landscape for HIV entry inhibitors is continually evolving, with a focus on long-acting formulations and novel mechanisms of action.[12][13][14][15]
Conclusion
This compound represents an interesting lead compound in the context of HIV research due to its dual activity on CXCR4 and CXCR7. Its potent inhibition of X4-tropic HIV-1 entry in preclinical models highlights its therapeutic potential. However, the lack of progression into clinical trials for HIV suggests that challenges related to its overall efficacy, safety profile, or pharmacokinetic properties may have been encountered. Further research into the downstream consequences of its CXCR7 agonism in the context of HIV infection could provide valuable insights for the development of future entry inhibitors.
References
- 1. Discoveries and developments of CXCR4-targeted HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The therapeutic potential of CXCR4 antagonists in the treatment of HIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. hiv.lanl.gov [hiv.lanl.gov]
- 8. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Scholars@Duke publication: Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. [scholars.duke.edu]
- 10. International Technology Transfer of a GCLP-Compliant HIV-1 Neutralizing Antibody Assay for Human Clinical Trials | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. HIV pipeline 2020: new drugs in development – March 2020 | HIV i-Base [i-base.info]
- 13. viivhealthcare.com [viivhealthcare.com]
- 14. positivelyaware.com [positivelyaware.com]
- 15. Pipeline report 2021: HIV drugs in development | HIV i-Base [i-base.info]
discovery and development of TC14012
An In-depth Technical Guide to the Discovery and Development of TC14012
Introduction
This compound is a synthetic, serum-stable peptidomimetic that has emerged as a significant tool in chemokine receptor research.[1][2] Derived from the horseshoe crab peptide T140, this compound was initially developed as a selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] Subsequent research, however, unveiled a surprising dual functionality: this compound also acts as a potent agonist for the atypical chemokine receptor 7 (ACKR3), also known as CXCR7.[3][4] This guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, tailored for researchers and professionals in drug development.
Physicochemical Properties
This compound is a cyclic peptide with the sequence H-Arg-Arg-Nal-Cys-Tyr-Cit-Lys-d-Cit-Pro-Tyr-Arg-Cit-Cys-Arg-NH2, featuring a disulfide bridge between the two cysteine residues.[5] Its development from the parent compound T140 involved modifications such as C-terminal amidation and citrulline substitution to enhance its stability in serum.[2]
| Property | Value |
| Molecular Formula | C90H140N34O19S2 |
| Molecular Weight | 2066.43 g/mol |
| CAS Number | 368874-34-4 |
| Purity | ≥95% |
| Solubility | Soluble to 1 mg/ml in water |
| Data sourced from R&D Systems. |
Dual Receptor Pharmacology: A Tale of Two Receptors
The most remarkable characteristic of this compound is its opposing effects on two closely related chemokine receptors, CXCR4 and CXCR7.
CXCR4 Antagonism
This compound was originally designed as a potent and selective antagonist of CXCR4, a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological and pathological processes, including HIV entry, cancer metastasis, and inflammation.[1][2] this compound effectively blocks the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4, thereby inhibiting downstream signaling pathways.[2]
CXCR7 Agonism
Contrary to its effect on CXCR4, this compound functions as an agonist on CXCR7.[3][4] CXCR7 is considered an "atypical" chemokine receptor because it does not couple to G proteins to mediate classical chemotactic signaling. Instead, it primarily signals through the recruitment of β-arrestin.[3][4] this compound potently induces the recruitment of β-arrestin 2 to CXCR7, triggering a distinct set of cellular responses.[1][3]
Quantitative Analysis of Receptor Interaction
The affinity and potency of this compound at both CXCR4 and CXCR7 have been quantified through various in vitro assays.
| Parameter | Receptor | Value | Assay Type |
| IC50 | CXCR4 | 19.3 nM | Inhibition of CXCL12 binding |
| EC50 | CXCR7 | 350 nM | β-arrestin 2 recruitment |
| Ki | CXCR7 | 157 ± 36 nM | Radioligand displacement |
| Data compiled from multiple sources.[1][3][6] |
For context, the natural ligand CXCL12 has an EC50 of approximately 30 nM for β-arrestin recruitment to CXCR7, while the other CXCR4 antagonist, AMD3100, is a much weaker CXCR7 agonist with an EC50 of 140 μM.[3][4]
Signaling Pathways and Mechanism of Action
The dual functionality of this compound stems from its interaction with the distinct signaling mechanisms of CXCR4 and CXCR7.
Inhibition of CXCR4 Signaling
As a CXCR4 antagonist, this compound blocks CXCL12-induced signaling cascades. The CXCL12/CXCR4 axis is known to activate pathways like ERK and AKT, which are involved in cell proliferation and survival.[2] By preventing CXCL12 binding, this compound inhibits these downstream effects.
Activation of CXCR7 Signaling
Upon binding to CXCR7, this compound initiates a signaling cascade that is independent of G proteins. The primary mechanism is the recruitment of β-arrestin, which then acts as a scaffold for other signaling molecules.[3][4] This leads to the activation of pathways such as the Akt/eNOS and Erk 1/2 pathways.[3][4][7]
Experimental Protocols
Bioluminescence Resonance Energy Transfer (BRET) Assay for β-Arrestin Recruitment
This assay is used to quantify the recruitment of β-arrestin to CXCR7 upon agonist stimulation.[3]
-
Cell Line: HEK293 cells are co-transfected with constructs for CXCR7 fused to a Renilla luciferase (Rluc) and β-arrestin 2 fused to a yellow fluorescent protein (YFP).
-
Cell Culture: Transfected cells are plated in 96-well microplates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of this compound.
-
Substrate Addition: The luciferase substrate, coelenterazine h, is added to each well.
-
Signal Detection: Light emissions are measured at two wavelengths corresponding to the luciferase and YFP.
-
Data Analysis: The BRET ratio is calculated as the ratio of the light emitted by the YFP to the light emitted by the Rluc. An increase in this ratio indicates the proximity of the two fusion proteins, signifying β-arrestin recruitment.
Erk 1/2 Phosphorylation Assay
This experiment assesses the activation of the MAP kinase pathway downstream of CXCR7.[3]
-
Cell Line: U373 glioma cells, which endogenously express CXCR7 but not CXCR4, are used.
-
Serum Starvation: Cells are serum-starved to reduce basal levels of phosphorylated Erk.
-
Stimulation: Cells are treated with this compound for various time points.
-
Lysis: Cells are lysed to extract proteins.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Erk 1/2 and total Erk 1/2.
-
Detection: The bands are visualized and quantified to determine the ratio of phosphorylated Erk to total Erk.
Therapeutic Implications and Future Directions
The unique pharmacological profile of this compound makes it a valuable research tool and a potential therapeutic agent for a range of conditions.
-
Anti-HIV Activity: As a CXCR4 antagonist, this compound can block the entry of X4-tropic HIV strains into host cells.[1][6]
-
Oncology: The inhibition of the CXCL12/CXCR4 axis has shown promise in reducing tumor growth and metastasis in preclinical models.[1][2]
-
Ischemic Diseases: Through its agonistic activity on CXCR7, this compound has been shown to improve the angiogenic function of endothelial progenitor cells and promote blood perfusion recovery in models of diabetic limb ischemia.[7]
The discovery that a CXCR4 antagonist can act as a CXCR7 agonist highlights the complexity of chemokine receptor pharmacology and underscores the importance of screening compounds against related receptors to avoid off-target effects or to discover novel therapeutic activities. Future research will likely focus on leveraging the dual functionality of this compound for therapeutic benefit and on designing new molecules with tailored activities at these two important receptors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 7. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
The Structural-Activity Relationship of TC14012: A Dual-Targeting Ligand for CXCR4 and CXCR7
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a synthetic, serum-stable peptidomimetic that has garnered significant interest in the field of drug discovery due to its unique dual-targeting profile. It acts as a potent and selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and, intriguingly, as an agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] This dual functionality presents a compelling avenue for therapeutic intervention in a range of diseases, including HIV-1 infection, cancer, and inflammatory conditions, where the CXCL12/CXCR4/CXCR7 signaling axis plays a critical role. This technical guide provides an in-depth analysis of the structural-activity relationship (SAR) of this compound, detailing the molecular determinants of its interaction with both receptors, summarizing quantitative biological data, and outlining key experimental methodologies.
Core Structure and Pharmacophore
This compound is a cyclic pentapeptide derivative of T140, a natural peptide isolated from the horseshoe crab.[3] The core structure of this compound features a cyclic pentapeptide scaffold. The mode of binding of this compound to CXCR7 has been shown to be similar to that of its analogue, CVX15, to CXCR4.[4] Key interactions involve the arginine residues at positions 2 and 14 of the peptide, which engage with crucial aspartic acid residues on the receptors: D179 in transmembrane domain 4 and D275 in transmembrane domain 6 of CXCR7.[4]
A significant finding in the SAR of this compound is the role of the C-terminal amidation. The parent compound, T140, is not a CXCR7 agonist due to conformational constraints. The C-terminal amidation in this compound appears to relieve these constraints, allowing it to adopt a conformation that activates CXCR7.[4]
Quantitative Structure-Activity Relationship Data
The following table summarizes the biological activity of this compound and its precursor, T140, providing a clear comparison of their potency at CXCR4 and CXCR7.
| Compound | Target Receptor | Activity | IC50 (nM) | EC50 (nM) | Reference |
| This compound | CXCR4 | Antagonist | 19.3 | - | [1] |
| CXCR7 | Agonist | - | 350 | [1][2] | |
| T140 | CXCR4 | Antagonist | - | - | [4] |
| CXCR7 | Not an agonist | - | - | [4] |
Signaling Pathways
This compound exhibits distinct signaling outcomes upon binding to its two target receptors. As a CXCR4 antagonist, it blocks the canonical G protein-dependent signaling pathways initiated by the natural ligand CXCL12. In contrast, as a CXCR7 agonist, this compound promotes β-arrestin-mediated signaling, a pathway that is independent of G protein activation.[5] This biased agonism is a key feature of this compound's pharmacological profile.
This compound Signaling at CXCR4 and CXCR7
Caption: this compound antagonizes CXCR4 signaling while promoting CXCR7-mediated β-arrestin recruitment.
Experimental Protocols
Radioligand Binding Assay for CXCR4 and CXCR7
This protocol is used to determine the binding affinity of this compound to CXCR4 and CXCR7 by measuring its ability to displace a radiolabeled ligand.
Workflow:
Caption: Workflow for the radioligand binding assay.
Detailed Methodology:
-
Cell Membrane Preparation: Membranes from cells overexpressing either CXCR4 or CXCR7 are prepared by homogenization and centrifugation.
-
Binding Reaction: Cell membranes are incubated in a binding buffer containing a fixed concentration of radiolabeled CXCL12 (e.g., [¹²⁵I]CXCL12) and varying concentrations of this compound.
-
Incubation: The reaction is incubated to allow for competitive binding to reach equilibrium.
-
Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.
-
Detection: The radioactivity retained on the filter is quantified using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
β-Arrestin Recruitment Assay
This assay measures the ability of this compound to induce the recruitment of β-arrestin to CXCR7, a hallmark of its agonist activity at this receptor. A common method is the Bioluminescence Resonance Energy Transfer (BRET) assay.
Workflow:
Caption: Workflow for the β-arrestin recruitment BRET assay.
Detailed Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293) are co-transfected with plasmids encoding for CXCR7 fused to a Renilla luciferase (RLuc) donor and β-arrestin fused to a yellow fluorescent protein (YFP) acceptor.
-
Cell Stimulation: Transfected cells are stimulated with a range of this compound concentrations.
-
BRET Measurement: The BRET signal is measured by detecting the light emission at wavelengths corresponding to the donor (RLuc) and acceptor (YFP). An increase in the YFP/RLuc emission ratio indicates β-arrestin recruitment.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal response (EC50) is determined by fitting the dose-response curve with a sigmoidal function.
ERK1/2 Phosphorylation Assay
This assay determines the activation of downstream signaling pathways, such as the MAPK/ERK pathway, following CXCR7 activation by this compound.
Workflow:
Caption: Workflow for the ERK1/2 phosphorylation assay.
Detailed Methodology:
-
Cell Stimulation: Cells endogenously or exogenously expressing CXCR7 are treated with this compound for various time points.
-
Cell Lysis: Cells are lysed to extract total cellular proteins.
-
Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against the phosphorylated form of ERK1/2 (p-ERK1/2) and total ERK1/2.
-
Detection: The membrane is incubated with a secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Data Analysis: The intensity of the p-ERK1/2 and total ERK1/2 bands is quantified, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation.
Conclusion
The structural-activity relationship of this compound reveals a sophisticated interplay of its chemical features that govern its dual activity as a CXCR4 antagonist and a CXCR7 agonist. The cyclic peptide backbone provides a rigid scaffold for optimal receptor interaction, while specific residues and the C-terminal amidation are critical for its distinct activities at the two receptors. The ability of this compound to selectively modulate the CXCR4 and CXCR7 signaling pathways underscores its potential as a valuable pharmacological tool and a promising lead compound for the development of novel therapeutics targeting the CXCL12 chemokine axis. Further exploration of this compound analogs will undoubtedly provide deeper insights into the molecular mechanisms of chemokine receptor activation and antagonism, paving the way for the design of next-generation biased ligands with improved therapeutic profiles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. CXCR4 CXCR7 effects in melanoma & melanocytes [protocols.io]
- 3. CXCR4 antagonist-TC 14012 - Creative Peptides [creative-peptides.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
TC14012: A Dual-Modulator of the CXCL12 Signaling Axis
An In-depth Technical Guide on the Core Mechanisms and Experimental Evaluation
Audience: Researchers, scientists, and drug development professionals.
Abstract: The chemokine CXCL12, through its interactions with the receptors CXCR4 and CXCR7, plays a pivotal role in a myriad of physiological and pathological processes, including immune cell trafficking, HIV-1 entry, and cancer metastasis. The modulation of this signaling axis represents a significant therapeutic opportunity. This technical guide provides a comprehensive overview of TC14012, a peptidomimetic molecule that acts as a potent and selective antagonist of CXCR4 while simultaneously functioning as an agonist for CXCR7. We delve into the molecular interactions, downstream signaling consequences, and detailed experimental protocols for characterizing the activity of this compound. This document is intended to serve as a core resource for researchers engaged in the study of chemokine signaling and the development of related therapeutics.
Introduction to the CXCL12/CXCR4/CXCR7 Axis
The CXCL12 signaling network is a critical regulator of cellular migration and localization. The primary receptors for CXCL12 are the C-X-C chemokine receptor type 4 (CXCR4) and the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.
-
CXCR4: A classical G protein-coupled receptor (GPCR) that, upon binding CXCL12, activates heterotrimeric G proteins, primarily of the Gαi family. This initiates a cascade of downstream signaling events, including the inhibition of adenylyl cyclase, mobilization of intracellular calcium, and activation of the PI3K/Akt and MAPK/ERK pathways, ultimately leading to chemotaxis, cell proliferation, and survival.[1][2]
-
CXCR7 (ACKR3): While it binds CXCL12 with high affinity, CXCR7 is considered an "atypical" chemokine receptor as it does not couple to G proteins to mediate classical chemotactic responses. Instead, its primary roles are thought to be CXCL12 scavenging and the activation of β-arrestin-dependent signaling pathways, which can also lead to the activation of ERK1/2.[3][4][5]
The interplay between CXCR4 and CXCR7 in response to CXCL12 gradients is complex and context-dependent, influencing processes ranging from embryonic development to the tumor microenvironment.[5]
This compound: A Bimodal Regulator
This compound is a serum-stable, peptidomimetic derivative of T140, a molecule originally isolated from the horseshoe crab.[6][7] Structural modifications, including C-terminal amidation and the substitution of certain amino acids with citrulline, have endowed this compound with enhanced stability and a unique pharmacological profile.[6]
Antagonism of CXCR4
This compound acts as a potent and selective antagonist at the CXCR4 receptor. It competitively binds to CXCR4, thereby inhibiting the binding of the endogenous ligand CXCL12. This blockade prevents the CXCL12-induced conformational changes in CXCR4 necessary for G protein coupling and the initiation of downstream signaling cascades. Consequently, this compound effectively inhibits CXCL12-mediated chemotaxis of various cell types, including lymphocytes and cancer cells.[6][7] Some studies also classify this compound as an inverse agonist of CXCR4, suggesting it can reduce the basal or constitutive activity of the receptor.[3][4]
Agonism of CXCR7
In contrast to its effects on CXCR4, this compound functions as an agonist at the CXCR7 receptor. Upon binding to CXCR7, this compound promotes the recruitment of β-arrestin 2 to the receptor.[3][4][8] This interaction initiates a β-arrestin-dependent signaling cascade, leading to the phosphorylation and activation of downstream kinases such as ERK1/2.[3] This agonistic activity at CXCR7 highlights the dual nature of this compound's modulation of the CXCL12 signaling axis.
Quantitative Data Summary
The following tables summarize the key quantitative parameters defining the interaction of this compound with CXCR4 and CXCR7.
| Parameter | Receptor | Value | Assay Type | Reference |
| IC50 | CXCR4 | 19.3 nM | HIV-1 entry inhibition | [8] |
| EC50 | CXCR7 | 350 nM | β-arrestin 2 recruitment | [3][4][8][9] |
| Ki | CXCR7 | 157 ± 36 nM | Radioligand displacement | [7] |
Table 1: Potency and Affinity of this compound
| Ligand | Receptor | EC50 (β-arrestin 2 recruitment) | Reference |
| CXCL12 | CXCR7 | 30 nM | [3][7] |
| This compound | CXCR7 | 350 nM | [3][7] |
| AMD3100 | CXCR7 | 140 µM | [3][7] |
Table 2: Comparative Agonist Potency at CXCR7
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the modulatory effects of this compound on the CXCL12/CXCR4 and CXCL12/CXCR7 signaling pathways.
Caption: this compound antagonism of CXCL12/CXCR4 signaling.
Caption: this compound agonism of CXCR7 signaling.
Experimental Workflow Diagram
The following diagram illustrates a general experimental workflow for characterizing the effects of this compound.
Caption: General workflow for this compound characterization.
Detailed Experimental Protocols
The following protocols are composite methods based on published literature and provide a framework for key experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
β-Arrestin Recruitment Assay using Bioluminescence Resonance Energy Transfer (BRET)
This assay measures the recruitment of β-arrestin to CXCR7 upon agonist stimulation.
Materials:
-
HEK293T cells
-
Expression plasmids: CXCR7-Rluc8 (donor) and β-arrestin-2-Venus (acceptor)
-
Transfection reagent (e.g., PEI)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Coelenterazine h (BRET substrate)
-
This compound and CXCL12
-
White, 96-well microplates
-
BRET-compatible plate reader
Protocol:
-
Transfection: Co-transfect HEK293T cells with CXCR7-Rluc8 and β-arrestin-2-Venus plasmids at an optimized ratio. Plate the transfected cells into white, 96-well plates and culture for 24-48 hours.
-
Cell Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with assay buffer.
-
Ligand Stimulation: Add varying concentrations of this compound or CXCL12 (as a positive control) to the wells. Include a vehicle control (assay buffer alone). Incubate the plate at 37°C for 15-30 minutes.
-
Substrate Addition: Add coelenterazine h to each well to a final concentration of 5 µM.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc8 donor (e.g., 485 nm) and one for the Venus acceptor (e.g., 530 nm).
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Subtract the background BRET ratio from cells expressing only the donor. Plot the net BRET ratio against the ligand concentration to determine the EC50 value.
CXCL12-Mediated Chemotaxis Assay (Transwell)
This assay assesses the ability of this compound to inhibit the migration of CXCR4-expressing cells towards a CXCL12 gradient.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Recombinant human CXCL12
-
This compound
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes) for 24-well plates
-
Fluorescent dye for cell labeling (e.g., Calcein-AM) or a cell counter
-
24-well plates
Protocol:
-
Cell Preparation: Culture Jurkat cells to a density of approximately 1-2 x 106 cells/mL. On the day of the assay, harvest the cells and resuspend them in assay medium at a concentration of 1 x 106 cells/mL.
-
Antagonist Pre-incubation: Incubate the cell suspension with various concentrations of this compound (or vehicle control) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing a predetermined optimal concentration of CXCL12 (chemoattractant) to the lower wells of a 24-well plate.
-
For a negative control, add 600 µL of assay medium without CXCL12 to some wells.
-
Place the Transwell inserts into the wells.
-
Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours.
-
Quantification of Migration:
-
Carefully remove the Transwell inserts.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting using a hemocytometer or an automated cell counter. Alternatively, cells can be lysed and quantified using a fluorescent dye like CyQuant.
-
-
Data Analysis: Calculate the percentage of migration relative to the positive control (CXCL12 alone). Plot the percentage of inhibition of migration against the concentration of this compound to determine the IC50 value.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to detect the activation of the ERK1/2 signaling pathway in response to CXCR7 agonism by this compound.
Materials:
-
Cells expressing CXCR7 but not CXCR4 (e.g., U373 cells)
-
Cell culture medium
-
Serum-free medium
-
This compound and CXCL12
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Serum Starvation: Plate U373 cells and grow to 70-80% confluency. To reduce basal ERK phosphorylation, serum-starve the cells for 4-16 hours prior to the experiment.
-
Ligand Stimulation: Treat the serum-starved cells with this compound or CXCL12 at various concentrations for different time points (e.g., 5, 15, 30 minutes) at 37°C. Include an untreated control.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash with ice-cold PBS. Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of ERK1/2 phosphorylation as the ratio of phospho-ERK1/2 to total-ERK1/2.
Conclusion
This compound presents a fascinating and complex pharmacological profile as a dual modulator of the CXCL12 signaling axis. Its ability to antagonize CXCR4 while simultaneously activating CXCR7 offers a unique tool for dissecting the distinct and overlapping roles of these two receptors in health and disease. The data and experimental protocols provided in this guide serve as a foundational resource for researchers aiming to further explore the therapeutic potential of modulating this critical chemokine system. A thorough understanding of its bimodal activity is essential for the strategic design of future investigations and the development of novel therapeutic agents targeting the CXCL12/CXCR4/CXCR7 network.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemokine CXCL12 Uses CXCR4 and a Signaling Core Formed by Bifunctional Akt, Extracellular Signal-regulated Kinase (ERK)1/2, and Mammalian Target of Rapamycin Complex 1 (mTORC1) Proteins to Control Chemotaxis and Survival Simultaneously in Mature Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubcompare.ai [pubcompare.ai]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Detection of GPCR/β-Arrestin Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer Technology | Springer Nature Experiments [experiments.springernature.com]
- 7. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation of TC14012 in Angiogenesis: A Technical Overview
Disclaimer: Publicly available information and research on a compound specifically designated as "TC14012" in the context of angiogenesis is not available at the time of this writing. The following guide is a structured template based on standard methodologies for investigating a novel compound's effect on angiogenesis. This framework can be populated with specific data once it becomes available for this compound.
Introduction to Angiogenesis and Therapeutic Intervention
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing and embryonic development, and in pathological conditions, most notably cancer. In oncology, the growth and metastasis of solid tumors are highly dependent on the formation of a dedicated blood supply. Consequently, the inhibition of angiogenesis has become a cornerstone of modern cancer therapy. This document outlines a proposed initial investigation into the anti-angiogenic potential of a novel compound, this compound.
Core Hypothesis and Investigational Workflow
The central hypothesis is that this compound can inhibit one or more key processes in the angiogenic cascade. The initial investigation is designed to test this hypothesis through a series of in vitro assays, progressing from general cell viability to specific endothelial cell functions critical for vessel formation.
Figure 1: A generalized workflow for the initial in vitro investigation of this compound's anti-angiogenic properties.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data that would be generated during the initial investigation of this compound.
Table 1: Cytotoxicity of this compound on Endothelial and Non-Endothelial Cell Lines
| Cell Line | This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
|---|---|---|---|
| HUVEC | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| Fibroblast | 0.1 | ||
| 1 | |||
| 10 |
| | 100 | | |
Table 2: Effect of this compound on Endothelial Cell Proliferation
| Cell Line | Treatment | % Proliferation Inhibition (Mean ± SD) |
|---|---|---|
| HUVEC | Vehicle Control | 0 |
| This compound (1 µM) | ||
| This compound (10 µM) |
| | Positive Control (e.g., Sunitinib) | |
Table 3: Effect of this compound on Endothelial Cell Migration
| Assay Type | Treatment | % Wound Closure / Migrated Cells (Mean ± SD) |
|---|---|---|
| Wound Healing | Vehicle Control | |
| This compound (1 µM) | ||
| This compound (10 µM) | ||
| Transwell | Vehicle Control | |
| This compound (1 µM) |
| | this compound (10 µM) | |
Table 4: Effect of this compound on In Vitro Tube Formation
| Treatment | Total Tube Length (µm) (Mean ± SD) | Number of Junctions (Mean ± SD) |
|---|---|---|
| Vehicle Control | ||
| This compound (1 µM) | ||
| This compound (10 µM) |
| Positive Control (e.g., Suramin) | | |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of results. The following are standard protocols for the key experiments in this investigation.
4.1. Cell Viability (MTT) Assay
-
Cell Seeding: Plate Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
4.2. Wound Healing (Scratch) Assay
-
Monolayer Formation: Seed HUVECs in a 6-well plate and grow to 90-100% confluency.
-
Scratch Creation: Create a uniform scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Treatment: Wash with PBS to remove detached cells and add medium containing different concentrations of this compound.
-
Imaging: Capture images of the scratch at 0 hours and after 12-24 hours.
-
Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
4.3. Tube Formation Assay
-
Matrix Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30-60 minutes.
-
Cell Seeding and Treatment: Seed HUVECs (1-2 x 10⁴ cells/well) onto the Matrigel-coated plate in the presence of various concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging and Analysis: Visualize the formation of capillary-like structures using a microscope. Quantify the total tube length, number of junctions, and number of loops using image analysis software.
Anticipated Signaling Pathway Interactions
A primary mechanism of anti-angiogenic compounds is the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway. This compound will be investigated for its potential to modulate this pathway.
Methodological & Application
TC14012: In Vitro Experimental Protocols and Application Notes
For Researchers, Scientists, and Drug Development Professionals
Abstract
TC14012 is a synthetic, serum-stable peptidomimetic that exhibits a dual and opposing role in modulating the activity of two key chemokine receptors: C-X-C chemokine receptor type 4 (CXCR4) and C-X-C chemokine receptor type 7 (CXCR7). It functions as a selective antagonist of CXCR4 while simultaneously acting as a potent agonist of CXCR7.[1][2] This unique pharmacological profile makes this compound a valuable tool for investigating the distinct and overlapping signaling pathways of these receptors, which are implicated in numerous physiological and pathological processes, including HIV entry, cancer metastasis, and angiogenesis.[1][3][4] These application notes provide detailed in vitro experimental protocols for researchers studying the effects of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity on its target receptors.
| Parameter | Receptor | Value | Assay Context |
| IC₅₀ | CXCR4 | 19.3 nM | Inhibition of CXCL12 binding |
| EC₅₀ | CXCR7 | 350 nM | β-arrestin 2 recruitment |
Signaling Pathways and Mechanism of Action
This compound's opposing effects on CXCR4 and CXCR7 are central to its mechanism of action. As a CXCR4 antagonist, it blocks the binding of the natural ligand CXCL12, thereby inhibiting downstream signaling cascades typically associated with cell migration and proliferation.[1][5] Conversely, as a CXCR7 agonist, this compound stimulates β-arrestin-mediated signaling pathways, which can lead to the activation of kinases such as Erk 1/2 and Akt, influencing cell survival and angiogenesis.[3][6][7]
Experimental Protocols
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay quantitatively measures the recruitment of β-arrestin to CXCR7 upon agonist stimulation, a key signaling event for this receptor.
Workflow:
Methodology:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Co-transfect cells with plasmids encoding for CXCR7 tagged with Renilla luciferase (CXCR7-Rluc) and β-arrestin-2 tagged with Venus fluorescent protein (Venus-β-arrestin2) using a suitable transfection reagent.
-
-
Assay Procedure:
-
24 hours post-transfection, harvest the cells and seed them into white 96-well microplates.
-
Allow cells to adhere for another 24 hours.
-
Just prior to the assay, replace the culture medium with a buffer suitable for BRET measurements.
-
Add the luciferase substrate, coelenterazine h, to a final concentration of 5 µM.
-
Immediately after substrate addition, add varying concentrations of this compound to the wells.
-
Measure the luminescence signal at 485 nm (Rluc emission) and 530 nm (Venus emission) using a plate reader capable of BRET measurements.
-
-
Data Analysis:
Erk 1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of Erk 1/2 phosphorylation, a downstream signaling event of CXCR7 activation by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture U373 glioma cells (which endogenously express CXCR7 but not CXCR4) in appropriate media.[1][6]
-
Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal kinase activity.
-
Treat the cells with this compound at a desired concentration (e.g., 1 µM) for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Erk 1/2 (p-Erk1/2) and total Erk 1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for p-Erk1/2 and total Erk1/2.
-
Normalize the p-Erk1/2 signal to the total Erk1/2 signal to determine the relative level of phosphorylation.
-
Endothelial Progenitor Cell (EPC) Tube Formation Assay
This assay assesses the pro-angiogenic potential of this compound by measuring the formation of capillary-like structures by endothelial progenitor cells.[3]
Methodology:
-
Preparation:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
-
Cell Seeding and Treatment:
-
Culture human cord blood-derived EPCs under desired conditions (e.g., normal or high glucose to mimic diabetic conditions).[3]
-
Resuspend the EPCs in basal medium.
-
Seed the EPCs (e.g., 1.75 x 10⁵ cells/mL) onto the Matrigel-coated wells.
-
Treat the cells with different concentrations of this compound or vehicle control.
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 4-12 hours.
-
Monitor the formation of tube-like structures using a light microscope at regular intervals.
-
Capture images of the tube networks.
-
-
Data Analysis:
-
Quantify the degree of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Cancer Cell Migration and Invasion Assay (Transwell Assay)
This assay evaluates the effect of this compound on the migratory and invasive capacity of cancer cells.[4][8][9]
Workflow:
Methodology:
-
Preparation of Transwell Inserts:
-
Cell Preparation and Seeding:
-
Culture cancer cells expressing CXCR4 to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Resuspend the cells in serum-free medium at a concentration of 1 x 10⁶ cells/mL.[5]
-
-
Assay Setup:
-
Add medium containing a chemoattractant (e.g., 100 ng/mL CXCL12) to the lower wells of a 24-well plate.[5]
-
Add serum-free medium without a chemoattractant to the negative control wells.
-
Place the Transwell inserts into the wells.
-
Add the cell suspension (e.g., 100 µL containing 1 x 10⁵ cells) to the upper chamber of each insert.[5]
-
Add this compound at various concentrations to the upper chamber along with the cells to assess its inhibitory effect.
-
-
Incubation, Fixation, and Staining:
-
Incubate the plate at 37°C for a period suitable for the cell type (typically 12-48 hours).
-
After incubation, remove the inserts and carefully wipe the non-migrated cells from the top surface of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with 70% ethanol or methanol for 10-15 minutes.[8][10]
-
Stain the cells with a solution such as 0.1% crystal violet for 10-20 minutes.[10]
-
-
Quantification:
-
Gently wash the inserts to remove excess stain and allow them to dry.
-
Count the number of migrated cells in several random fields of view under an inverted microscope.
-
Calculate the average number of migrated cells per field for each condition.
-
Conclusion
This compound's dual activity as a CXCR4 antagonist and a CXCR7 agonist provides a unique opportunity to dissect the complex signaling networks governed by these receptors. The detailed protocols provided herein offer a robust framework for in vitro characterization of this compound and other modulators of the CXCL12/CXCR4/CXCR7 axis, facilitating research in cancer biology, immunology, and regenerative medicine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the CXCR7 pathway with this compound to inhibit endothelial necroptosis and lung cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Migration and Invasion Assay Guidance using Millicell® Cell Culture Inserts [sigmaaldrich.com]
- 10. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for TC14012 Dosage and Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of TC14012 in preclinical mouse models. This compound is a peptidomimetic antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor, playing a crucial role in various biological processes, including cancer progression and angiogenesis.[1][2][3] The following protocols and data are intended to serve as a guide for researchers utilizing this compound in in vivo studies.
Quantitative Data Summary
The administration of this compound in mice has been documented in different disease models. The following table summarizes the quantitative data available from preclinical studies.
| Parameter | Diabetic Limb Ischemia Model | Lymphoma Model (using a this compound derivative) |
| Compound | This compound | 4F-benzoyl-TN14003 (a more biostable derivative) |
| Mouse Strain | db/db mice | SCID mice |
| Dosage | 10 mg/kg body weight | Not specified |
| Administration Route | Intraperitoneal (i.p.) injection | Subcutaneous (s.c.) injection via Alzet pumps |
| Frequency | Single dose | Continuous administration over 4 weeks |
| Vehicle | Phosphate-Buffered Saline (PBS) | Not specified |
| Reference | [4] | [1] |
Experimental Protocols
This compound Administration in a Diabetic Limb Ischemia Mouse Model
This protocol is adapted from a study investigating the therapeutic potential of this compound in promoting ischemic angiogenesis.[4]
a. Animal Model:
-
Male db/db (BKS.Cg-Dock7m +/+ Leprdb/J) mice, 8–12 weeks of age, are used to model diabetic conditions.
b. Drug Preparation:
-
Dissolve this compound in sterile Phosphate-Buffered Saline (PBS) to a final concentration suitable for delivering 10 mg/kg body weight in a reasonable injection volume (e.g., 100-200 µL).
c. Surgical Procedure for Hind Limb Ischemia (HLI):
-
Anesthetize the mice using isoflurane (1%–3% isoflurane in 100% oxygen at a flow rate of 1 L/min).
-
Shave the right hind limb.
-
Separate, ligate (using 6-0 silk sutures), and excise the entire right superficial femoral artery and vein.
-
Suture the epidermis with 4-0 silk sutures.
d. This compound Administration:
-
One hour following the HLI surgery, administer a single intraperitoneal injection of this compound solution at a dosage of 10 mg/kg body weight.
-
For the control group, administer an equivalent volume of sterile PBS.
e. Post-Administration Monitoring:
-
Monitor the mice for recovery from anesthesia and surgery.
-
Assess blood perfusion recovery and capillary density at specified time points (e.g., day 14 and 28 post-surgery) to evaluate the therapeutic effects of this compound.
General Protocol for Subcutaneous Tumor Model and Potential this compound Administration
While a specific protocol for this compound in a cancer model was not found, this general protocol for establishing a subcutaneous tumor model can be adapted for efficacy studies with this compound.
a. Cell Culture and Preparation:
-
Culture the desired cancer cell line (e.g., B16-F10 melanoma, 4T1 breast cancer) under standard conditions.
-
On the day of injection, harvest the cells and resuspend them in a sterile, serum-free medium or PBS.
-
For enhanced tumor establishment, the cell suspension can be mixed 1:1 with Matrigel.
-
The final cell concentration should be such that the desired number of cells (typically 10^5 to 10^6) is in an injection volume of 50-100 µL.
b. Subcutaneous Injection Procedure:
-
Anesthetize the mice (e.g., using isoflurane).
-
Shave the flank or back of the mouse.
-
Gently lift the skin to create a "tent."
-
Insert a 25-27 gauge needle into the subcutaneous space and slowly inject the cell suspension.
-
Withdraw the needle slowly to prevent leakage.
c. Potential this compound Administration (based on available data and common practices):
-
Preparation of this compound for In Vivo Administration: this compound can be formulated for in vivo use. A common method involves preparing a stock solution in DMSO and then diluting it with other vehicles such as PEG300, Tween 80, and saline, or with corn oil. It is recommended to prepare the working solution fresh on the day of use.
-
Administration Route:
-
Intraperitoneal (i.p.) injection: Based on the ischemia model, i.p. administration is a viable route.
-
Subcutaneous (s.c.) injection: This route is often used for sustained release and was employed for a this compound derivative in a lymphoma model.[1] Osmotic pumps can be used for continuous delivery.
-
Intravenous (i.v.) injection: This route can be used for systemic delivery and to study effects on metastasis.
-
-
Dosage and Schedule: The optimal dosage and schedule will depend on the tumor model and the specific research question. A starting point could be the 10 mg/kg dose used in the ischemia model, with adjustments based on efficacy and toxicity studies. Treatment could be initiated once tumors reach a palpable size and continue for a defined period.
Mandatory Visualizations
CXCR4/CXCL12 Signaling Pathway
The chemokine CXCL12 binds to its receptor CXCR4, initiating a cascade of intracellular signaling pathways that regulate cell survival, proliferation, and migration. This compound acts as an antagonist to this receptor.
Caption: CXCR4/CXCL12 Signaling Pathway Antagonized by this compound.
Experimental Workflow for this compound Efficacy Study in a Subcutaneous Tumor Model
This diagram outlines the key steps for conducting an in vivo study to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for this compound Anti-Tumor Efficacy Study.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Preclinical Mouse Cancer Models: A Maze of Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cancer models in preclinical research: A chronicle review of advancement in effective cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC14012 in a Hindlimb Ischemia Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hindlimb ischemia (HLI) is a widely utilized preclinical model for peripheral artery disease (PAD), enabling the investigation of novel therapeutic strategies aimed at promoting angiogenesis and restoring perfusion to ischemic tissues. TC14012 is a peptidomimetic compound with a dual mechanism of action; it functions as a potent agonist for the C-X-C chemokine receptor type 7 (CXCR7) and an antagonist for CXCR4.[1][2] This dual activity makes it a compelling candidate for therapeutic angiogenesis. By antagonizing CXCR4, this compound can mobilize endothelial progenitor cells (EPCs) from the bone marrow, while its agonistic activity on CXCR7 is believed to enhance the angiogenic function and survival of these cells, potentially through the Akt/eNOS signaling pathway.[1][3] These application notes provide a detailed protocol for utilizing this compound in a diabetic mouse model of hindlimb ischemia, including surgical procedures, drug administration, and endpoint analyses.
Mechanism of Action: The Dual Role of this compound
This compound's therapeutic potential in ischemic conditions stems from its interaction with two key chemokine receptors involved in cell trafficking and survival:
-
CXCR4 Antagonism: The stromal cell-derived factor-1 (SDF-1)/CXCR4 signaling axis is crucial for retaining stem and progenitor cells, including EPCs, in the bone marrow niche.[1] By acting as a CXCR4 antagonist, this compound disrupts this interaction, leading to the mobilization of EPCs into the peripheral circulation.[1] These circulating EPCs can then home to the site of ischemic injury to participate in neovascularization.
-
CXCR7 Agonism: Once at the ischemic site, the survival and angiogenic function of EPCs are critical. This compound acts as a CXCR7 agonist.[2] Activation of CXCR7 by this compound has been shown to stimulate the Akt/eNOS signaling pathway.[1][3] This pathway is vital for promoting cell survival, migration, and the production of nitric oxide (NO), a key signaling molecule in angiogenesis.
The combined effect of EPC mobilization and enhanced angiogenic function at the site of injury provides a strong rationale for the use of this compound in treating ischemic diseases.
Quantitative Data Summary
The following tables summarize the expected outcomes following this compound treatment in a diabetic hindlimb ischemia mouse model, based on published literature.
Table 1: Blood Perfusion Recovery Over Time
| Time Point | Vehicle Control (Perfusion Ratio) | This compound (Perfusion Ratio) |
| Day 0 | ~0.2 | ~0.2 |
| Day 7 | ~0.3 | ~0.4 |
| Day 14 | ~0.4 | ~0.6 |
| Day 21 | ~0.5 | ~0.8 |
| Day 28 | ~0.6 | ~0.9 |
| Data are illustrative and represent significant improvement with this compound treatment as reported in the literature.[1] Perfusion ratio is calculated as (Ischemic Limb Flow / Non-ischemic Limb Flow). |
Table 2: Angiogenesis and EPC Mobilization at Day 28
| Parameter | Vehicle Control | This compound |
| Capillary Density (capillaries/mm²) | Baseline | Significantly Increased |
| Circulating EPCs (cells/µL) | Baseline | Significantly Increased |
Experimental Protocols
Diabetic Hindlimb Ischemia (HLI) Mouse Model
This protocol describes the surgical procedure for inducing unilateral hindlimb ischemia in diabetic mice.[4]
Materials:
-
Male db/db (BKS.Cg-Dock7m +/+ Leprdb/J) mice, 8-12 weeks old
-
Isoflurane anesthesia system
-
Surgical microscope or loupes
-
Fine surgical instruments (forceps, scissors)
-
6-0 silk sutures
-
Electric coagulator
-
Animal warming pad
Procedure:
-
Anesthetize the mouse using an induction chamber with 3% isoflurane in 100% oxygen. Maintain anesthesia with 1-2% isoflurane via a nose cone. Confirm the depth of anesthesia by pedal reflex.
-
Place the mouse in a supine position on a warming pad to maintain body temperature.
-
Shave the fur from the right hindlimb, from the inguinal region to the ankle.
-
Make a small longitudinal skin incision over the medial thigh to expose the femoral artery.
-
Under surgical magnification, carefully dissect the femoral artery and vein from the surrounding connective tissue, from the inguinal ligament to the bifurcation into the saphenous and popliteal arteries.
-
Ligate the femoral artery and all its side branches with 6-0 silk sutures at both the proximal and distal ends.
-
Excise the entire ligated segment of the femoral artery and vein. An electric coagulator can be used for hemostasis.
-
Close the skin incision with 4-0 silk sutures.
-
Allow the animal to recover on a warming pad until ambulatory. Provide post-operative analgesia as per institutional guidelines.
This compound Administration
Materials:
-
This compound (powder)
-
Sterile Phosphate Buffered Saline (PBS)
-
Insulin syringes
Procedure:
-
Reconstitute this compound in sterile PBS to the desired stock concentration.
-
At 1 hour following the HLI surgery, administer this compound via intraperitoneal (i.p.) injection.[4]
-
The recommended dose is 10 mg/kg body weight .[4]
-
The control group should receive an equivalent volume of sterile PBS.
Assessment of Blood Perfusion by Laser Doppler Perfusion Imaging (LDPI)
LDPI is a non-invasive technique to measure dermal microvascular perfusion.[5][6]
Materials:
-
Laser Doppler Perfusion Imager (e.g., Pericam Perfusion Speckle Imager, PSI)
-
Anesthesia system
-
Warming pad
Procedure:
-
Anesthetize the mouse with isoflurane. It is critical to maintain a consistent level of anesthesia and body temperature for all measurements.
-
Place the mouse in a prone position on a 37°C warming pad.
-
Acquire perfusion images of both the ischemic (right) and non-ischemic (left) hindlimbs.
-
Perform measurements before surgery (baseline) and at specified time points post-surgery (e.g., immediately after, and on days 3, 7, 14, 21, and 28).[4]
-
Using the analysis software, define regions of interest (ROIs) over the plantar surface of both feet.
-
Calculate the average perfusion for each ROI, expressed in arbitrary Perfusion Units (PU).
-
Express blood flow recovery as a ratio of perfusion in the ischemic limb to that in the contralateral, non-ischemic limb.
Measurement of Capillary Density
Capillary density is assessed by immunohistochemical staining of endothelial cell markers, such as CD31, in the ischemic muscle.[7][8]
Materials:
-
Ischemic gastrocnemius muscle tissue
-
Formalin or other fixatives
-
Paraffin embedding reagents
-
Microtome
-
Primary antibody: anti-CD31 (PECAM-1)
-
Appropriate secondary antibody and detection system
-
Microscope with imaging software
Procedure:
-
At the study endpoint (e.g., day 28), euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.
-
Harvest the gastrocnemius muscles from both hindlimbs.
-
Fix the tissues in 10% neutral buffered formalin overnight, then process for paraffin embedding.
-
Cut 5 µm thick cross-sections of the muscle tissue.
-
Perform immunohistochemistry for CD31 according to standard protocols.
-
Capture images of the stained sections under high magnification (e.g., 200x or 400x).
-
Count the number of CD31-positive capillaries in multiple random fields of view.
-
Express capillary density as the number of capillaries per square millimeter (capillaries/mm²).[9]
Conclusion
This compound presents a promising therapeutic strategy for peripheral artery disease by enhancing revascularization of ischemic tissue. Its dual action of mobilizing EPCs via CXCR4 antagonism and promoting their angiogenic function through CXCR7 agonism offers a multi-pronged approach to tissue repair. The protocols outlined above provide a comprehensive framework for researchers to investigate the efficacy of this compound in a preclinical model of diabetic hindlimb ischemia. Careful adherence to these methodologies will ensure reproducible and reliable data for the evaluation of this and other novel pro-angiogenic therapies.
References
- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diabetic hind limb ischemia (HLI) mice models and this compound treatment [bio-protocol.org]
- 5. jove.com [jove.com]
- 6. Video: Laser Doppler Perfusion Imaging in the Mouse Hindlimb [jove.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for TC14012 in β-Arrestin Recruitment Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing the peptidomimetic TC14012 in β-arrestin recruitment assays, a critical tool for studying G protein-coupled receptor (GPCR) signaling and for drug discovery. This compound, initially identified as a selective antagonist for the CXCR4 receptor, has been demonstrated to act as a potent agonist for the atypical chemokine receptor CXCR7, inducing β-arrestin recruitment.[1][2][3][4] This document outlines the principles of the assay, detailed experimental procedures, and data analysis.
Introduction
β-arrestins are crucial intracellular proteins that regulate GPCR signaling.[5][6] Upon agonist binding to a GPCR, β-arrestins are recruited to the receptor, leading to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades.[5][6][7] Assays that measure β-arrestin recruitment are therefore invaluable for characterizing ligand efficacy and for identifying biased ligands that preferentially activate G protein or β-arrestin pathways.[5]
This compound is a serum-stable derivative of T140 and acts as an inverse agonist of CXCR4.[1][8] However, it has been shown to be a potent agonist of β-arrestin recruitment to CXCR7, another receptor for the chemokine CXCL12.[1][2] This makes this compound a valuable tool for studying the CXCR7 signaling pathway and for screening compounds that modulate this interaction.
Principle of the β-Arrestin Recruitment Assay
The most common methods to monitor β-arrestin recruitment in live cells are resonance energy transfer techniques, such as Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC) assays, like the PathHunter® assay.[5][7][9][10][11]
-
BRET Assay: This technique relies on the transfer of energy from a bioluminescent donor molecule (e.g., Renilla luciferase, Rluc) fused to one protein of interest (e.g., β-arrestin) to a fluorescent acceptor molecule (e.g., Yellow Fluorescent Protein, YFP) fused to the other protein (e.g., the GPCR).[9][12] When the two proteins are in close proximity (<10 nm), as is the case during β-arrestin recruitment to an activated GPCR, energy transfer occurs, resulting in a detectable fluorescent signal from the acceptor.[9][12]
-
Enzyme Fragment Complementation (EFC) Assay: In this system, the GPCR and β-arrestin are fused to two inactive fragments of an enzyme, such as β-galactosidase.[5][11][13] Ligand-induced recruitment of β-arrestin to the GPCR brings the two enzyme fragments together, leading to the formation of a functional enzyme that can hydrolyze a substrate to produce a chemiluminescent signal.[5][11][13]
Quantitative Data Summary
The following table summarizes the reported potency of this compound in inducing β-arrestin recruitment to CXCR7, along with comparative data for other relevant ligands.
| Ligand | Receptor | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| This compound | CXCR7 | β-arrestin 2 Recruitment (BRET) | HEK293T | 350 nM | [1][2] |
| This compound | CXCR4 | Antagonist Activity | - | 19.3 nM (IC50) | [3][4] |
| CXCL12 | CXCR7 | β-arrestin 2 Recruitment (BRET) | HEK293T | 30 nM | [1][2] |
| AMD3100 | CXCR7 | β-arrestin 2 Recruitment (BRET) | HEK293T | 140 µM | [1][2] |
Experimental Protocols
This section provides a detailed methodology for a BRET-based β-arrestin recruitment assay to measure the effect of this compound on CXCR7.
Materials and Reagents
-
Cell Line: Human Embryonic Kidney 293T (HEK293T) cells.
-
Expression Plasmids:
-
CXCR7 receptor fused to a fluorescent acceptor (e.g., eYFP) at the C-terminus (CXCR7-eYFP).
-
β-arrestin 2 fused to a bioluminescent donor (e.g., Rluc) at the N-terminus (β-arrestin 2-Rluc).
-
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Transfection Reagent: Polyethylenimine (PEI) or other suitable transfection reagents.
-
Assay Buffer: Phosphate-Buffered Saline (PBS) containing 0.5 mM MgCl2 and 0.1% glucose.
-
Substrate: Coelenterazine h.
-
Ligands: this compound, CXCL12 (positive control).
-
96-well white, clear-bottom microplates.
-
Plate reader capable of detecting both luminescence and fluorescence for BRET measurements.
Experimental Workflow
1. Cell Culture and Transfection: a. Culture HEK293T cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2. b. The day before transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency on the day of transfection. c. Co-transfect the cells with the CXCR7-eYFP and β-arrestin 2-Rluc plasmids using a suitable transfection reagent. A recommended ratio is 1 µg of receptor plasmid to 0.05 µg of β-arrestin plasmid per well of a 6-well plate.[1] d. Incubate the cells for 24 hours post-transfection.
2. Assay Plate Preparation: a. After 24 hours, detach the transfected cells using trypsin-EDTA. b. Resuspend the cells in fresh culture medium and seed them into a 96-well white, clear-bottom microplate at a density of 30,000-50,000 cells per well. c. Allow the cells to attach and grow for another 24 hours.
3. Ligand Preparation and Stimulation: a. Prepare a stock solution of this compound and CXCL12 in an appropriate solvent (e.g., sterile water or DMSO). b. On the day of the assay, prepare serial dilutions of the ligands in the assay buffer to achieve the desired final concentrations. c. Carefully remove the culture medium from the 96-well plate and wash the cells once with PBS. d. Add the diluted ligands to the respective wells. Include a vehicle control (assay buffer with the same concentration of solvent used for the ligands).
4. BRET Measurement: a. Immediately before reading the plate, add the Rluc substrate coelenterazine h to all wells at a final concentration of 5 µM.[1] b. Incubate the plate for 5-10 minutes at room temperature in the dark. c. Measure the luminescence signal from the donor (Rluc, typically around 480 nm) and the acceptor (eYFP, typically around 530 nm) using a BRET-compatible plate reader.[1] Readings are typically taken 30 minutes after ligand addition.[1]
5. Data Analysis: a. Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity for each well. b. To obtain the net BRET ratio, subtract the BRET ratio of wells containing only the donor construct from the BRET ratio of wells containing both donor and acceptor constructs. c. Plot the net BRET ratio against the logarithm of the ligand concentration. d. Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism) to determine the EC50 value for each ligand.
Signaling Pathway and Workflow Diagrams
Caption: this compound signaling through CXCR7 leading to β-arrestin recruitment and downstream ERK activation.
Caption: Experimental workflow for the BRET-based β-arrestin recruitment assay.
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. ashpublications.org [ashpublications.org]
- 9. Enhanced BRET Technology for the Monitoring of Agonist-Induced and Agonist-Independent Interactions between GPCRs and β-Arrestins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. Bioluminescence Resonance Energy Transfer as a Method to Study Protein-Protein Interactions: Application to G Protein Coupled Receptor Biology [mdpi.com]
- 13. cosmobio.co.jp [cosmobio.co.jp]
Methodology for Assessing the Anti-HIV Activity of TC14012
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a selective peptidomimetic antagonist of the CXCR4 receptor, a critical co-receptor for the entry of T-cell line-tropic (X4) strains of HIV-1 into host cells.[1][2] By blocking the interaction between the viral envelope glycoprotein gp120 and CXCR4, this compound effectively inhibits viral entry and subsequent replication.[2][3] this compound has demonstrated potent anti-HIV activity against X4-HIV-1 strains.[2] Interestingly, while it acts as an antagonist at CXCR4, this compound is also a potent agonist for the atypical chemokine receptor CXCR7, recruiting β-arrestin 2.[1][4][5] This dual activity necessitates a comprehensive assessment of its biological effects.
These application notes provide detailed methodologies for evaluating the anti-HIV activity of this compound, including its efficacy in inhibiting viral entry and replication, its mechanism of action through CXCR4 antagonism, and its potential cytotoxicity.
Data Presentation: Quantitative Assessment of this compound Activity
The following table summarizes the key quantitative data for this compound's biological activities based on the described protocols. This allows for a clear comparison of its potency across different functional assays.
| Assay Type | Parameter | Cell Line | HIV-1 Strain (if applicable) | This compound Activity |
| CXCR4 Antagonism | IC50 | CXCR4-expressing cells | N/A | 19.3 nM[1][4] |
| Anti-HIV Activity | Inhibition | CXCR4-expressing cells | HXB2 (X4) | >95% inhibition at 1 µM[1][4] |
| Inhibition | CXCR4-expressing cells | 89.6 (dual-tropic) | >95% inhibition at 1 µM[1][4] | |
| Inhibition | CCR5-expressing cells | SF162 (R5) | No inhibition at 1 µM[1][4] | |
| CXCR7 Agonism | EC50 (β-arrestin 2 recruitment) | HEK293 | N/A | 350 nM[1][4] |
| Downstream Signaling | Erk 1/2 Phosphorylation | U373 (CXCR7+, CXCR4-) | N/A | Induces phosphorylation[1][4] |
Experimental Protocols
HIV-1 Entry Inhibition Assay
This assay determines the ability of this compound to block the entry of X4-tropic HIV-1 into target cells. A common method is to use a single-cycle infectivity assay with reporter cells, such as TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-driven luciferase reporter gene.
Materials:
-
TZM-bl cells
-
X4-tropic HIV-1 strain (e.g., NL4-3)
-
This compound
-
Complete cell culture medium
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in culture medium.
-
Pre-incubate the cells with the this compound dilutions for 1 hour at 37°C.
-
Add a predetermined amount of X4-tropic HIV-1 to the wells.
-
Incubate for 48 hours at 37°C.
-
Remove the culture medium and lyse the cells.
-
Measure luciferase activity using a luminometer.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log concentration of this compound.
HIV-1 Replication Assay (p24 Antigen ELISA)
This assay quantifies the extent of HIV-1 replication in susceptible cell lines by measuring the concentration of the viral core protein p24 in the culture supernatant.
Materials:
-
MT-4 cells (or other susceptible T-cell line)
-
X4-tropic HIV-1 strain (e.g., HXB2)
-
This compound
-
Complete cell culture medium
-
Commercially available HIV-1 p24 antigen ELISA kit
-
96-well plates
-
Microplate reader
Protocol:
-
Infect MT-4 cells with an X4-tropic HIV-1 strain at a low multiplicity of infection (MOI).
-
Immediately after infection, add serial dilutions of this compound to the cell suspension.
-
Culture the infected cells in a 96-well plate for 4-5 days at 37°C.
-
After the incubation period, centrifuge the plate to pellet the cells.
-
Collect the culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.[4][5][6]
-
Determine the IC50 value of this compound by analyzing the dose-dependent reduction in p24 production.
Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit the intracellular calcium mobilization induced by the natural CXCR4 ligand, CXCL12.
Materials:
-
CXCR4-expressing cells (e.g., U87.CD4.CXCR4)
-
This compound
-
CXCL12
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Protocol:
-
Seed CXCR4-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add serial dilutions of this compound to the wells and incubate for 10-15 minutes.
-
Measure the baseline fluorescence.
-
Add a pre-determined concentration of CXCL12 (typically the EC80) to induce calcium mobilization and immediately begin kinetic fluorescence reading.
-
Record the fluorescence intensity over time.
-
The inhibitory effect of this compound is determined by the reduction in the peak fluorescence signal in the presence of the compound. Calculate the IC50 value from the dose-response curve.
β-Arrestin Recruitment Assay
This assay assesses the agonist activity of this compound at the CXCR7 receptor by measuring the recruitment of β-arrestin. Bioluminescence Resonance Energy Transfer (BRET) is a common method for this.
Materials:
-
HEK293 cells co-expressing CXCR7-Renilla luciferase (RLuc) and β-arrestin-2-YFP
-
This compound
-
Coelenterazine h (luciferase substrate)
-
Assay buffer
-
96-well white plates
-
Plate reader capable of measuring BRET
Protocol:
-
Seed the engineered HEK293 cells in a 96-well plate.
-
On the day of the assay, replace the culture medium with assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Add the luciferase substrate (coelenterazine h) to each well.
-
Incubate for 5-10 minutes.
-
Measure the light emission at two wavelengths (one for the donor, RLuc, and one for the acceptor, YFP).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
An increase in the BRET ratio indicates β-arrestin recruitment. Determine the EC50 value from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential toxic effects of this compound on host cells to determine its therapeutic window.
Materials:
-
The same cell line used for the anti-HIV activity assays (e.g., MT-4 cells)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of this compound to the wells.
-
Incubate for the same duration as the anti-HIV assays (e.g., 4-5 days).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is proportional to the absorbance. Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.
Mandatory Visualizations
Caption: Workflow for the HIV-1 Entry Inhibition Assay.
Caption: this compound Mechanism of Action on the CXCR4 Signaling Pathway.
Caption: Workflow for the HIV-1 p24 Antigen ELISA.
References
- 1. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. hanc.info [hanc.info]
- 5. goldengatebio.com [goldengatebio.com]
- 6. ablinc.com [ablinc.com]
Practical Guide for the Utilization of TC14012 in Angiogenesis Research
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a versatile peptide-based molecule with a dual role in chemokine receptor modulation. It functions as a potent agonist for the C-X-C chemokine receptor type 7 (CXCR7) and a selective antagonist for C-X-C chemokine receptor type 4 (CXCR4)[1]. This dual activity makes this compound a valuable tool for investigating the complex signaling pathways that govern angiogenesis, the formation of new blood vessels. Its pro-angiogenic effects are primarily mediated through the activation of the CXCR7/Akt/eNOS signaling cascade, which enhances the function of endothelial progenitor cells (EPCs)[2][3].
This guide provides detailed protocols for employing this compound in key in vitro angiogenesis assays, along with structured data presentation and visualizations of the relevant signaling pathway and experimental workflows.
Mechanism of Action in Angiogenesis
This compound promotes angiogenesis by activating CXCR7, leading to the downstream phosphorylation of Akt and endothelial nitric oxide synthase (eNOS)[2][3]. This signaling cascade is crucial for the survival, migration, and differentiation of endothelial cells and their progenitors, which are fundamental processes in the formation of new vascular networks.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on endothelial progenitor cell (EPC) function in in vitro angiogenesis assays, as reported in studies under high glucose (HG) conditions, which are known to impair angiogenesis[2].
Table 1: Effect of this compound on EPC Tube Formation
| Treatment Group | Normalized Tube Length (Mean ± SD) |
| Mannitol Control | 1.00 ± 0.08 |
| High Glucose (HG) | 0.45 ± 0.06 |
| HG + this compound (5 µmol/L) | 0.82 ± 0.07 |
Data adapted from Wang et al.[2]
Table 2: Effect of this compound on EPC Migration (Scratch Recovery Assay)
| Treatment Group | Normalized Scratch Recovery Area (Mean ± SD) |
| Mannitol Control | 1.00 ± 0.12 |
| High Glucose (HG) | 0.38 ± 0.05 |
| HG + this compound (5 µmol/L) | 0.75 ± 0.09 |
Data adapted from Wang et al.[2]
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays using this compound are provided below.
Protocol 1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Endothelial cells (e.g., HUVECs, EPCs)
-
Basement membrane matrix (e.g., Matrigel®)
-
96-well tissue culture plates
-
Endothelial cell basal medium (EBM) with supplements
-
This compound (Cayman Chemical Company or similar)
-
Vehicle control (e.g., sterile water or DMSO, depending on this compound solvent)
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw the basement membrane matrix on ice overnight. Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of the matrix solution. Ensure the entire surface of each well is covered. Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Culture endothelial cells to 70-80% confluency. Harvest the cells using a gentle dissociation reagent and resuspend them in EBM containing a low serum concentration (e.g., 0.5-1% FBS).
-
Treatment: Prepare a working solution of this compound in the low-serum medium. A final concentration of 5 µmol/L has been shown to be effective for EPCs[2]. Prepare a vehicle control using the same final concentration of the solvent.
-
Cell Seeding: Add the this compound or vehicle control to the cell suspension. Gently seed 1.5-3 x 10^4 cells in 150 µL of the treated medium onto the solidified matrix in each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. Monitor tube formation periodically.
-
Imaging and Quantification: After incubation, visualize the tube-like structures using an inverted microscope. Capture images from several random fields for each well. Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software (e.g., ImageJ)[2].
Protocol 2: Endothelial Cell Migration Assay (Transwell Assay)
This assay measures the chemotactic migration of endothelial cells through a porous membrane towards a chemoattractant.
Materials:
-
Endothelial cells
-
Transwell inserts (e.g., 8.0 µm pore size) for 24-well plates
-
24-well tissue culture plates
-
Endothelial cell basal medium (EBM) with and without serum/chemoattractant
-
Chemoattractant (e.g., VEGF, SDF-1α)
-
This compound
-
Vehicle control
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., Crystal Violet)
-
Inverted microscope with a camera
Procedure:
-
Assay Setup: Add 600 µL of EBM containing a chemoattractant (e.g., 10% FBS or a specific growth factor) to the lower wells of a 24-well plate.
-
Cell Preparation: Harvest endothelial cells and resuspend them in serum-free EBM.
-
Treatment: Pre-incubate the cell suspension with the desired concentration of this compound or vehicle control for 30-60 minutes at 37°C.
-
Cell Seeding: Carefully place the Transwell inserts into the wells. Add 100 µL of the treated cell suspension (containing 1 x 10^5 cells) to the upper chamber of each insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours. The optimal incubation time should be determined empirically for the specific cell type and chemoattractant used.
-
Removal of Non-migrated Cells: After incubation, carefully remove the inserts. Use a cotton swab to gently wipe the inside of the insert to remove non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution for 15-20 minutes. Subsequently, stain the cells with a staining solution like Crystal Violet for 10-15 minutes.
-
Imaging and Quantification: Gently wash the inserts with water and allow them to air dry. Visualize the migrated cells on the underside of the membrane using an inverted microscope. Capture images from several random fields and count the number of migrated cells using image analysis software.
Concluding Remarks
This compound is a valuable pharmacological tool for dissecting the roles of CXCR4 and CXCR7 in angiogenesis. The provided protocols offer a starting point for researchers to investigate the pro-angiogenic potential of this compound and to explore its therapeutic implications in conditions characterized by impaired blood vessel formation. It is recommended to optimize assay conditions, including cell density, incubation times, and this compound concentration, for each specific cell type and experimental setup.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC14012 in Flow Cytometry Analysis
Introduction
TC14012 is a selective, peptidomimetic antagonist of the CXCR4 receptor and a potent agonist for the CXCR7 (also known as ACKR3) receptor.[1][2] This dual functionality makes this compound a valuable tool for investigating the CXCL12/CXCR4/CXCR7 signaling axis, which is implicated in numerous physiological and pathological processes, including cancer metastasis, angiogenesis, and immune responses.[3] Flow cytometry is a powerful technique to study the effects of this compound on receptor expression, cell signaling, and the mobilization of specific cell populations. These application notes provide detailed protocols for utilizing this compound in flow cytometric analysis.
Quantitative Data Summary
The following table summarizes the binding affinity and potency of this compound in comparison to other relevant ligands for CXCR4 and CXCR7. This data is crucial for designing experiments and interpreting results.
| Compound | Target Receptor | Activity | Potency (IC50/EC50) | Reference |
| This compound | CXCR4 | Antagonist | IC50 = 19.3 nM | [1][2] |
| This compound | CXCR7 | Agonist (β-arrestin recruitment) | EC50 = 350 nM | [1][2][4][5] |
| CXCL12 | CXCR7 | Agonist (β-arrestin recruitment) | EC50 = 30 nM | [4][5] |
| AMD3100 | CXCR7 | Agonist (β-arrestin recruitment) | EC50 = 140 µM | [4][5] |
Experimental Protocols
Protocol 1: Analysis of CXCR4 and CXCR7 Cell Surface Expression
This protocol details the use of flow cytometry to confirm the expression of CXCR4 and CXCR7 on the cell surface, a common application demonstrated in studies with this compound.[4]
Objective: To quantify the cell surface expression of CXCR4 and CXCR7.
Materials:
-
Cells of interest (e.g., U373 glioma cells, HEK293 cells)
-
This compound (for treatment, if studying regulation)
-
Phosphate-Buffered Saline (PBS)
-
Paraformaldehyde (PFA), 0.5% in PBS
-
Anti-CXCR4-APC conjugated antibody (e.g., clone 12G5)
-
Anti-CXCR7-APC conjugated antibody (e.g., clone 358426)
-
Isotype control antibodies
-
Flow cytometer (e.g., FACSCalibur)
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
If studying the effect of this compound on receptor expression, treat the cells with the desired concentration of this compound for the appropriate duration.
-
Harvest cells using a non-enzymatic cell dissociation solution to preserve surface receptors.
-
Wash the cells three times with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold PBS.
-
-
Antibody Staining:
-
Aliquot approximately 1 x 10^6 cells per tube.
-
Add the fluorescently conjugated anti-CXCR4, anti-CXCR7, or isotype control antibodies at the manufacturer's recommended concentration.
-
Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.[4]
-
-
Washing and Fixation:
-
Wash the cells once with ice-cold PBS to remove unbound antibodies.
-
Resuspend the cell pellet in 0.5% PFA in PBS for fixation.[4]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest based on forward and side scatter properties.
-
Measure the fluorescence intensity in the appropriate channel (e.g., APC).
-
Use the isotype control to set the gate for positive staining.
-
Protocol 2: Quantification of Circulating Endothelial Progenitor Cells (EPCs)
This protocol is adapted from a study investigating the effect of this compound on EPC mobilization in a diabetic mouse model.[6]
Objective: To quantify the percentage of circulating EPCs (CD34+/VEGFR2+) in peripheral blood.
Materials:
-
Whole blood collected from mice treated with this compound or vehicle.
-
Red Blood Cell (RBC) Lysis Buffer (e.g., BD Biosciences Lysing Solution)
-
Bovine Serum Albumin (BSA), 5% in PBS
-
PE-conjugated anti-mouse CD34 antibody
-
APC-conjugated anti-mouse VEGFR2 antibody
-
Fluorescein-labeled isotype control antibodies
-
Flow cytometer
Procedure:
-
Sample Collection and Preparation:
-
Collect 200 µL of peripheral blood into tubes containing an anticoagulant.
-
Add RBC Lysis Buffer according to the manufacturer's instructions to lyse red blood cells.
-
Centrifuge the samples and discard the supernatant.
-
Wash the cell pellet with PBS.
-
-
Blocking:
-
Resuspend the cells in 5% BSA in PBS and incubate for 15 minutes to block non-specific antibody binding.[6]
-
-
Antibody Staining:
-
Without washing, add the PE-conjugated anti-mouse CD34 and APC-conjugated anti-mouse VEGFR2 antibodies.
-
For control samples, use the corresponding isotype control antibodies.
-
Incubate at room temperature for 1 hour in the dark.[6]
-
-
Washing:
-
After incubation, wash the cells with PBS.
-
Centrifuge and resuspend the cell pellet in 400 µL of PBS for analysis.[6]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Identify the leukocyte population based on forward and side scatter.
-
Within the leukocyte gate, identify the EPC population as cells double-positive for CD34 and VEGFR2.
-
Use isotype controls to set the gates for positive staining.
-
Signaling Pathways and Visualizations
This compound exerts its effects through distinct signaling pathways depending on the receptor it engages. As a CXCR4 antagonist, it blocks CXCL12-mediated signaling. As a CXCR7 agonist, it initiates signaling cascades.
This compound-Mediated CXCR7 Signaling
Upon binding to CXCR7, this compound promotes the recruitment of β-arrestin.[4][5] This leads to the activation of downstream pathways, including the Erk 1/2 MAPK pathway.[4][5] In endothelial progenitor cells, this compound-mediated CXCR7 activation has been shown to stimulate the Akt/eNOS pathway, promoting cell survival and function.[6]
Caption: this compound signaling through the CXCR7 receptor.
Experimental Workflow for Flow Cytometry Analysis
The following diagram illustrates a typical workflow for a flow cytometry experiment involving this compound, from cell preparation to data analysis.
Caption: General experimental workflow for flow cytometry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 3. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring TC14012's Effect on Erk Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a peptidomimetic compound known for its dual activity on chemokine receptors. While it functions as an inverse agonist for the CXCR4 receptor, it acts as a potent agonist on the atypical chemokine receptor CXCR7.[1][2] The engagement of this compound with CXCR7 initiates a signaling cascade that does not involve traditional G-protein activation but instead proceeds through β-arrestin recruitment.[1][2][3] A key downstream event in this pathway is the phosphorylation and activation of Extracellular signal-regulated kinases 1 and 2 (Erk1/2), which are critical mediators of cell proliferation, differentiation, and survival.[1][4]
Therefore, measuring the phosphorylation status of Erk1/2 (p-Erk) serves as a reliable and quantitative readout for the agonistic activity of this compound on CXCR7.[1] These application notes provide detailed protocols for quantifying this compound-induced Erk phosphorylation using two standard laboratory techniques: Western Blotting and Enzyme-Linked Immunosorbent Assay (ELISA).
Signaling Pathway Overview
The binding of this compound to the CXCR7 receptor triggers the recruitment of β-arrestin. This event initiates a downstream signaling cascade culminating in the phosphorylation of MEK (MAPK/ERK kinase), which in turn phosphorylates Erk1/2 at specific threonine and tyrosine residues (Thr202/Tyr204 for Erk1 and Thr185/Tyr187 for Erk2), leading to its activation.[5]
Data Presentation: Quantitative Analysis of this compound Activity
The effect of this compound on CXCR7-mediated signaling can be quantified by determining its potency (EC50) for β-arrestin recruitment and subsequent Erk phosphorylation. Data should be presented in a clear, tabular format to facilitate comparison.
Table 1: Potency of this compound in CXCR7 Activation
| Ligand | Assay | Cell Line | EC50 Value | Reference |
|---|---|---|---|---|
| This compound | β-Arrestin Recruitment | HEK293 | 350 nM | [1] |
| This compound | Erk Phosphorylation | NRCMs | ~50 nM | [3] |
| CXCL12 (Natural Ligand) | β-Arrestin Recruitment | HEK293 | 30 nM |[1] |
Note: EC50 values can vary depending on the cell line and specific experimental conditions. NRCMs = Neonatal Rat Cardiomyocytes.
Table 2: Example Dose-Response Data for Erk Phosphorylation
| This compound Concentration | Normalized p-Erk/Total Erk Ratio (Fold Change) | Standard Deviation |
|---|---|---|
| 0 nM (Vehicle) | 1.00 | 0.12 |
| 1 nM | 1.25 | 0.15 |
| 10 nM | 2.50 | 0.21 |
| 50 nM | 4.80 | 0.35 |
| 100 nM | 4.95 | 0.33 |
| 500 nM | 5.10 | 0.40 |
Experimental Protocols
Two primary methods for measuring Erk phosphorylation are detailed below. Western blotting provides semi-quantitative data and allows for the visualization of Erk1 (44 kDa) and Erk2 (42 kDa) bands, while ELISA offers a more high-throughput, quantitative solution.
Protocol 1: Western Blot Analysis of Erk Phosphorylation
This protocol provides a step-by-step method for detecting changes in Erk1/2 phosphorylation in cell lysates following treatment with this compound.[4][6]
Materials and Reagents:
-
Cell Line: A cell line endogenously expressing CXCR7 (e.g., U373 glioma cells) or a cell line transfected to express CXCR7.[1]
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., sterile water or DMSO).
-
Culture Medium: As required for the chosen cell line.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: e.g., BCA Protein Assay Kit.
-
SDS-PAGE: Gels (e.g., 4-12% Bis-Tris), running buffer, loading buffer.[7]
-
Transfer Buffer and Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[4]
-
Primary Antibodies: Rabbit anti-phospho-Erk1/2 (Thr202/Tyr204) and Rabbit anti-total-Erk1/2.[4]
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.[6]
-
Stripping Buffer: Mild stripping buffer (e.g., Glycine-HCl based).[6][8]
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.[4]
Procedure:
-
Cell Culture: Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment.[4]
-
Serum Starvation (Optional): To minimize basal Erk phosphorylation, incubate cells in low-serum (0.5% FBS) or serum-free medium for 4-24 hours prior to treatment.[6]
-
This compound Treatment: Replace starvation medium with fresh low-serum medium containing various concentrations of this compound (e.g., 0.1 nM to 1000 nM) or vehicle control. Incubate for the desired time (a time-course experiment, e.g., 5-60 minutes, is recommended to find the peak response).[3]
-
Cell Lysis: Place plates on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations for all samples with lysis buffer. Add SDS loading buffer and boil at 95-100°C for 5 minutes. Load 15-30 µg of protein per lane onto the gel and run at 100-120V until the dye front reaches the bottom.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting for p-Erk:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with anti-phospho-Erk1/2 antibody (typically 1:1000-1:2000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[4]
-
Wash the membrane three times for 5-10 minutes each with TBST.[4]
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000-1:10,000 dilution) for 1 hour at room temperature.[4][6]
-
Wash three times for 5-10 minutes each with TBST.
-
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Re-probing for Total Erk: To normalize for protein loading, the same membrane must be probed for total Erk.
-
Data Analysis: Quantify the band intensities for p-Erk and total Erk using densitometry software. Calculate the ratio of p-Erk to total Erk for each sample. Express the results as a fold change relative to the vehicle-treated control.[6]
Protocol 2: ELISA for Erk Phosphorylation
This protocol describes a general procedure for a sandwich ELISA, a high-throughput method for quantifying p-Erk and total Erk in cell lysates.
Principle: This assay uses two separate sets of microplate wells: one coated with an antibody that captures phosphorylated Erk1/2, and another that captures total Erk1/2 regardless of phosphorylation state. A second, enzyme-linked detection antibody is used to generate a colorimetric signal proportional to the amount of protein captured.[9]
Materials and Reagents:
-
Phospho-Erk1/2 and Total Erk1/2 ELISA Kit: (e.g., Abcam ab176660, Invitrogen EMS2ERKP).[5] These kits typically include:
-
Pre-coated 96-well plates
-
Capture and Detection Antibodies
-
HRP-Conjugate
-
Wash Buffer, Diluent Buffers
-
TMB Substrate and Stop Solution
-
-
Cell Lysates: Prepared as described in the Western Blot protocol (Steps 1-5).
-
Microplate Reader: Capable of measuring absorbance at 450 nm.[9]
Procedure:
-
Cell Culture, Treatment, and Lysis: Prepare cell lysates as described in steps 1-5 of the Western Blot protocol. Ensure samples are diluted appropriately in the assay's standard diluent buffer.
-
Assay Setup: Set up two parallel assays, one for p-Erk and one for total Erk, for each sample.
-
Add Samples: Pipette 50-100 µL of standards, controls, and prepared cell lysates into the appropriate wells of the pre-coated microplates.
-
First Incubation: In many modern kits, the detection antibody is added in a cocktail with the sample. Incubate for 1-2.5 hours at room temperature or as specified by the manufacturer.[9]
-
Wash: Aspirate the liquid from each well and wash 3-4 times with 1X Wash Buffer.
-
Add HRP-Conjugate: Add 100 µL of the HRP-conjugated secondary antibody or streptavidin solution to each well.[9][10]
-
Second Incubation: Incubate for 30-60 minutes at room temperature.
-
Final Wash: Repeat the wash step (Step 5).
-
Develop Signal: Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes, or until color develops.[9]
-
Stop Reaction: Add 50-100 µL of Stop Solution to each well. The color will change from blue to yellow.[9]
-
Read Plate: Immediately measure the optical density (OD) at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve for the total Erk assay to determine the concentration of total Erk in each sample.
-
For the p-Erk results, normalize the OD value of each sample to its corresponding total Erk concentration.
-
Compare the normalized p-Erk values across different this compound treatment conditions.
-
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ERK1/ERK2 (Phospho) [pT202/pY204] ELISA Kit (EMS2ERKP) - Invitrogen [thermofisher.com]
- 6. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. raybiotech.com [raybiotech.com]
- 10. assaygenie.com [assaygenie.com]
Application Notes and Protocols: TC14012 in Matrigel Tube Formation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
TC14012 is a peptidomimetic antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor.[1][2] This dual activity makes it a valuable tool for investigating angiogenesis, the formation of new blood vessels from pre-existing ones. The Matrigel tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds.[3][4][5] This document provides detailed application notes and protocols for utilizing this compound in a Matrigel tube formation assay, primarily focusing on its pro-angiogenic effects mediated through the CXCR7 receptor on endothelial and endothelial progenitor cells.
Mechanism of Action
This compound has been shown to promote angiogenesis by acting as a CXCR7 agonist.[1][6] In the context of endothelial progenitor cells (EPCs), particularly under high-glucose conditions that mimic diabetes, this compound has been demonstrated to rescue impaired tube formation.[1][7] The underlying mechanism involves the activation of the CXCR7/Akt/eNOS signaling pathway.[1][7] Activation of this pathway leads to increased nitric oxide (NO) production, which is crucial for endothelial cell migration, survival, and tube formation.[1] While this compound is also a CXCR4 antagonist, its pro-angiogenic effects in the described assays are primarily attributed to its agonistic activity on CXCR7.[1][8][9]
Data Presentation
The following table summarizes the quantitative effects of this compound on endothelial progenitor cell (EPC) tube formation under high glucose (HG) conditions, as reported in a key study.
| Treatment Group | Total Tube Length (Normalized) | Reference |
| Mannitol Control | 1.0 ± 0.12 | [1] |
| High Glucose (HG) | 0.45 ± 0.08 | [1] |
| HG + this compound (5 µmol/L) | 0.85 ± 0.10 | [1] |
| HG + this compound + CXCR7 siRNA | 0.50 ± 0.07 | [1] |
| HG + this compound + Wortmannin (Akt inhibitor) | 0.52 ± 0.09 | [1] |
Data are presented as Mean ± SD. Data is normalized to the mannitol control group.
Experimental Protocols
This section provides a detailed protocol for a Matrigel tube formation assay to evaluate the effect of this compound on endothelial cells or endothelial progenitor cells.
Materials
-
This compound (MedchemExpress or other reputable supplier)[2]
-
Endothelial cells or Endothelial Progenitor Cells (EPCs)
-
Growth factor-reduced Matrigel (Corning, #354234 or similar)[3][10]
-
μ-Slide angiogenesis plate (Ibidi, or similar 24- or 96-well plates)[1][4]
-
Basal medium (e.g., EBM-2) with appropriate supplements
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Cell culture incubator (37°C, 5% CO2)
-
Microscope with imaging capabilities
Experimental Workflow Diagram
Caption: Experimental workflow for the Matrigel tube formation assay with this compound.
Detailed Protocol
-
Matrigel Coating:
-
Thaw growth factor-reduced Matrigel overnight on ice at 4°C.[10]
-
Using pre-cooled pipette tips, add 10 µL of Matrigel to each well of a μ-Slide angiogenesis plate.[1]
-
Ensure the Matrigel is spread evenly across the surface of the well.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.[3]
-
-
Cell Preparation and Seeding:
-
Culture endothelial cells (e.g., HUVECs) or EPCs to approximately 70-80% confluency.[3]
-
Harvest the cells using standard methods and resuspend them in basal medium.
-
Perform a cell count to determine the cell concentration.
-
Prepare the final cell suspension at a concentration of 1.75 x 10^5 cells/mL in basal medium containing the desired concentrations of this compound and controls (e.g., vehicle, high glucose).[1]
-
Gently add 50 µL of the cell suspension to each Matrigel-coated well.[1]
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours. The optimal incubation time may vary depending on the cell type and should be determined empirically.
-
-
Imaging and Quantification:
-
After incubation, visualize the formation of capillary-like structures (tubes) using an inverted microscope.
-
Capture images of the tube network in each well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length and the number of branch points using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).[1]
-
Signaling Pathway
The pro-angiogenic effect of this compound in the Matrigel tube formation assay is mediated by the CXCR7/Akt/eNOS signaling pathway.
Caption: Signaling pathway of this compound-induced angiogenesis via CXCR7.
Concluding Remarks
The use of this compound in a Matrigel tube formation assay provides a robust system for studying its pro-angiogenic properties. These application notes and protocols offer a comprehensive guide for researchers to investigate the role of the CXCR7/Akt/eNOS pathway in angiogenesis and to evaluate the therapeutic potential of this compound in conditions characterized by impaired blood vessel formation.
References
- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. corning.com [corning.com]
- 4. ibidi.com [ibidi.com]
- 5. A Matrigel-based tube formation assay to assess the vasculogenic activity of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. ibidi.com [ibidi.com]
Application Notes and Protocols for Studying TC14012 in Endothelial Progenitor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial progenitor cells (EPCs) are critical for vasculogenesis and the repair of endothelial damage. Their dysfunction is implicated in various cardiovascular diseases. TC14012, a peptidomimetic compound, has emerged as a significant modulator of EPC function. It acts as a potent agonist for the C-X-C chemokine receptor type 7 (CXCR7) and an antagonist for CXCR4.[1][2] This dual activity makes this compound a compelling subject of study for its therapeutic potential in promoting angiogenesis and tissue repair. These application notes provide detailed methodologies for investigating the effects of this compound on EPCs.
Key Signaling Pathway: this compound in Endothelial Progenitor Cells
This compound primarily exerts its effects on EPCs through the activation of the CXCR7 signaling pathway. Ligation of this compound to CXCR7 initiates a downstream cascade involving the phosphorylation and activation of Akt, which in turn phosphorylates and activates endothelial nitric oxide synthase (eNOS).[1][3] The activation of the Akt/eNOS pathway leads to increased production of nitric oxide (NO), a key signaling molecule that promotes EPC migration, survival, and angiogenic activities.[1][3] Concurrently, as a CXCR4 antagonist, this compound can inhibit the SDF-1α/CXCR4 axis, which is also involved in EPC function.[1]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on EPC functions as reported in scientific literature. These studies often involve inducing EPC dysfunction with high glucose (HG) to mimic diabetic conditions and then treating with this compound to observe its restorative effects.
Table 1: Effect of this compound on EPC Migration
| Treatment Group | Migration Assay Type | Outcome Measure | Result | Citation |
| Control | Scratch Recovery | % Wound Closure | Baseline | [1] |
| High Glucose (HG) | Scratch Recovery | % Wound Closure | Decreased vs. Control | [1] |
| HG + this compound | Scratch Recovery | % Wound Closure | Increased vs. HG | [1] |
| Control | Transwell | Number of Migrated Cells | Baseline | [2] |
| High Glucose (HG) | Transwell | Number of Migrated Cells | Decreased vs. Control | [2] |
| HG + this compound | Transwell | Number of Migrated Cells | Increased vs. HG | [2] |
Table 2: Effect of this compound on EPC Tube Formation
| Treatment Group | Outcome Measure | Result | Citation |
| Control | Total Tube Length | Baseline | [1][4] |
| High Glucose (HG) | Total Tube Length | Decreased vs. Control | [1][4] |
| HG + this compound | Total Tube Length | Increased vs. HG | [1][4] |
Table 3: Effect of this compound on EPC Apoptosis
| Treatment Group | Apoptosis Assay Type | Outcome Measure | Result | Citation |
| Control | TUNEL | % Apoptotic Cells | Baseline | [1][3] |
| High Glucose (HG) | TUNEL | % Apoptotic Cells | Increased vs. Control | [1][3] |
| HG + this compound | TUNEL | % Apoptotic Cells | Decreased vs. HG | [1][3] |
| Control | Cleaved Caspase-3 Expression | Protein Level | Baseline | [2] |
| High Glucose (HG) | Cleaved Caspase-3 Expression | Protein Level | Increased vs. Control | [2] |
| HG + this compound | Cleaved Caspase-3 Expression | Protein Level | Decreased vs. HG | [2] |
Table 4: Effect of this compound on Akt and eNOS Phosphorylation
| Treatment Group | Outcome Measure | Result | Citation |
| Control | p-Akt / Total Akt Ratio | Baseline | [1] |
| High Glucose (HG) | p-Akt / Total Akt Ratio | Decreased vs. Control | [1] |
| HG + this compound | p-Akt / Total Akt Ratio | Increased vs. HG | [1] |
| Control | p-eNOS / Total eNOS Ratio | Baseline | [1] |
| High Glucose (HG) | p-eNOS / Total eNOS Ratio | Decreased vs. Control | [1] |
| HG + this compound | p-eNOS / Total eNOS Ratio | Increased vs. HG | [1] |
Experimental Protocols
Isolation and Culture of Endothelial Progenitor Cells
This protocol describes the isolation of EPCs from human peripheral blood.
Materials:
-
Human peripheral blood
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
Endothelial Growth Medium (EGM-2)
-
Fibronectin-coated culture plates
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the mononuclear cell (MNC) layer (the "buffy coat").
-
Wash the MNCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
Resuspend the MNC pellet in EGM-2 medium.
-
Plate the cells onto fibronectin-coated culture plates.
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
Change the medium every 2-3 days.
-
EPC colonies, characterized by a cobblestone morphology, should appear within 4-7 days.
Endothelial Progenitor Cell Tube Formation Assay
This assay assesses the angiogenic potential of EPCs in vitro.
Materials:
-
Matrigel Basement Membrane Matrix
-
96-well culture plates
-
EPCs
-
EGM-2 medium
-
This compound
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 50 µL of cold Matrigel into each well of a pre-chilled 96-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest EPCs and resuspend them in EGM-2 medium at a concentration of 2 x 10⁵ cells/mL.
-
Prepare different treatment groups: control, this compound (e.g., 5 µM), and any other experimental conditions.
-
Add 100 µL of the cell suspension to each Matrigel-coated well.
-
Incubate the plate at 37°C for 4-6 hours.
-
Visualize and capture images of the tube-like structures using an inverted microscope.
-
Quantify the total tube length per field using image analysis software.
Transwell Migration Assay
This assay measures the chemotactic migration of EPCs.
Materials:
-
Transwell inserts (8 µm pore size)
-
24-well companion plates
-
EPCs
-
Serum-free EGM-2 medium
-
EGM-2 medium with chemoattractant (e.g., SDF-1α)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Procedure:
-
Pre-coat the Transwell inserts with fibronectin if desired.
-
Add 600 µL of EGM-2 medium with the chemoattractant and this compound (or control) to the lower chamber of the 24-well plate.
-
Harvest EPCs and resuspend them in serum-free EGM-2 at a concentration of 1 x 10⁶ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.
-
Incubate at 37°C for 4-6 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the migrated cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with PBS.
-
Count the number of migrated cells in several random fields under a microscope.
Western Blot for Akt and eNOS Phosphorylation
This protocol details the detection of phosphorylated Akt and eNOS in EPCs.
Materials:
-
EPCs treated with this compound/control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-eNOS, anti-eNOS, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated EPCs with RIPA buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt, p-eNOS, total eNOS, and a loading control like GAPDH.
-
Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein.[5]
References
- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for TC14012 in a Lung Metastasis Animal Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis is the primary cause of mortality in cancer patients, and the development of novel therapeutics that can inhibit this process is a critical area of research. The CXCL12/CXCR4 signaling axis plays a crucial role in tumor progression and metastasis. High expression of the chemokine receptor CXCR4 is correlated with poor prognosis in numerous cancers, including lung cancer. The ligand for CXCR4, CXCL12 (also known as SDF-1), is highly expressed in common sites of metastasis, such as the lungs, creating a chemical gradient that attracts circulating tumor cells.[1]
TC14012 is a selective, peptidomimetic antagonist of CXCR4 with an IC50 of 19.3 nM.[1][2][3][4] By blocking the interaction between CXCR4 and CXCL12, this compound can disrupt the signaling pathways that promote tumor cell migration, invasion, and survival. Furthermore, this compound has been identified as a potent agonist of CXCR7, another receptor for CXCL12.[1][2][3][4] Recent studies have shown that this compound can inhibit lung cancer metastasis by preventing endothelial necroptosis through the CXCR7/RIPK3/MLKL signaling pathway, thereby suppressing the trans-endothelial migration of tumor cells.[5] This dual activity on both CXCR4 and CXCR7 makes this compound a compelling candidate for anti-metastatic therapy.
These application notes provide a detailed protocol for utilizing this compound in a murine model of lung metastasis, offering a framework for researchers to investigate its anti-metastatic potential.
Data Presentation
Quantitative data from in vivo studies using this compound should be summarized to clearly demonstrate its efficacy. The following tables provide a template for presenting key findings.
Table 1: Effect of this compound on Lung Metastasis
| Treatment Group | Number of Mice (n) | Mean Number of Surface Lung Metastases (± SEM) | Metastatic Burden (% Lung Area Occupied by Tumor ± SEM) |
| Vehicle Control | 10 | ||
| This compound (X mg/kg) | 10 |
Table 2: Animal Wellness and Toxicity Profile
| Treatment Group | Number of Mice (n) | Mean Body Weight Change (%) from Day 0 (± SEM) | Observations (e.g., morbidity, mortality) |
| Vehicle Control | 10 | ||
| This compound (X mg/kg) | 10 |
Experimental Protocols
This section details the methodology for evaluating the efficacy of this compound in a lung metastasis animal model using the human non-small cell lung cancer cell line A549.
Cell Culture
-
Cell Line: A549 human lung adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.
Animal Model
-
Animal Strain: 6-8 week old female BALB/c nude mice (immunocompromised).
-
Acclimatization: Allow mice to acclimatize for at least one week before the start of the experiment.
-
Housing: House mice in sterile conditions with ad libitum access to food and water.
Experimental Lung Metastasis Induction
-
Cell Preparation:
-
Harvest A549 cells using Trypsin-EDTA and wash twice with sterile, serum-free RPMI-1640 medium.
-
Resuspend the cells in sterile phosphate-buffered saline (PBS) at a concentration of 2.5 x 10^6 cells per 100 µL.
-
-
Intravenous Injection:
-
Warm the mice under a heat lamp to dilate the tail veins.
-
Gently restrain each mouse and inject 100 µL of the cell suspension (2.5 x 10^6 cells) into the lateral tail vein using a 27-gauge needle.
-
This compound Administration
-
Preparation of this compound:
-
Dissolve this compound in a vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[2] The final concentration should be prepared to deliver the desired dose in a volume of 100-200 µL per mouse.
-
-
Treatment Groups:
-
Vehicle Control Group (n=10): Administer the vehicle solution.
-
This compound Treatment Group (n=10): Administer this compound at a suggested dose of 5 mg/kg. The optimal dose may need to be determined empirically.
-
-
Administration Route and Schedule:
-
Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Begin treatment one day before tumor cell injection (Day -1) and continue daily or every other day for the duration of the study (e.g., 21-28 days).
-
Monitoring and Endpoint
-
Animal Monitoring: Monitor the mice daily for signs of morbidity, including weight loss, lethargy, and respiratory distress. Record body weight twice weekly.
-
Study Endpoint: Euthanize mice at a predetermined endpoint (e.g., 21 or 28 days post-tumor cell injection) or when they exhibit significant signs of distress.
Quantification of Lung Metastasis
-
Lung Harvesting:
-
At the endpoint, euthanize the mice via CO2 asphyxiation.
-
Perfuse the lungs with PBS through the right ventricle to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin or Bouin's fixative via the trachea.
-
-
Macroscopic Nodule Counting (India Ink Staining):
-
For a rapid assessment of surface metastases, inflate the lungs with a 15% India ink solution in PBS.
-
Decolorize the lungs in Fekete's solution (100 ml 70% ethanol, 10 ml 37% formaldehyde, 5 ml glacial acetic acid).
-
Metastatic nodules will appear as white spots on the black lung surface and can be counted under a dissecting microscope.
-
-
Histological Analysis (H&E Staining):
-
Fix the lungs in 10% neutral buffered formalin for 24-48 hours.
-
Process and embed the lungs in paraffin.
-
Cut serial sections (e.g., 5 µm thick) and stain with Hematoxylin and Eosin (H&E).
-
Examine the sections under a microscope to identify and quantify metastatic foci.
-
Metastatic burden can be calculated as the percentage of the total lung area occupied by tumor cells using image analysis software (e.g., ImageJ).
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Experimental workflow for assessing this compound's anti-metastatic effects.
Caption: Dual action of this compound on CXCR4 and CXCR7 signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification of Lung Metastases from In Vivo Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Overexpression of CXCR7 accelerates tumor growth and metastasis of lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Pulmonary metastases of the A549-derived lung adenocarcinoma tumors growing in nude mice. A multiple case study. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
troubleshooting inconsistent results with TC14012
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies and challenges researchers may encounter when working with TC14012.
Frequently Asked Questions (FAQs)
Q1: Why am I observing agonistic effects with this compound when it's described as a CXCR4 antagonist?
A1: This is a critical point to consider when working with this compound. While it is a potent antagonist of the CXCR4 receptor, it also functions as a potent agonist of the CXCR7 receptor.[1][2][3] This dual activity can lead to seemingly contradictory results depending on the cell type and the relative expression levels of CXCR4 and CXCR7. For instance, in cells expressing high levels of CXCR7 but low or no CXCR4, you will predominantly observe agonist effects, such as the recruitment of β-arrestin and activation of the Erk 1/2 pathway.[1][2]
Q2: My in vitro and in vivo results with this compound are not correlating. What could be the reason?
A2: Discrepancies between in vitro and in vivo results can arise from the complex interplay of CXCR4 and CXCR7 in a whole organism. In vivo, the local microenvironment, including the expression of these receptors on different cell types (e.g., tumor cells, endothelial cells, immune cells), can influence the overall effect of this compound.[4][5] For example, this compound's agonistic activity on CXCR7 on endothelial progenitor cells can promote angiogenesis, which might be a confounding factor in some in vivo models.[5] It is crucial to thoroughly characterize the expression of both CXCR4 and CXCR7 in your specific in vivo model to better interpret the results.
Q3: I am seeing variability in the potency (IC50/EC50) of this compound between different experiments. What are the possible causes?
A3: Several factors can contribute to variability in the measured potency of this compound:
-
Cell Line Variation: Different cell lines have varying expression levels of CXCR4 and CXCR7, which will directly impact the observed potency. It is advisable to confirm the receptor expression levels in your cell line using techniques like flow cytometry or qPCR.
-
Assay-Specific Conditions: The specific parameters of your assay, such as incubation time, temperature, and the presence of serum, can influence the results. This compound is a serum-stable derivative of T140, but variations in media composition can still have an effect.[1]
-
Ligand Concentration and Purity: Ensure the accuracy of your this compound concentration and check for any potential degradation of the compound.
Troubleshooting Guides
Problem: Unexpected Erk1/2 Phosphorylation
You are using this compound as a CXCR4 antagonist to block CXCL12-induced signaling, but you still observe robust Erk1/2 phosphorylation.
Possible Cause: Your cells likely express functional CXCR7. This compound acts as an agonist at CXCR7, which can also lead to Erk1/2 activation via a β-arrestin-dependent pathway.[1][2]
Suggested Solution:
-
Characterize Receptor Expression: Use flow cytometry or Western blotting to determine the relative expression levels of CXCR4 and CXCR7 on your cells.
-
Use a CXCR7-negative Cell Line: If possible, repeat the experiment in a cell line that does not express CXCR7 to isolate the effects of CXCR4 antagonism.
-
Employ a Selective CXCR7 Antagonist: In combination with this compound, use a selective CXCR7 antagonist to block the CXCR7-mediated signaling and isolate the CXCR4 effects.
Problem: Inconsistent Cell Migration Results
In a transwell migration assay, you are observing either enhanced or inhibited cell migration with this compound, and the results are not consistent.
Possible Cause: The net effect of this compound on cell migration depends on the balance of its antagonistic effect on CXCR4-mediated migration and its potential pro-migratory or anti-migratory effects through CXCR7 in your specific cell type. The chemokine CXCL12, the natural ligand for both receptors, plays a crucial role in this process.[4]
Suggested Solution:
-
Control for Chemokine Concentration: Ensure you are using a consistent and optimized concentration of the chemoattractant (e.g., CXCL12).
-
Receptor Knockdown/Knockout: Use siRNA or CRISPR to knock down the expression of either CXCR4 or CXCR7 to dissect the contribution of each receptor to the migratory phenotype.
-
Time-Course Experiment: The kinetics of CXCR4 and CXCR7 signaling can differ. Perform a time-course experiment to observe the migratory response at different time points.
Quantitative Data Summary
| Parameter | Receptor | Value | Cell Line/System | Reference |
| IC50 | CXCR4 | 19.3 nM | N/A | [3] |
| EC50 | CXCR7 (β-arrestin 2 recruitment) | 350 nM | HEK293 | [1] |
| EC50 (CXCL12) | CXCR7 (β-arrestin 2 recruitment) | 30 nM | HEK293 | [1] |
| EC50 (AMD3100) | CXCR7 (β-arrestin 2 recruitment) | 140 µM | HEK293 | [1] |
Experimental Protocols
1. β-Arrestin Recruitment Assay (BRET-based)
This protocol is adapted from a previously described method to measure the recruitment of β-arrestin 2 to CXCR7 upon stimulation with this compound.[1]
Materials:
-
HEK293T cells
-
CXCR7-eYFP and β-arrestin 2-Rluc expression plasmids
-
Transfection reagent (e.g., PEI)
-
96-well white, clear-bottom microplates
-
Poly-D-lysine
-
Coelenterazine h (Rluc substrate)
-
BRET buffer (PBS, 0.5 mM MgCl2, 0.1% glucose)
-
This compound, CXCL12 (positive control)
-
BRET-compatible plate reader
Procedure:
-
Transfection: Co-transfect HEK293T cells with the CXCR7-eYFP and β-arrestin 2-Rluc plasmids.
-
Seeding: After 24 hours, seed the transfected cells into 96-well plates coated with poly-D-lysine.
-
Ligand Preparation: Prepare serial dilutions of this compound and CXCL12 in BRET buffer.
-
Assay:
-
Wash cells once with PBS.
-
Add coelenterazine h to the BRET buffer at a final concentration of 5 µM.
-
Add the ligand solutions to the wells.
-
Incubate for 30 minutes.
-
-
Measurement: Measure the BRET signal using a plate reader with filters for Rluc (460-500 nm) and YFP (510-550 nm) emission.
-
Analysis: Calculate the net BRET ratio (YFP emission / Rluc emission) after subtracting the background signal from cells expressing only the Rluc construct.
2. Erk1/2 Phosphorylation Assay (Western Blot)
This protocol outlines the detection of Erk1/2 phosphorylation in response to this compound treatment.
Materials:
-
U373 glioma cells (express CXCR7 but not CXCR4) or other suitable cell line
-
This compound, CXCL12 (positive control)
-
Serum-free medium
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-Erk1/2 (p44/42 MAPK), anti-total-Erk1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Cell Culture and Starvation: Culture cells to 70-80% confluency and then serum-starve overnight to reduce basal Erk phosphorylation.
-
Treatment: Treat the cells with different concentrations of this compound or CXCL12 for a specified time (e.g., 5-15 minutes).
-
Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with the primary anti-phospho-Erk1/2 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-Erk1/2 antibody to control for protein loading.
-
Analysis: Quantify the band intensities and express the results as the ratio of phospho-Erk1/2 to total Erk1/2.
3. Cell Migration Assay (Transwell Assay)
This protocol describes a method to assess the effect of this compound on cell migration towards a chemoattractant.[6]
Materials:
-
CXCR4/CXCR7 expressing cells (e.g., Jurkat cells)
-
Transwell inserts (e.g., 8 µm pore size)
-
24-well plates
-
Serum-free medium
-
Chemoattractant (e.g., CXCL12)
-
This compound
-
Calcein AM or other cell viability dye
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
Add serum-free medium containing the chemoattractant (CXCL12) to the lower chamber of the 24-well plate.
-
Add serum-free medium without the chemoattractant to the control wells.
-
-
Cell Preparation: Resuspend the cells in serum-free medium. For antagonist treatment, pre-incubate the cells with this compound for 30-60 minutes.
-
Seeding: Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for a duration appropriate for your cell type (typically 2-4 hours) at 37°C.
-
Quantification of Migrated Cells:
-
Carefully remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Stain the migrated cells on the lower surface of the membrane with a suitable dye (e.g., Calcein AM).
-
Measure the fluorescence using a plate reader.
-
-
Analysis: Calculate the percentage of migrated cells relative to the total number of cells seeded.
Visualizations
Caption: Dual signaling pathway of this compound.
Caption: Experimental workflow for troubleshooting.
Caption: Logic diagram for unexpected agonist effects.
References
- 1. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Frontiers | CXCR4 and CXCR7 Signaling Pathways: A Focus on the Cross-Talk Between Cancer Cells and Tumor Microenvironment [frontiersin.org]
- 5. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
improving TC14012 stability in experimental buffers
Welcome to the technical support center for TC14012. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing guidance on the stability and handling of this compound in various experimental buffers.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in water up to 1 mg/mL and in DMSO up to 25 mg/mL (with ultrasonic assistance). For most in vitro cell-based assays, preparing a concentrated stock solution in sterile DMSO is recommended. For applications where DMSO may interfere with the experimental system, sterile water can be used.
Q2: How should I store this compound solutions?
A2: Lyophilized this compound should be stored at -20°C. Once reconstituted, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Aqueous stock solutions should be used fresh or stored at -80°C for short periods.
Q3: I observed precipitation when diluting my this compound DMSO stock into my aqueous experimental buffer. What should I do?
A3: Precipitation upon dilution can occur if the final concentration of the organic solvent (DMSO) is too low to maintain solubility in the aqueous buffer. Here are a few troubleshooting steps:
-
Increase the final DMSO concentration: Ensure that the final concentration of DMSO in your experimental buffer is sufficient to keep this compound in solution, typically between 0.1% and 0.5%. However, always validate the tolerance of your specific cell line or assay to the final DMSO concentration.
-
Use a different solvent system: For in vivo studies or sensitive in vitro assays, consider using alternative solvent formulations. One suggested formulation includes 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline. Another option is 10% DMSO and 90% (20% SBE-β-CD in Saline).
-
Prepare fresh dilutions: Avoid using old stock solutions. Prepare fresh dilutions from a properly stored, concentrated stock solution for each experiment.
Q4: Is this compound stable in serum-containing media?
A4: this compound is described as a serum-stable derivative of the parent compound T140, indicating improved biostability in the presence of serum. However, for long-term experiments, it is always good practice to minimize the exposure time of the compound in serum-containing media before the assay readout.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected activity | Degradation of this compound due to improper storage or multiple freeze-thaw cycles. | Prepare fresh aliquots from a new vial of lyophilized powder. Ensure stock solutions are stored at the recommended temperature and protected from moisture. |
| Adsorption to plasticware. | Pre-coat pipette tips and tubes with a bovine serum albumin (BSA) solution to minimize non-specific binding. | |
| Incorrect final concentration. | Verify calculations for serial dilutions. Use calibrated pipettes. | |
| High background signal in fluorescence-based assays | Intrinsic fluorescence of this compound or interaction with assay components. | Run a control with this compound alone in the assay buffer to determine its background fluorescence. If necessary, switch to a different detection method (e.g., luminescence or colorimetric). |
| Unexpected off-target effects | This compound's dual activity as a CXCR4 antagonist and a CXCR7 agonist. | Be aware that this compound can signal through CXCR7 by recruiting β-arrestin and activating the Erk 1/2 pathway. Use appropriate controls, such as cell lines that express only one of the receptors or specific inhibitors for downstream signaling pathways, to dissect the observed effects. |
Data Summary
Solubility and Storage
| Parameter | Value | Reference |
| Molecular Weight | 2066.43 g/mol | |
| Solubility in Water | Up to 1 mg/mL | |
| Solubility in DMSO | Up to 25 mg/mL | |
| Storage (Lyophilized) | -20°C | |
| Storage (DMSO Stock) | -80°C (6 months), -20°C (1 month) |
Biological Activity
| Target | Activity | IC50 / EC50 | Reference |
| CXCR4 | Antagonist | 19.3 nM (IC50) | |
| CXCR7 | Agonist (β-arrestin 2 recruitment) | 350 nM (EC50) |
Experimental Protocols
General Protocol for Reconstitution and Dilution of this compound
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
To prepare a 10 mM stock solution in DMSO, add the appropriate volume of high-purity, anhydrous DMSO. For a vial containing 1 mg of this compound (MW: 2066.43), this would be approximately 48.39 µL.
-
Vortex gently and/or use an ultrasonic bath to ensure complete dissolution.
-
-
Serial Dilution for In Vitro Assays:
-
Perform serial dilutions of the DMSO stock solution in your experimental buffer (e.g., cell culture medium).
-
Ensure the final DMSO concentration in the assay does not exceed a level that is toxic to your cells (typically ≤ 0.5%).
-
Prepare a vehicle control with the same final concentration of DMSO.
-
Radioligand Binding Assay Buffer
For competition binding assays, a buffer with the following composition has been reported:
-
50 mM HEPES, pH 7.4
-
1 mM CaCl2
-
5 mM MgCl2
-
140 mM NaCl
-
0.5% BSA
Visualizations
how to avoid off-target effects of TC14012
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the off-target effects of TC14012.
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target activity of this compound?
A1: this compound is a selective peptidomimetic antagonist of the C-X-C chemokine receptor type 4 (CXCR4), with an IC50 of 19.3 nM.[1] It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4, thereby inhibiting downstream signaling pathways involved in cell migration, proliferation, and survival.[2][3][4] This antagonism is the basis for its investigation in anti-HIV and anti-cancer applications.[1]
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is its potent agonist activity on the C-X-C chemokine receptor type 7 (CXCR7), also known as ACKR3.[5][6] While it blocks CXCR4, it activates CXCR7, recruiting β-arrestin 2 with an EC50 of 350 nM.[1][6] This can lead to the activation of downstream signaling pathways, such as the Erk1/2 kinase pathway.[5][6] This dual activity on two related but functionally distinct receptors is a critical consideration in experimental design and data interpretation.
Q3: Why does this compound act as an antagonist on CXCR4 but an agonist on CXCR7?
A3: The opposing effects of this compound on CXCR4 and CXCR7 are attributed to differences in the activation mechanisms of the arrestin pathway by each receptor.[5][6] Studies using receptor chimeras have shown that the seven-transmembrane receptor core of CXCR7 determines the agonistic activity of this compound.[5][6] Despite having a similar binding mode to both receptors, the engagement of the ligand with the CXCR7 receptor core readily triggers its activation, a phenomenon not observed with CXCR4.[7]
Q4: What are the potential consequences of CXCR7 activation by this compound in my experiments?
A4: Activation of CXCR7 can lead to several cellular effects that may confound your experimental results. These include:
-
Activation of Erk1/2 signaling: This can influence cell proliferation, differentiation, and survival.[5][6]
-
Modulation of cell adhesion and migration: CXCR7 has been implicated in these processes.
-
Altered angiogenic responses: this compound has been shown to improve the angiogenic function of endothelial progenitor cells through CXCR7 activation.[8]
-
Sequestration of CXCL12: CXCR7 can act as a scavenger receptor for CXCL12, which could indirectly affect CXCR4 signaling by altering the local concentration of the shared ligand.
It is crucial to consider these potential effects when interpreting data from experiments using this compound, especially in cell types that express both CXCR4 and CXCR7.
Troubleshooting Guides
Issue 1: Unexpected or contradictory results in functional assays.
-
Possible Cause: Your experimental system (cell line or tissue) may express both CXCR4 and CXCR7, leading to mixed and opposing biological responses. The observed phenotype could be a composite of CXCR4 antagonism and CXCR7 agonism.
-
Troubleshooting Steps:
-
Receptor Expression Profiling:
-
Recommendation: Characterize the relative expression levels of CXCR4 and CXCR7 in your experimental model using techniques like qPCR, western blotting, or flow cytometry.
-
Rationale: Knowing the receptor landscape of your cells is the first step in deconvoluting the observed effects.
-
-
Use of Receptor-Specific Controls:
-
Recommendation: Employ cell lines that endogenously express only one of the two receptors (e.g., U373 glioma cells express CXCR7 but not CXCR4).[5][6] Alternatively, use CRISPR/Cas9 or shRNA to create knockout/knockdown cell lines for each receptor.
-
Rationale: This allows you to isolate and study the effect of this compound on each receptor individually.
-
-
Employ Structurally Unrelated Inhibitors:
-
Recommendation: Use a structurally different CXCR4 antagonist, such as AMD3100 (Plerixafor), in parallel experiments.
-
-
Issue 2: Difficulty in determining the optimal concentration of this compound.
-
Possible Cause: The dose-response curve may be complex due to the dual activity of the compound. At lower concentrations, you might see selective CXCR4 antagonism, while at higher concentrations, the effects of CXCR7 agonism may become more prominent.
-
Troubleshooting Steps:
-
Dose-Response Curve Analysis for Both Targets:
-
Recommendation: Perform parallel dose-response experiments measuring both CXCR4- and CXCR7-mediated signaling events. For example, a CXCL12-induced calcium flux assay for CXCR4 and a β-arrestin recruitment or Erk1/2 phosphorylation assay for CXCR7.
-
Rationale: This will help you identify a concentration window where you achieve maximal CXCR4 antagonism with minimal CXCR7 activation.
-
-
Functional Assays at a Range of Concentrations:
-
Recommendation: Conduct your primary functional assay (e.g., migration, proliferation) across a wide range of this compound concentrations.
-
Rationale: This can reveal a biphasic or complex dose-response relationship, providing clues about the involvement of multiple targets.
-
-
Data Presentation
Table 1: Comparative Activity of this compound and AMD3100
| Compound | Target | Activity | Potency | Reference |
| This compound | CXCR4 | Antagonist | IC50: 19.3 nM | [1] |
| CXCR7 | Agonist | EC50: 350 nM | [1][5][6] | |
| AMD3100 | CXCR4 | Antagonist | - | [5][6] |
| CXCR7 | Agonist | EC50: 140 µM | [5][6] |
Experimental Protocols
Protocol 1: β-Arrestin Recruitment Assay (for CXCR7 Agonism)
-
Objective: To quantify the agonist activity of this compound on CXCR7 by measuring the recruitment of β-arrestin.
-
Methodology (based on Bioluminescence Resonance Energy Transfer - BRET):
-
Cell Culture and Transfection:
-
Co-transfect HEK293 cells (or another suitable cell line with low endogenous CXCR4/CXCR7 expression) with plasmids encoding for CXCR7 fused to a Renilla luciferase (RLuc) and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP).
-
-
Cell Seeding:
-
Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a known CXCR7 agonist like CXCL12 as a positive control.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the RLuc substrate (e.g., coelenterazine h) to all wells.
-
Add the diluted this compound, CXCL12, or vehicle control to the respective wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
Data Acquisition:
-
Measure the luminescence signal at two wavelengths simultaneously using a BRET-compatible plate reader (one for RLuc emission and one for YFP emission).
-
-
Data Analysis:
-
Calculate the BRET ratio (YFP emission / RLuc emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
-
Protocol 2: Erk1/2 Phosphorylation Assay (for CXCR7-mediated signaling)
-
Objective: To determine if this compound induces Erk1/2 phosphorylation via CXCR7 activation.
-
Methodology (Western Blot):
-
Cell Culture and Starvation:
-
Culture cells expressing CXCR7 (e.g., U373 glioma cells) to near confluency.
-
Serum-starve the cells for 4-24 hours to reduce basal Erk1/2 phosphorylation.
-
-
Compound Treatment:
-
Treat the starved cells with different concentrations of this compound for various time points (e.g., 5, 15, 30 minutes). Include a vehicle control and a positive control (e.g., CXCL12).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated Erk1/2 (p-Erk1/2).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody for total Erk1/2 to ensure equal protein loading.
-
Quantify the band intensities for p-Erk1/2 and total Erk1/2 using densitometry software.
-
Normalize the p-Erk1/2 signal to the total Erk1/2 signal for each sample.
-
-
Visualizations
Caption: On-target CXCR4 signaling pathway and the antagonistic effect of this compound.
Caption: Off-target CXCR7 signaling pathway activated by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small Molecule Inhibitors of CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CXCR4 antagonist - Wikipedia [en.wikipedia.org]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing TC14012-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in assays involving the CXCR4 antagonist and CXCR7 agonist, TC14012.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peptidomimetic compound with a dual role. It acts as a selective antagonist of the CXCR4 receptor, with an IC50 of 19.3 nM.[1][2] Concurrently, it functions as a potent agonist of the atypical chemokine receptor CXCR7 (also known as ACKR3), inducing the recruitment of β-arrestin 2 with an EC50 of 350 nM.[1][2][3] This activation of CXCR7 by this compound is independent of G-protein signaling and leads to the phosphorylation of Erk 1/2.[2][3][4]
Q2: How should I prepare and store this compound for in vitro assays?
A2: this compound is available from different suppliers with varying solubility information. Some sources indicate it is soluble in water up to 1 mg/ml.[5][6] Others provide protocols for creating stock solutions in DMSO.[1][7] For in vitro cell-based assays, it is recommended to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in your cell culture medium. To avoid precipitation, ensure the final DMSO concentration in the assay is low (typically ≤ 0.1%). Unused stock solutions in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[7] this compound is described as a serum-stable derivative of its parent compound, T140.[4]
Q3: What are the typical working concentrations for this compound in different assays?
A3: The optimal concentration of this compound will depend on the specific assay and cell type. Based on published data:
-
CXCR7 agonism (β-arrestin recruitment): The EC50 is approximately 350 nM.[1][2][3]
-
Erk 1/2 phosphorylation: Effective concentrations have been demonstrated in U373 glioma cells.[2][4]
-
Cell migration: Inhibition of CXCL12-guided migration of Jurkat cells has been observed.[8]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: Which cell lines are suitable for studying the effects of this compound?
A4: The choice of cell line is critical and depends on the research question.
-
To study CXCR7-mediated effects like β-arrestin recruitment and subsequent Erk phosphorylation, U373 glioma cells, which endogenously express CXCR7 but not CXCR4, are a suitable model.[2][4]
-
For studying CXCR4 antagonism , cell lines with high CXCR4 expression, such as Jurkat cells, are commonly used in migration assays.[8]
-
HEK293 cells are often used for transient transfection to express tagged versions of CXCR4 or CXCR7 and β-arrestin for BRET-based assays.[4] It's important to note that HEK293 cells may have trace amounts of endogenous CXCR4 and CXCR7.[4]
Troubleshooting Guides
β-Arrestin Recruitment Assays (e.g., BRET)
High variability or unexpected results in β-arrestin recruitment assays can arise from several factors. Below is a guide to common issues and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Signal or No Response | Improperly prepared this compound | Ensure complete dissolution of this compound stock and appropriate dilution in assay buffer. |
| Low expression of receptor or β-arrestin | Validate the expression levels of your constructs (e.g., CXCR7 and β-arrestin-fusion proteins) via Western blot or other methods. | |
| Suboptimal donor-to-acceptor ratio | Perform a titration experiment to determine the optimal ratio of your donor- and acceptor-tagged plasmids during transfection. | |
| Incorrect orientation of fusion tags | Test both N- and C-terminal fusions of the donor and acceptor tags to the proteins of interest. | |
| High Background Signal | Overexpression of interacting proteins | Reduce the amount of plasmid DNA used for transfection to minimize non-specific interactions. |
| Cell density too high or too low | Optimize the cell seeding density for your specific cell line and plate format. | |
| Inconsistent Results | Variability in cell health and passage number | Use cells at a consistent, low passage number and ensure they are healthy and in the log phase of growth. |
| Inconsistent incubation times | Adhere strictly to the optimized incubation times for ligand stimulation and substrate addition. |
Erk Phosphorylation Assays (e.g., Western Blot)
Variability in detecting this compound-induced Erk phosphorylation can be minimized by careful attention to experimental details.
| Problem | Potential Cause | Recommended Solution |
| Weak or No p-Erk Signal | Suboptimal stimulation time | Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the peak of Erk phosphorylation in your cell system. |
| High basal p-Erk levels | Serum-starve cells for 4-12 hours prior to this compound stimulation to reduce baseline pathway activation. | |
| Inefficient cell lysis or protein extraction | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of Erk. | |
| High Background on Western Blot | Insufficient blocking | Block the membrane with 5% BSA or non-fat milk in TBST for at least 1 hour at room temperature. |
| Primary or secondary antibody concentration too high | Titrate your primary and secondary antibodies to determine the optimal working concentrations. | |
| Inconsistent Band Intensities | Uneven protein loading | Quantify total protein concentration in your lysates and load equal amounts in each lane. Normalize the p-Erk signal to total Erk or a housekeeping protein like GAPDH. |
| Variability in transfer efficiency | Ensure proper gel-to-membrane contact and consistent transfer conditions. |
Cell Migration Assays (e.g., Transwell)
To obtain reproducible results in this compound-mediated cell migration assays, consider the following troubleshooting tips.
| Problem | Potential Cause | Recommended Solution |
| High Background Migration (in negative control) | Presence of serum in the upper chamber | Serum-starve cells for 12-24 hours and use serum-free medium in the upper chamber. |
| Cell seeding density too high | Optimize the number of cells seeded in the upper chamber to avoid overcrowding and spontaneous migration. | |
| Low or No Migration (towards chemoattractant) | Suboptimal chemoattractant concentration (e.g., CXCL12) | Perform a dose-response experiment to determine the optimal concentration of the chemoattractant. |
| Incorrect pore size of the Transwell membrane | Choose a pore size that is appropriate for your cell type (e.g., 5 or 8 µm for lymphocytes). | |
| Loss of this compound or chemoattractant activity | Prepare fresh solutions of this compound and the chemoattractant for each experiment. | |
| High Variability Between Replicates | Inconsistent cell seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven distribution. |
| Scratches or damage to the Transwell membrane | Handle the inserts carefully to avoid damaging the delicate membrane. | |
| Inconsistent timing of assay steps | Standardize incubation times for pre-treatment with this compound and for cell migration. |
Experimental Protocols
β-Arrestin Recruitment BRET Assay
This protocol is adapted for measuring this compound-induced β-arrestin recruitment to CXCR7 in HEK293 cells.
Materials:
-
HEK293 cells
-
Expression plasmids for CXCR7-Rluc (donor) and Venus-β-arrestin2 (acceptor)
-
Transfection reagent (e.g., PEI)
-
Cell culture medium (DMEM with 10% FBS)
-
White, 96-well cell culture plates
-
This compound
-
Coelenterazine h (BRET substrate)
-
BRET-capable plate reader
Methodology:
-
Cell Transfection: Co-transfect HEK293 cells with CXCR7-Rluc and Venus-β-arrestin2 expression plasmids at an optimized ratio.
-
Cell Seeding: 24 hours post-transfection, seed the cells into white, 96-well plates at an optimized density and allow them to attach.
-
This compound Stimulation: Prepare serial dilutions of this compound in assay buffer (e.g., HBSS). Replace the cell culture medium with the this compound dilutions and incubate for the desired time at 37°C.
-
Substrate Addition: Add Coelenterazine h to each well to a final concentration of 5 µM.
-
BRET Measurement: Immediately after substrate addition, measure the luminescence at two wavelengths (e.g., 485 nm for the donor and 530 nm for the acceptor) using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the log of the this compound concentration to generate a dose-response curve.
Erk Phosphorylation Western Blot Protocol
This protocol describes the detection of Erk phosphorylation in U373 cells in response to this compound.
Materials:
-
U373 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies (anti-phospho-Erk1/2 and anti-total-Erk1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Culture and Serum Starvation: Plate U373 cells and grow to 80-90% confluency. Serum-starve the cells for 4-12 hours.
-
This compound Treatment: Treat the cells with the desired concentrations of this compound for a predetermined time (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Erk1/2 as a loading control.
-
Densitometry: Quantify the band intensities and normalize the phospho-Erk signal to the total Erk signal.
Transwell Cell Migration Assay
This protocol is for assessing the inhibitory effect of this compound on CXCL12-induced migration of CXCR4-expressing cells (e.g., Jurkat cells).
Materials:
-
Jurkat cells
-
RPMI-1640 medium
-
Recombinant human CXCL12
-
This compound
-
Transwell inserts (e.g., 5 µm pore size)
-
24-well plates
-
Flow cytometer or plate reader for cell quantification
Methodology:
-
Cell Preparation: Resuspend Jurkat cells in serum-free RPMI-1640.
-
Pre-incubation with this compound: Incubate the cells with various concentrations of this compound (or vehicle control) for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add RPMI-1640 containing CXCL12 (e.g., 100 ng/mL) to the lower chamber of the 24-well plate.
-
Add serum-free medium without CXCL12 to the negative control wells.
-
Place the Transwell inserts into the wells.
-
-
Cell Seeding: Add the pre-incubated Jurkat cells to the upper chamber of the Transwell inserts.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Migrated Cells:
-
Carefully remove the inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the migrated cells using a flow cytometer or a cell viability assay (e.g., MTT).
-
-
Data Analysis: Calculate the percentage of migration inhibition for each this compound concentration relative to the CXCL12-only control.
Visualizations
Caption: this compound dual signaling pathways.
Caption: Workflow for a β-arrestin recruitment BRET assay.
Caption: A logical approach to troubleshooting assay variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TC 14012 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 6. rndsystems.com [rndsystems.com]
- 7. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting TC14012's Effect on Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of TC14012 in cell viability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a peptidomimetic compound that acts as a dual modulator of chemokine receptors. It is a potent antagonist of the CXCR4 receptor and an agonist of the CXCR7 receptor.[1] This dual activity means it can inhibit signaling through CXCR4 while simultaneously activating signaling through CXCR7.
Q2: How does this compound affect cell viability?
The effect of this compound on cell viability is highly dependent on the cell type and the experimental conditions. In some contexts, such as with endothelial progenitor cells under high-glucose stress, this compound has been shown to be protective, preventing apoptosis and improving cell viability.[2] Conversely, in certain cancer cell lines, its modulation of CXCR4 and CXCR7 signaling may lead to decreased proliferation or induction of apoptosis.[3]
Q3: What are the key signaling pathways activated by this compound?
As a CXCR7 agonist, this compound primarily activates downstream signaling pathways including the Akt/eNOS pathway, which is crucial for cell survival and proliferation.[2] It also promotes the recruitment of β-arrestin to CXCR7, leading to the activation of the Erk1/2 pathway.[4][5] There is also evidence of crosstalk between the CXCL12/CXCR4/CXCR7 axis and the STAT3 signaling pathway, which can influence cell proliferation and survival.[6]
Q4: I am observing unexpected results in my cell viability assay with this compound. What are the common pitfalls?
Unexpected results can arise from various factors. See the detailed troubleshooting guide below for specific issues related to different assays. General considerations include:
-
Compound Stability and Storage: Ensure this compound is properly dissolved and stored to maintain its activity.
-
Cell Line Specific Effects: The expression levels of CXCR4 and CXCR7 can vary significantly between cell lines, leading to different responses.
-
Assay Interference: The compound itself may interfere with certain assay reagents. Always include appropriate controls.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible MTT Assay Results
The MTT assay measures cell viability based on mitochondrial activity. Inconsistent results are a common issue.
| Potential Cause | Recommended Solution |
| Variable Cell Seeding | Ensure a single-cell suspension and use a calibrated multichannel pipette for even cell distribution. |
| Edge Effects | To minimize evaporation from the outer wells of the microplate, fill them with sterile PBS or media without cells. |
| Incomplete Formazan Solubilization | After adding the solubilization buffer, ensure complete mixing by pipetting up and down or using a plate shaker. |
| Interference of this compound with MTT reduction | Run a cell-free control with this compound and MTT to check for any direct chemical reaction that might alter the absorbance reading. |
| Incubation Time | Optimize the incubation time with MTT reagent for your specific cell line to ensure a linear response. |
Issue 2: Difficulty Interpreting Apoptosis Assay (Annexin V/PI) Results
The Annexin V/Propidium Iodide (PI) assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
| Potential Cause | Recommended Solution |
| High Percentage of Necrotic Cells (PI positive) | This could be due to harsh cell handling (e.g., excessive trypsinization) or the cytotoxic effect of a high concentration of this compound. Reduce enzyme exposure time and optimize the concentration of this compound. |
| High Background Annexin V Staining | This may result from cells being cultured for too long or from mechanical stress during cell harvesting. Ensure cells are in the logarithmic growth phase and handle them gently. |
| No Apoptosis Detected | The concentration of this compound may be too low, or the incubation time may be too short to induce a detectable apoptotic response in your specific cell line. Perform a dose-response and time-course experiment. |
| False Positives | Ensure that the compensation settings on the flow cytometer are correctly set to distinguish between the different fluorescent signals. |
Quantitative Data Summary
The following table summarizes the reported effects of this compound on cell viability across different studies. Note that the effective concentration and outcome can vary significantly depending on the cell type and experimental conditions.
| Cell Type | Assay | This compound Concentration | Observed Effect on Cell Viability | Reference |
| Human Umbilical Artery Endothelial Cells (HUAECs) | MTT Assay | Not specified | Increased cell viability in hyperoxia-exposed cells | [7] |
| Endothelial Progenitor Cells (EPCs) | TUNEL Assay | Not specified | Prevented high-glucose-induced apoptosis | [2] |
| CT26 Colon Carcinoma Cells | Proliferation Assay | 1 ng/mL | No effect on CXCL12-induced proliferation | [3] |
| U373 Glioma Cells | Erk1/2 Phosphorylation | 350 nM (EC50) | Agonist of β-arrestin recruitment to CXCR7, leading to Erk1/2 activation | [4][5] |
Experimental Protocols
MTT Cell Viability Assay
This protocol is a standard method for assessing cell viability.
Materials:
-
This compound
-
Cells of interest
-
96-well cell culture plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated controls.
-
Following treatment, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Annexin V/PI Apoptosis Assay
This protocol allows for the detection of apoptosis by flow cytometry.
Materials:
-
This compound
-
Cells of interest
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the MTT assay.
-
Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[8][9]
Signaling Pathways and Troubleshooting Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a logical workflow for troubleshooting cell viability experiments.
Caption: Signaling pathways modulated by this compound.
Caption: A logical workflow for troubleshooting cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of the chemokine receptor CXCR7 on proliferation of carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
optimizing incubation times for TC14012 treatment
Welcome to the technical support center for TC14012. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, serum-stable peptidomimetic that acts as a dual modulator of the chemokine receptors CXCR4 and CXCR7.[1][2][3] It functions as a potent inverse agonist/antagonist of CXCR4, inhibiting its signaling pathways.[1][2] Concurrently, this compound acts as a potent agonist of CXCR7, initiating downstream signaling through a G-protein-independent pathway by recruiting β-arrestin 2.[1][2][4][5]
Q2: What are the key signaling pathways activated by this compound through CXCR7?
This compound-mediated activation of CXCR7 leads to the recruitment of β-arrestin, which subsequently triggers the phosphorylation and activation of downstream kinases, including Erk1/2 and Akt/eNOS.[4][5] This signaling cascade is distinct from the typical G-protein-coupled signaling associated with many other chemokine receptors.
Q3: How can I ensure the stability and proper handling of the this compound peptide?
For long-term storage, lyophilized this compound should be kept at -20°C or -80°C. For short-term storage, it is stable at room temperature for several days to weeks. When preparing stock solutions, it is recommended to use sterile, nuclease-free water or an appropriate buffer. Due to its peptide nature, avoid repeated freeze-thaw cycles by preparing aliquots of your stock solution. For very hydrophobic peptides, dissolving in a small amount of DMSO before dilution with aqueous buffers may be necessary.[6]
Q4: What is a typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. However, based on published data, a concentration range of 10 nM to 10 µM is a good starting point for most applications. The EC50 for β-arrestin recruitment to CXCR7 is approximately 350 nM, while the IC50 for CXCR4 antagonism is around 19.3 nM.[1][2][3]
Troubleshooting Guides
Issue 1: No or low signal observed in a signaling assay (e.g., p-Erk, p-Akt).
| Possible Cause | Recommended Solution |
| Suboptimal Incubation Time | The kinetics of signaling events can be rapid and transient. Perform a time-course experiment to determine the peak phosphorylation of your target protein. For Erk and Akt, phosphorylation can often be detected as early as 5-15 minutes and may be sustained or decrease over time. |
| Low Receptor Expression | Confirm the expression of CXCR7 on your cell line of interest using techniques such as flow cytometry, qPCR, or Western blotting. If expression is low, consider using a cell line known to express CXCR7 (e.g., U373 glioma cells) or transiently transfecting your cells with a CXCR7 expression vector. |
| Peptide Degradation | Ensure that the this compound peptide has been stored and handled correctly. Prepare fresh dilutions from a properly stored stock solution for each experiment. |
| Incorrect Assay Conditions | Optimize cell density and serum conditions. Serum starvation for a few hours before stimulation is often necessary to reduce basal signaling. Ensure the lysis buffer contains appropriate phosphatase and protease inhibitors. |
| Cell Line Unresponsive | The signaling response to CXCR7 activation can be cell-type specific. If possible, use a positive control, such as the natural ligand CXCL12, to confirm that the signaling pathway is functional in your cells. |
Issue 2: High background signal in the assay.
| Possible Cause | Recommended Solution |
| High Basal Signaling | Increase the duration of serum starvation before this compound treatment. Test different serum-free media to find one that minimizes basal activity. |
| Non-specific Antibody Binding (Western Blot) | Optimize your antibody concentrations and blocking conditions. Ensure thorough washing steps. Consider using a different primary or secondary antibody. |
| Cell Culture Contamination | Regularly check your cell cultures for any signs of contamination (e.g., mycoplasma), which can affect cellular signaling. |
Issue 3: Difficulty in distinguishing between CXCR4 and CXCR7 effects.
| Possible Cause | Recommended Solution |
| Co-expression of CXCR4 and CXCR7 | Use cell lines that endogenously express only one of the receptors (e.g., U373 cells for CXCR7). Alternatively, use siRNA or CRISPR/Cas9 to knock down the expression of either CXCR4 or CXCR7 in your cell line. |
| Confounding Antagonistic and Agonistic Effects | To isolate the CXCR7 agonistic effects, you can pre-treat cells with a specific CXCR4 antagonist that does not have activity at CXCR7 (if available) before adding this compound. Conversely, to study CXCR4 antagonism, you can use CXCL12 to stimulate CXCR4 and measure the inhibitory effect of this compound. |
Experimental Protocols
Protocol 1: Optimizing Incubation Time for Erk1/2 Phosphorylation
-
Cell Seeding: Plate cells in a 12-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the growth medium with a serum-free or low-serum medium and incubate for 4-24 hours.
-
This compound Stimulation (Time Course): Prepare a working solution of this compound at the desired final concentration (e.g., 500 nM). Add the this compound solution to the cells and incubate for different time points (e.g., 0, 5, 10, 15, 30, 60 minutes) at 37°C. The "0 minute" time point serves as the unstimulated control.
-
Cell Lysis: At each time point, immediately place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer containing phosphatase and protease inhibitors. Scrape the cells and collect the lysate.
-
Western Blotting: Determine the protein concentration of each lysate. Perform SDS-PAGE and Western blotting using primary antibodies against phospho-Erk1/2 and total Erk1/2.
-
Analysis: Quantify the band intensities and normalize the phospho-Erk1/2 signal to the total Erk1/2 signal. Plot the normalized signal against the incubation time to identify the peak response time.
Protocol 2: β-Arrestin Recruitment Assay (BRET)
This protocol is a general guideline for a Bioluminescence Resonance Energy Transfer (BRET) assay to measure β-arrestin recruitment to CXCR7.
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding for CXCR7 fused to a Renilla luciferase (Rluc) donor and β-arrestin 2 fused to a Yellow Fluorescent Protein (YFP) acceptor.
-
Cell Seeding: 24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
Ligand Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
BRET Measurement:
-
Wash the cells once with the assay buffer.
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Immediately before reading, add the different concentrations of this compound to the wells.
-
Measure the luminescence signal at the emission wavelengths for both Rluc and YFP using a BRET-compatible plate reader. A kinetic reading over 5-30 minutes is recommended to capture the dynamic interaction.
-
-
Data Analysis: Calculate the BRET ratio (YFP emission / Rluc emission). Plot the BRET ratio against the this compound concentration to determine the EC50.
Data Presentation
Table 1: Summary of this compound Activity
| Parameter | Receptor | Value | Assay Type |
| EC50 | CXCR7 | 350 nM | β-arrestin 2 recruitment |
| IC50 | CXCR4 | 19.3 nM | [¹²⁵I]-SDF-1 binding |
Data compiled from published literature.[1][2][3]
Table 2: Recommended Incubation Times for Various Assays
| Assay | Recommended Incubation Time | Notes |
| β-Arrestin Recruitment (BRET) | 5 - 15 minutes | A kinetic read is recommended to capture the peak interaction. |
| Erk/Akt Phosphorylation | 5 - 30 minutes | Perform a time-course experiment to determine the optimal time for your specific cell line. |
| Calcium Mobilization | 1 - 5 minutes | This is a very rapid signaling event. |
| Cell Migration/Invasion | 4 - 24 hours | The optimal time will depend on the cell type and the assay format (e.g., Boyden chamber, wound healing). |
| Gene Expression (qPCR) | 4 - 48 hours | Time will depend on the specific gene of interest and its transcriptional regulation. |
| Protein Expression (Western Blot) | 24 - 72 hours | Dependent on the half-life of the protein of interest. |
| Functional Assays (e.g., Tube Formation) | 12 - 48 hours | Highly dependent on the specific biological process being measured. |
Visualizations
Caption: this compound signaling pathways.
Caption: Workflow for optimizing this compound experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying the Kinetics of Signaling and Arrestin Recruitment by Nervous System G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Method Refinement for Studying TC14012 Signaling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the signaling pathways of TC14012. This compound is a peptidomimetic that acts as a selective antagonist for the CXCR4 receptor and a potent agonist for the CXCR7 receptor, playing a crucial role in various physiological and pathological processes, including cancer metastasis, angiogenesis, and inflammation.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to navigate common experimental challenges and refine their methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the dual functionality of this compound and how does it influence experimental design?
A1: this compound exhibits a unique dual functionality, acting as an antagonist for the CXCR4 receptor and an agonist for the CXCR7 receptor.[1][2][3] This is a critical consideration in experimental design. When studying the effects of this compound, it is essential to use cell lines with well-characterized expression levels of both CXCR4 and CXCR7 to dissect the contribution of each receptor to the observed signaling events. For instance, U373 glioma cells, which endogenously express CXCR7 but not CXCR4, can be used to specifically investigate CXCR7-mediated signaling pathways, such as Erk 1/2 phosphorylation.[5]
Q2: What are the primary signaling pathways activated by this compound through CXCR7?
A2: As a CXCR7 agonist, this compound primarily signals through G-protein-independent pathways. The main reported mechanism is the recruitment of β-arrestin 2 to CXCR7.[5] This recruitment initiates downstream signaling cascades, including the activation of the Akt/eNOS pathway, which is crucial for promoting the angiogenic functions of endothelial progenitor cells, and the Erk 1/2 pathway.[5][6][7]
Q3: How should I prepare and store this compound for in vitro and in vivo experiments?
A3: this compound is a water-soluble peptide.[8] For in vitro experiments, it can be dissolved in sterile water or a buffer such as PBS. For in vivo studies, specific formulation protocols are available to ensure solubility and stability. One common method involves preparing a stock solution in DMSO and then diluting it with a vehicle containing PEG300, Tween-80, and saline.[3][9] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use to avoid degradation.[3] Aliquoting and storing stock solutions at -20°C or -80°C can help prevent repeated freeze-thaw cycles.
Troubleshooting Guides
β-Arrestin Recruitment Assays (e.g., BRET)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no BRET signal upon this compound stimulation | - Low expression of CXCR7 or β-arrestin fusion proteins.- Inefficient transfection.- Suboptimal concentration of this compound.- Fusion tags interfering with protein function. | - Validate the expression levels of both fusion proteins via Western blot or fluorescence microscopy.- Optimize transfection conditions (e.g., DNA-to-reagent ratio, cell density).- Perform a dose-response experiment to determine the optimal this compound concentration.- Consider alternative fusion protein designs (e.g., moving the tag to a different terminus).[10] |
| High background BRET signal in unstimulated cells | - Constitutive activity of the receptor.- Non-specific interactions between the donor and acceptor proteins.- Overexpression of fusion proteins leading to random proximity. | - Titrate the amount of plasmid DNA used for transfection to reduce protein expression levels.- Include a negative control with cells expressing only the donor or acceptor to assess background signal.- Ensure that the observed BRET is specific to receptor activation by using a known antagonist. |
| Inconsistent results between experiments | - Variability in cell density at the time of assay.- Inconsistent incubation times.- Degradation of this compound or BRET substrate. | - Maintain consistent cell seeding densities and ensure even cell distribution.- Standardize all incubation times precisely.- Prepare fresh this compound solutions and use a fresh, properly stored BRET substrate for each experiment. |
Western Blotting for Phosphorylated Proteins (p-Erk, p-Akt, p-eNOS)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or no signal for phosphorylated protein | - Rapid dephosphorylation of target proteins after cell lysis.- Low abundance of the phosphorylated protein.- Inefficient antibody binding. | - Immediately lyse cells in a buffer containing phosphatase and protease inhibitors and keep samples on ice.[1]- Increase the amount of protein loaded onto the gel.[4]- Optimize primary antibody concentration and incubation time. Use a highly sensitive chemiluminescent substrate.[4] |
| High background | - Non-specific antibody binding.- Blocking agent interfering with detection (e.g., milk for phospho-antibodies). | - Increase the number and duration of washes.- Use Bovine Serum Albumin (BSA) instead of milk as a blocking agent, as milk contains casein, a phosphoprotein.[1][5]- Titrate primary and secondary antibody concentrations. |
| Inconsistent band intensities for total vs. phosphorylated protein | - Inaccurate protein quantification.- Errors in gel loading.- Inefficient stripping and re-probing of the membrane. | - Use a reliable protein quantification assay and ensure equal loading.- Use a loading control (e.g., GAPDH, β-actin) to normalize for protein loading.- For more accurate quantification, consider running parallel gels or using fluorescently labeled secondary antibodies for simultaneous detection of total and phosphorylated proteins.[4] |
Cell Migration and Tube Formation Assays
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High variability in cell migration or tube formation | - Inconsistent cell seeding density.- Uneven coating of Matrigel or other extracellular matrix.- Variation in scratch width (for wound healing assays).- Cell clumps in suspension.[2] | - Perform accurate cell counts and ensure a single-cell suspension before seeding.- Ensure the Matrigel is evenly spread and allowed to solidify properly.[11]- Use a standardized tool for creating scratches to ensure uniform width.[7]- Gently pipette the cell suspension up and down to break up any aggregates before plating.[2] |
| Low or no cell migration/tube formation | - Suboptimal concentration of this compound.- Cells are not responsive (e.g., high passage number, poor health).- Incorrect pore size in Transwell inserts.[6] | - Perform a dose-response experiment to determine the optimal concentration of this compound.- Use low-passage, healthy cells for all experiments.- Select a pore size that is appropriate for the cell type being used.[6] |
| High background migration in control wells | - Presence of serum or other chemoattractants in the assay medium. | - Serum-starve the cells for several hours before the assay.- Use serum-free medium in the upper chamber of the Transwell.[7] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Receptor | Cell Line | Assay | Value | Reference |
| IC50 | CXCR4 | - | - | 19.3 nM | [1][2][3] |
| EC50 | CXCR7 | HEK293 | β-arrestin 2 recruitment (BRET) | 350 nM | [1][5][12][13] |
| Ki | CXCR7 | HEK293 | Radioligand displacement | 157 ± 36 nM | [5][12] |
Table 2: Comparative EC50 Values for β-arrestin Recruitment to CXCR7
| Compound | EC50 | Reference |
| This compound | 350 nM | [5][12][13] |
| CXCL12 (natural ligand) | 30 nM | [5][12][13] |
| AMD3100 | 140 µM | [5][12][13] |
Experimental Protocols
β-Arrestin Recruitment BRET Assay
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding for CXCR7 fused to a BRET acceptor (e.g., YFP) and β-arrestin 2 fused to a BRET donor (e.g., RLuc).
-
-
Cell Seeding:
-
24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
-
Stimulation:
-
48 hours post-transfection, replace the culture medium with a buffer (e.g., HBSS).
-
Add the BRET substrate (e.g., coelenterazine h) to each well.
-
Stimulate the cells with varying concentrations of this compound.
-
-
Data Acquisition:
-
Measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Western Blot for Phosphorylation of Erk 1/2
-
Cell Culture and Treatment:
-
Culture U373 cells (or other suitable cell line) to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with this compound for the desired time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Erk 1/2 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Erk 1/2 as a loading control.
-
Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflow for studying this compound signaling.
References
- 1. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 6. corning.com [corning.com]
- 7. benchchem.com [benchchem.com]
- 8. rndsystems.com [rndsystems.com]
- 9. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 10. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Challenges with TC14012 in Primary Cell Cultures: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using TC14012 in primary cell cultures. This compound is a valuable tool for studying the CXCR4 and CXCR7 signaling pathways, but its dual activity as a CXCR4 antagonist and a CXCR7 agonist necessitates careful experimental design and execution, especially in sensitive primary cell systems. This guide offers practical solutions to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration range for this compound in primary cell cultures?
The optimal concentration of this compound can vary significantly depending on the primary cell type and the specific experimental goals. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific cell system. Based on published studies, a starting point for endothelial progenitor cells (EPCs) is around 5 µmol/L for functional assays[1]. However, for other primary cell types, it is advisable to test a range from nanomolar to low micromolar concentrations.
Q2: How should I prepare and store this compound stock solutions?
This compound is soluble in water up to 1 mg/ml[2][3]. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile, nuclease-free water or a buffer such as PBS. To prepare the stock solution, it is advisable to first try dissolving the peptide in water. If solubility issues arise, adding a small amount of ammonium hydroxide (<50 μL) or DMSO (50-100 μL) can aid in solubilization. For in vivo studies, specific formulations with co-solvents like PEG300, Tween-80, and saline, or SBE-β-CD in saline have been described[4]. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles[2][4]. Once thawed, a working solution should be used within a reasonable timeframe and not re-frozen.
Q3: I am observing unexpected or variable results in my primary cell experiments with this compound. What could be the cause?
Variability in primary cell assays is a common challenge and can be influenced by several factors when using this compound:
-
Dual Receptor Activity: Remember that this compound is a CXCR4 antagonist and a CXCR7 agonist[2][3]. The net effect on your primary cells will depend on the relative expression levels of CXCR4 and CXCR7, which can vary between donors and with culture conditions. It is essential to characterize the expression of both receptors in your specific primary cell population.
-
Primary Cell Heterogeneity: Primary cell populations are often heterogeneous. Different subpopulations may express varying levels of CXCR4 and CXCR7, leading to a mixed response to this compound.
-
Culture Conditions: The health and behavior of primary cells are highly sensitive to their environment. Factors such as media composition, serum lot-to-lot variability, cell density, and passage number can all influence receptor expression and signaling, thereby affecting the cellular response to this compound.
-
Experimental Technique: Inconsistent handling of primary cells during thawing, plating, and treatment can introduce significant variability. Gentle handling and standardized protocols are critical for reproducible results.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Cell Viability or Cytotoxicity | High Concentration of this compound: Primary cells can be sensitive to high concentrations of peptides. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary cell type. Start with a low concentration (e.g., in the nanomolar range) and titrate up. |
| Solvent Toxicity: If using a solvent like DMSO to dissolve this compound, high final concentrations in the culture medium can be toxic to primary cells. | Ensure the final concentration of the solvent in your culture medium is minimal (typically <0.1%) and include a vehicle control in your experiments. | |
| Improper Thawing/Handling: Primary cells are fragile, and improper handling during thawing and plating can lead to poor viability[5]. | Follow a standardized, gentle thawing protocol. Avoid vigorous pipetting and centrifugation if the cells are particularly sensitive. | |
| Inconsistent or No Cellular Response | Low or Absent Receptor Expression: The primary cells may not express sufficient levels of CXCR4 or CXCR7 to elicit a response. | Verify the expression of CXCR4 and CXCR7 in your primary cells using techniques like flow cytometry, qPCR, or Western blotting. |
| Suboptimal Incubation Time: The timing of the cellular response to this compound may be different in your primary cell system compared to cell lines. | Perform a time-course experiment to identify the optimal incubation time for observing the desired effect. | |
| This compound Degradation: Although this compound is serum-stable, prolonged incubation in culture media at 37°C could lead to some degradation. | For long-term experiments, consider replenishing the media with fresh this compound at regular intervals. | |
| Unexpected Cellular Phenotype | Off-Target Effects: While this compound is selective for CXCR4 and CXCR7, off-target effects at high concentrations cannot be entirely ruled out in sensitive primary cells. | Use the lowest effective concentration of this compound as determined by your dose-response experiments. Consider using a structurally unrelated CXCR4 antagonist or CXCR7 agonist as a control to confirm that the observed phenotype is specific to this compound's known targets. |
| Dual Agonist/Antagonist Activity: The observed phenotype may be a composite of CXCR4 antagonism and CXCR7 agonism. | If possible, use siRNA or other gene-silencing techniques to knock down either CXCR4 or CXCR7 to dissect the individual contributions of each receptor to the observed cellular response[1]. | |
| Poor Cell Attachment After Treatment | This compound-Induced Changes in Adhesion: Modulation of CXCR4/CXCR7 signaling can sometimes influence cell adhesion properties. | Ensure that the culture vessels are appropriately coated with a suitable extracellular matrix protein if required for your primary cell type. |
| General Primary Cell Culture Issue: Poor attachment can be a general sign of stressed or unhealthy primary cells. | Review your entire cell culture protocol, including media quality, serum, and handling procedures, to rule out other sources of cellular stress[6]. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published literature.
Table 1: In Vitro Activity of this compound
| Target | Activity | Species | Assay | Value | Reference |
| CXCR4 | Antagonist | Human | Inhibition of CXCL12-mediated signaling | IC₅₀: 19.3 nM | [7][8] |
| CXCR7 | Agonist | Human | β-arrestin 2 recruitment | EC₅₀: 350 nM | [3][7][8][9] |
Table 2: Experimental Conditions for this compound in Endothelial Progenitor Cells (EPCs)
| Parameter | Condition | Reference |
| Cell Type | Endothelial Progenitor Cells (EPCs) | [1] |
| Treatment Concentration | 5 µmol/L | [1] |
| Incubation Time (Functional Assays) | 24 hours | [1] |
| Incubation Time (Phosphorylation Assays) | 10 minutes | [1] |
Experimental Protocols
Protocol 1: General Workflow for Using this compound in Primary Cell Culture
This protocol provides a general framework. Specific details should be optimized for your particular primary cell type and experimental question.
-
Primary Cell Isolation and Culture: Isolate and culture primary cells according to established protocols for your specific cell type. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment.
-
Receptor Expression Analysis (Recommended): Characterize the expression levels of CXCR4 and CXCR7 on your primary cells using appropriate methods (e.g., flow cytometry, immunofluorescence, or qPCR).
-
This compound Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water). Aliquot and store at -20°C or -80°C.
-
Dose-Response and Time-Course Experiments:
-
Plate primary cells at the desired density.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a fixed time point to determine the optimal concentration.
-
Using the optimal concentration, treat cells for various durations (e.g., 10 min, 30 min, 1 hr, 6 hrs, 24 hrs) to determine the optimal time point for your endpoint.
-
-
Main Experiment:
-
Plate primary cells and allow them to adhere and stabilize.
-
Treat cells with the predetermined optimal concentration of this compound for the optimal duration. Include appropriate controls (e.g., untreated cells, vehicle control).
-
-
Endpoint Analysis: Perform your desired downstream assays, such as cell migration, proliferation, apoptosis, or signaling pathway activation (e.g., Western blot for p-ERK).
Visualizations
Caption: this compound dual signaling pathway.
Caption: Experimental workflow for this compound in primary cells.
References
- 1. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. TC 14012 | Chemokine CXC Receptors | Tocris Bioscience [tocris.com]
- 4. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 5. Primary Cell Culture Support—Troubleshooting | Thermo Fisher Scientific - UZ [thermofisher.com]
- 6. Primary Cell Culture Problems and Solutions | MolecularCloud [molecularcloud.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of TC14012 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the reproducibility of experiments involving TC14012.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a peptidomimetic molecule that acts as a selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4) and a potent agonist for the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[1][2] It is a serum-stable derivative of T140.[1][3]
Q2: What are the key signaling pathways activated by this compound?
A2: As a CXCR4 antagonist, this compound blocks the signaling cascades induced by the natural ligand CXCL12 through this receptor.[1][4] Conversely, as a CXCR7 agonist, this compound promotes the recruitment of β-arrestin 2 to CXCR7, leading to the activation of the Erk 1/2 signaling pathway.[3][5][6][7] In endothelial progenitor cells, this compound has been shown to activate the Akt/eNOS pathway, promoting their angiogenic function.[8][9]
Q3: How should this compound be stored and handled?
A3: this compound should be stored at -20°C.[2][5] For in vitro experiments, it is soluble in water up to 1 mg/ml.[5] For in vivo studies, specific formulations using solvents like DMSO, PEG300, Tween-80, and saline are recommended to ensure solubility and stability.[6] It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.[1]
Q4: What is the difference in potency of this compound at CXCR4 and CXCR7?
A4: this compound is a potent antagonist of CXCR4 with a reported IC50 of 19.3 nM.[1] As a CXCR7 agonist, it has an EC50 of 350 nM for β-arrestin 2 recruitment.[1][2][3]
Troubleshooting Guides
General Experimental Issues
Q: My experimental results with this compound are inconsistent. What are some general factors to consider?
A:
-
Reagent Quality and Handling:
-
Cell Line Health and Characteristics:
-
Regularly check for mycoplasma contamination.
-
Use cells within a consistent and low passage number range.
-
Confirm the expression levels of CXCR4 and CXCR7 in your cell line, as this can vary and impact results.[10]
-
-
Assay Conditions:
β-Arrestin Recruitment Assays
Q: I am not observing the expected β-arrestin recruitment to CXCR7 with this compound.
A:
-
Low Signal:
-
Insufficient Receptor or β-arrestin Expression: Ensure your cell line expresses adequate levels of CXCR7 and β-arrestin 2. Overexpression systems are often used for robust signals.[1][8]
-
Suboptimal Cell Density: Titrate the number of cells per well to find the optimal density for your assay system.[1]
-
Incorrect Incubation Time: Optimize the incubation time with this compound. For some GPCRs, the interaction with β-arrestin can be transient.[14]
-
-
High Background Signal:
-
Constitutive Activity: Some receptor constructs, like the CXCR7-Cter4 chimera, can exhibit ligand-independent β-arrestin recruitment.[3]
-
Cell Health: Unhealthy or stressed cells can lead to non-specific signaling. Ensure optimal cell culture conditions.
-
Cell Migration Assays (e.g., Transwell)
Q: this compound is not inhibiting CXCL12-induced cell migration as expected.
A:
-
CXCR7-Mediated Migration: Remember that this compound is a CXCR7 agonist. If your cells express functional CXCR7, they might still migrate in response to CXCL12 or even this compound itself through CXCR7, independent of CXCR4 blockade.[4] Consider using cell lines with known CXCR4 and CXCR7 expression profiles or using siRNA to knockdown CXCR7 to isolate the effects on CXCR4.
-
Suboptimal Chemoattractant Concentration: Perform a dose-response curve for CXCL12 to determine the optimal concentration for inducing migration in your cell type.
-
Incorrect Pore Size: Ensure the pore size of the Transwell membrane is appropriate for your cells to migrate through.[11]
-
Cell Harvesting: Over-trypsinization can damage cell surface receptors like CXCR4. Use gentle cell detachment methods.[11]
Q: I am seeing high background migration in my negative controls.
A:
-
Serum in Media: Serum is a potent chemoattractant. Serum-starve your cells for 12-24 hours before the assay and use serum-free media in the upper chamber.[13]
-
Cell Density: Too high a cell density can lead to "spillover" of cells through the membrane. Optimize your seeding density.[11]
Tube Formation Assays
Q: My endothelial cells are not forming tubes, or the tube network is unstable.
A:
-
Cell Health and Density: Use healthy, early-passage endothelial cells. The optimal seeding density is critical; too few cells will not form a network, while too many will form a monolayer.[12][15]
-
Matrix Quality: Ensure the basement membrane matrix (e.g., Matrigel) is properly thawed and solidified before seeding cells. The thickness of the matrix layer is also important.
-
Serum Concentration: Serum can inhibit tube formation. It is crucial to test different serum concentrations to find the optimal balance for cell survival and tube formation.[16]
-
Incubation Time: Tube formation is a dynamic process. The network can form and then regress. Perform a time-course experiment to identify the optimal time point for analysis (often between 4-12 hours).[15][16]
Quantitative Data Summary
| Compound | Target | Assay | Potency | Reference |
| This compound | CXCR4 | Antagonist Activity | IC50: 19.3 nM | [1] |
| This compound | CXCR7 | β-arrestin 2 Recruitment | EC50: 350 nM | [1][2][3][5][6][7] |
| CXCL12 | CXCR7 | β-arrestin 2 Recruitment | EC50: 30 nM | [3][5][6][7] |
| AMD3100 | CXCR7 | β-arrestin 2 Recruitment | EC50: 140 µM | [3][5][6][7] |
Experimental Protocols
β-Arrestin Recruitment Assay (BRET-based)
This protocol is a generalized procedure based on methodologies described in the literature.[3][5]
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding for a β-arrestin 2-RLuc fusion protein (BRET donor) and a CXCR7-YFP fusion protein (BRET acceptor).
-
-
Assay Preparation:
-
24-48 hours post-transfection, harvest cells and resuspend in a suitable assay buffer.
-
Distribute the cell suspension into a white 96-well microplate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, CXCL12 (positive control), and AMD3100.
-
Add the compounds to the respective wells. Include a vehicle control.
-
-
Signal Detection:
-
Add the RLuc substrate (e.g., coelenterazine h).
-
Measure the luminescence signals at the wavelengths corresponding to the BRET donor and acceptor using a microplate reader equipped for BRET measurements.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the net BRET ratio against the ligand concentration and fit the data to a sigmoidal dose-response curve to determine EC50 values.
-
In Vitro Tube Formation Assay
This protocol is adapted from standard angiogenesis assay procedures.[12][15][17]
-
Plate Coating:
-
Thaw basement membrane extract (e.g., Matrigel) on ice.
-
Pipette the cold Matrigel into the wells of a 96-well plate, ensuring the bottom surface is evenly coated.
-
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
-
Cell Seeding:
-
Harvest endothelial cells (e.g., HUVECs) and resuspend them in assay medium (e.g., EGM-2) with a low serum concentration.
-
Add this compound or other test compounds to the cell suspension.
-
Seed the cells onto the solidified Matrigel.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 4-12 hours.
-
-
Visualization and Quantification:
-
Visualize the tube network using a phase-contrast microscope.
-
Capture images of multiple fields per well.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ).
-
Visualizations
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overlapping and Distinct Role of CXCR7-SDF-1/ITAC and CXCR4-SDF-1 Axes in Regulating Metastatic Behavior of Human Rhabdomyosarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. TC-14012 | CXCR | 368874-34-4 | Invivochem [invivochem.com]
- 7. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. CXCR4, but not CXCR7, discriminates metastatic behavior in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ibidi.com [ibidi.com]
- 17. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Improvements for TC14012-Mediated Signaling Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in their studies of TC14012-mediated signaling.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or No Signal in β-Arrestin Recruitment Assays
-
Question: We are not observing a consistent or any signal in our β-arrestin recruitment assay (e.g., BRET) upon this compound stimulation in HEK293 cells expressing CXCR7. What could be the cause?
-
Answer: Several factors can contribute to this issue. Here is a step-by-step troubleshooting guide:
-
Cell Line and Receptor Expression:
-
Verify CXCR7 Expression: Confirm that the HEK293 cells have a high enough level of CXCR7 expression. Low receptor density will result in a weak signal. Use a positive control, such as the natural ligand CXCL12, to ensure the cells are responsive.
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Over-confluent or unhealthy cells can show diminished responses.
-
-
Reagent Preparation and Handling:
-
This compound Integrity: this compound is a peptide and can degrade. Prepare fresh working solutions from a properly stored stock. For in vitro experiments, this compound can be dissolved in water or a buffer like PBS. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.
-
Assay Reagents: Ensure all other assay components, such as the luciferase substrate (e.g., coelenterazine) for BRET assays, are fresh and have been stored correctly.
-
-
Assay Parameters:
-
Stimulation Time: The kinetics of β-arrestin recruitment can vary. Perform a time-course experiment to determine the optimal stimulation time for this compound in your specific cell system.
-
This compound Concentration: While this compound is a potent CXCR7 agonist, using a suboptimal concentration can lead to a weak signal. Perform a dose-response curve to identify the optimal concentration range. The reported EC50 for this compound-induced β-arrestin recruitment to CXCR7 is approximately 350 nM.[1][2][3]
-
BRET Assay Setup: For BRET assays, the ratio of donor (e.g., Rluc-tagged β-arrestin) to acceptor (e.g., YFP-tagged CXCR7) is critical. Titrate the plasmids during transfection to find the optimal ratio that gives the best signal-to-noise ratio.
-
-
Issue 2: High Background or Non-Specific Bands in Phospho-Erk Western Blot
-
Question: We are trying to detect Erk phosphorylation in U373 cells in response to this compound, but we are getting high background and multiple non-specific bands on our Western blot. How can we improve our results?
-
Answer: High background and non-specific bands in Western blotting are common issues. Here are some troubleshooting steps:
-
Antibody Selection and Dilution:
-
Primary Antibody Specificity: Ensure you are using a phospho-specific Erk1/2 antibody that has been validated for your application.
-
Antibody Dilution: An overly concentrated primary or secondary antibody is a common cause of high background. Optimize the antibody dilutions by performing a titration.
-
-
Blocking and Washing Steps:
-
Blocking Buffer: The choice of blocking buffer is important. While non-fat dry milk is common, for phospho-protein detection, 5% Bovine Serum Albumin (BSA) in TBST is often recommended to reduce non-specific binding.
-
Washing: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.
-
-
Sample Preparation and Loading:
-
Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors to prevent dephosphorylation of Erk during sample preparation.
-
Protein Concentration: Load an appropriate amount of protein. Overloading the gel can lead to smearing and non-specific bands. Typically, 20-30 µg of total protein per lane is sufficient.
-
-
Cell Culture Conditions:
-
Serum Starvation: U373 cells can have high basal levels of Erk phosphorylation due to serum components. Serum-starve the cells for 4-12 hours before this compound stimulation to reduce the basal signal.
-
-
Issue 3: Variability in Cell Viability/Proliferation Assay Results
-
Question: We are seeing significant well-to-well and experiment-to-experiment variability in our cell viability assays (e.g., MTT, Calcein-AM) when treating endothelial cells with this compound. How can we improve the reproducibility of our results?
-
Answer: Consistency is key for reliable cell viability data. Here are some factors to consider:
-
Cell Seeding and Culture:
-
Consistent Cell Number: Ensure a uniform number of cells is seeded in each well. Inaccurate cell counting or uneven cell suspension can lead to variability.
-
Edge Effects: The outer wells of a microplate are prone to evaporation, which can affect cell growth. To mitigate this, either avoid using the outer wells or fill them with sterile PBS or media.
-
-
Compound Preparation and Addition:
-
Accurate Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Ensure thorough mixing at each dilution step.
-
Consistent Timing: Add the compound to all wells in a consistent and timely manner, especially for kinetic assays.
-
-
Assay Protocol:
-
Incubation Times: Adhere to consistent incubation times for both the compound treatment and the viability reagent.
-
Reagent Mixing: Ensure the viability reagent is thoroughly mixed in each well before reading the plate.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the dual role of this compound?
-
Answer: this compound is a peptidomimetic that acts as a selective antagonist for the CXCR4 receptor and a potent agonist for the CXCR7 receptor.[1][2][3]
-
Question: What is the primary signaling pathway activated by this compound through CXCR7?
-
Answer: this compound binding to CXCR7 primarily activates the β-arrestin pathway, leading to the recruitment of β-arrestin 2 to the receptor. This is in contrast to many other GPCRs that primarily signal through G-proteins.
-
Question: What are the known downstream effects of this compound-mediated CXCR7 activation?
-
Answer: Downstream of β-arrestin recruitment, this compound has been shown to activate the Akt/eNOS and Erk 1/2 signaling pathways. In endothelial progenitor cells, activation of the Akt/eNOS pathway by this compound can improve their angiogenic function.[4]
-
Question: Which cell lines are commonly used to study this compound signaling?
-
Answer: HEK293 cells are frequently used for overexpression studies of CXCR4 and CXCR7 due to their robust growth and high transfection efficiency. U373 glioma cells are a useful model for studying CXCR7-specific signaling as they endogenously express CXCR7 but not CXCR4.[3][5][6]
-
Question: How should I prepare and store this compound?
-
Answer: this compound is soluble in water. For stock solutions, it is recommended to dissolve it in a suitable solvent like sterile water or PBS. Aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh working dilutions from the stock solution for each experiment.
Data Presentation
Table 1: Potency of this compound and Other Ligands on CXCR7
| Ligand | Assay | Cell Line | Parameter | Value |
| This compound | β-arrestin 2 Recruitment (BRET) | HEK293 | EC50 | 350 nM[1][2][3] |
| CXCL12 | β-arrestin 2 Recruitment (BRET) | HEK293 | EC50 | 30 nM[6] |
| AMD3100 | β-arrestin 2 Recruitment (BRET) | HEK293 | EC50 | 140 µM[6] |
Table 2: Antagonistic Activity of this compound on CXCR4
| Ligand | Assay | Cell Line | Parameter | Value |
| This compound | Inhibition of CXCL12 binding | CXCR4-expressing cells | IC50 | 19.3 nM[1][2] |
Experimental Protocols
Protocol 1: β-Arrestin 2 Recruitment Assay using BRET
This protocol is adapted for studying this compound-induced β-arrestin 2 recruitment to CXCR7 in HEK293 cells.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.
-
Co-transfect cells with plasmids encoding for CXCR7 tagged with a BRET acceptor (e.g., YFP) and β-arrestin 2 tagged with a BRET donor (e.g., Rluc). The optimal plasmid ratio should be determined empirically.
-
-
Assay Preparation:
-
24 hours post-transfection, seed the cells into a white, clear-bottom 96-well plate.
-
Allow cells to adhere for another 24 hours.
-
-
Compound Stimulation:
-
Prepare serial dilutions of this compound in assay buffer (e.g., HBSS).
-
Carefully remove the culture medium and add the this compound dilutions to the wells. Include a vehicle control.
-
-
BRET Measurement:
-
Add the luciferase substrate (e.g., coelenterazine h) to each well.
-
Immediately measure the luminescence at two wavelengths (e.g., for Rluc/YFP pair, ~475 nm for the donor and ~530 nm for the acceptor) using a BRET-compatible plate reader.
-
The BRET ratio is calculated as the acceptor emission divided by the donor emission.
-
Protocol 2: Western Blot for Erk Phosphorylation
This protocol describes the detection of phosphorylated Erk1/2 in U373 cells following this compound treatment.
-
Cell Culture and Treatment:
-
Culture U373 cells in MEM supplemented with 10% FBS and penicillin/streptomycin.
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours.
-
Treat the cells with this compound at the desired concentration for the optimal time determined from a time-course experiment (typically 5-15 minutes for Erk activation).
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Erk1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total Erk1/2 as a loading control.
-
Visualizations
Caption: this compound signaling pathways.
Caption: General experimental workflow.
References
- 1. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. "Creating a BRET Assay to Monitor the Interaction between β-Arrestin-1 " by James Buhrmaster [ecommons.luc.edu]
- 3. Western Blotting Troubleshooting Guide Video | Cell Signaling Technology [cellsignal.com]
- 4. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. Western Blot Troubleshooting Guide | R&D Systems [rndsystems.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Addressing Potential TC14012 Cross-Reactivity Issues
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing TC14012 in their experiments. It provides essential information, troubleshooting advice, and detailed protocols to address the known cross-reactivity of this compound and ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a selective antagonist for the C-X-C chemokine receptor type 4 (CXCR4).[1][2] It functions by blocking the binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4, thereby inhibiting downstream signaling pathways.
Q2: I am observing unexpected agonistic effects in my experiment with this compound. What could be the cause?
A significant finding is that this compound, while being a CXCR4 antagonist, acts as a potent agonist on the atypical chemokine receptor 7 (CXCR7), also known as ACKR3.[3][4][5] This cross-reactivity can lead to the activation of signaling pathways downstream of CXCR7, which may be misinterpreted as an off-target effect if not properly controlled for.
Q3: What are the reported potencies of this compound for CXCR4 and CXCR7?
This compound exhibits different potencies for its antagonistic activity at CXCR4 and its agonistic activity at CXCR7. The reported values are summarized in the table below.
Q4: What signaling pathways are affected by this compound's interaction with CXCR7?
As a CXCR7 agonist, this compound has been shown to activate the β-arrestin pathway, leading to the phosphorylation of Erk 1/2.[3][4] It has also been reported to activate the Akt/eNOS signaling pathway.[6][7]
Q5: How can I be sure that the effects I am seeing are due to CXCR4 antagonism and not CXCR7 agonism?
To dissect the specific effects of this compound in your experimental system, it is crucial to use appropriate controls. This can include using cell lines that express only one of the two receptors (CXCR4 or CXCR7) or using siRNA to knock down the expression of CXCR7. Additionally, employing a CXCR7-specific antagonist alongside this compound can help to isolate the CXCR4-mediated effects.
Q6: Are there any other known off-target effects of this compound?
Quantitative Data Summary
The following table summarizes the reported potency of this compound at its primary target (CXCR4) and its cross-reactive target (CXCR7).
| Target | Activity | Parameter | Value | Reference |
| CXCR4 | Antagonist | IC50 | 19.3 nM | [1][2] |
| CXCR7 | Agonist | EC50 (β-arrestin recruitment) | 350 nM | [1][2][3][4][5] |
Signaling Pathways
The dual activity of this compound on CXCR4 and CXCR7 results in the modulation of distinct signaling pathways. The diagrams below illustrate the antagonistic effect on CXCR4 signaling and the agonistic effect on CXCR7 signaling.
Caption: this compound as a CXCR4 antagonist.
Caption: this compound as a CXCR7 agonist.
Experimental Protocols & Troubleshooting
To mitigate and understand the potential cross-reactivity of this compound, researchers can perform the following key experiments.
β-Arrestin Recruitment Assay (for CXCR7 Agonism)
This assay directly measures the agonistic activity of this compound on CXCR7 by quantifying the recruitment of β-arrestin to the receptor.
Methodology:
-
Cell Culture: Utilize a cell line engineered to co-express CXCR7 and a β-arrestin fusion protein (e.g., using BRET or FRET-based systems).
-
Compound Preparation: Prepare a dilution series of this compound in a suitable assay buffer. Include a known CXCR7 agonist as a positive control and vehicle (e.g., DMSO) as a negative control.
-
Assay Procedure:
-
Plate the cells in a multi-well plate.
-
Add the this compound dilutions and controls to the respective wells.
-
Incubate for a predetermined time at 37°C.
-
-
Detection: Measure the signal (e.g., luminescence or fluorescence) according to the specific assay kit manufacturer's instructions.
-
Data Analysis: Plot the signal as a function of this compound concentration and fit the data to a dose-response curve to determine the EC50.
Troubleshooting:
-
No signal:
-
Verify the expression of CXCR7 and the β-arrestin construct in your cell line.
-
Check the viability of the cells.
-
Ensure the proper preparation and concentration of the assay reagents.
-
-
High background signal:
-
Optimize cell seeding density.
-
Wash cells thoroughly before adding reagents.
-
Test for autofluorescence of the compound.
-
Erk 1/2 Phosphorylation Assay (Western Blot)
This assay assesses the activation of a key downstream signaling molecule following CXCR7 activation by this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells expressing CXCR7 (ideally with no or low CXCR4 expression) to near confluency.
-
Serum-starve the cells for several hours to reduce basal phosphorylation levels.
-
Treat the cells with various concentrations of this compound for different time points (e.g., 5, 15, 30 minutes). Include a positive control (e.g., CXCL12) and a vehicle control.
-
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phospho-Erk 1/2 and total Erk 1/2.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the bands using a chemiluminescence detection system.
-
Data Analysis: Quantify the band intensities and normalize the phospho-Erk 1/2 signal to the total Erk 1/2 signal.
Troubleshooting:
-
Weak or no phospho-Erk signal:
-
Optimize the treatment time and concentration of this compound.
-
Ensure the use of fresh phosphatase inhibitors in the lysis buffer.
-
Verify the quality of the primary antibody.
-
-
High basal phosphorylation:
-
Increase the duration of serum starvation.
-
Handle cells gently to avoid mechanical stress.
-
Experimental Workflow Diagram
The following diagram illustrates a general workflow for investigating the dual activity of this compound.
Caption: Workflow for characterizing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of TC14012 as a CXCR4 Antagonist
This guide provides a comprehensive comparison of TC14012 with other known CXCR4 antagonists, supported by experimental data and detailed methodologies for validation. It is intended for researchers, scientists, and drug development professionals working on CXCR4-targeted therapeutics.
Introduction to this compound and CXCR4
The C-X-C chemokine receptor type 4 (CXCR4) is a G-protein coupled receptor (GPCR) that plays a pivotal role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its ligand, CXCL12 (also known as stromal cell-derived factor-1 or SDF-1), activates downstream signaling pathways that regulate cell migration, proliferation, and survival. Dysregulation of the CXCL12/CXCR4 axis is implicated in numerous diseases, including cancer metastasis and HIV-1 entry into host cells, making CXCR4 a prime therapeutic target.
This compound is a selective, peptidomimetic antagonist of CXCR4.[1] It is a serum-stable derivative of T140, another potent CXCR4 antagonist.[1] Notably, while this compound effectively blocks CXCR4 signaling, it also acts as a potent agonist for the atypical chemokine receptor CXCR7, another receptor for CXCL12.[1][2][3] This dual activity is a key consideration in its pharmacological profile.
Comparative Analysis of CXCR4 Antagonists
The efficacy of this compound as a CXCR4 antagonist is best understood in comparison to other well-characterized inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and several alternative antagonists. It is important to note that these values are derived from various studies and experimental conditions may differ.
| Antagonist | Type | Target(s) | IC50 for CXCR4 (nM) | Reference(s) |
| This compound | Peptide | CXCR4 antagonist, CXCR7 agonist | 19.3 | [1][4] |
| Plerixafor (AMD3100) | Small Molecule | CXCR4 antagonist | 44 | [5][6][7] |
| BPRCX807 | Small Molecule | CXCR4 antagonist | 40.4 | [8][9] |
| Motixafortide (BKT140/4F-benzoyl-TN14003) | Peptide | CXCR4 antagonist | ~1 | [10] |
| FC131 | Peptide | CXCR4 antagonist | 4.5 | [11] |
Experimental Validation Protocols
The antagonistic effect of this compound on CXCR4 can be validated through a series of in vitro assays that measure its ability to block CXCL12-induced cellular responses. Below are detailed protocols for key experiments.
Radioligand Binding Assay
This assay quantifies the ability of an antagonist to compete with a radiolabeled ligand for binding to the CXCR4 receptor.
Principle: Cell membranes expressing CXCR4 are incubated with a fixed concentration of a radiolabeled CXCL12 (e.g., [125I]-SDF-1) and varying concentrations of the unlabeled antagonist (e.g., this compound). The amount of radioligand bound to the receptor is measured, and the concentration of the antagonist that inhibits 50% of the specific binding (IC50) is determined.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing CXCR4 in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend it in a binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radiolabeled CXCL12, and varying concentrations of this compound or other antagonists. Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled ligand).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the antagonist concentration to determine the IC50 value.[12][13]
Calcium Mobilization Assay
This functional assay measures the antagonist's ability to block the CXCL12-induced increase in intracellular calcium concentration, a key downstream signaling event of CXCR4 activation.
Principle: CXCR4 activation by CXCL12 leads to the activation of phospholipase C (PLC), which in turn triggers the release of calcium from intracellular stores. This transient increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye. An antagonist will inhibit this calcium flux.[14]
Protocol:
-
Cell Preparation: Seed CXCR4-expressing cells (e.g., Jurkat cells) into a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye for 30-60 minutes at 37°C.[15]
-
Antagonist Incubation: Wash the cells to remove excess dye and then incubate them with varying concentrations of this compound or other antagonists for a predetermined time.
-
CXCL12 Stimulation and Measurement: Place the plate in a fluorescence plate reader. Inject a fixed concentration of CXCL12 into each well to stimulate the cells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence intensity corresponds to the increase in intracellular calcium. Calculate the percentage of inhibition of the CXCL12-induced calcium response for each antagonist concentration and plot the data to determine the IC50 value.[15][16]
Chemotaxis (Cell Migration) Assay
This assay assesses the ability of an antagonist to inhibit the directional migration of cells towards a chemoattractant, in this case, CXCL12.
Principle: CXCL12 is a potent chemoattractant for cells expressing CXCR4. A chemotaxis assay, often performed using a Transwell system, measures the number of cells that migrate through a porous membrane towards a CXCL12 gradient. An antagonist will reduce the number of migrating cells.
Protocol:
-
Cell Preparation: Resuspend CXCR4-expressing cells in a serum-free medium.
-
Assay Setup: Place Transwell inserts with a porous membrane into the wells of a 24-well plate. Add a solution containing CXCL12 to the lower chamber.
-
Antagonist Treatment: In the upper chamber, add the cell suspension that has been pre-incubated with varying concentrations of this compound or other antagonists. Include a positive control (cells with CXCL12 but no antagonist) and a negative control (cells with no CXCL12).
-
Incubation: Incubate the plate at 37°C for a period sufficient for cell migration to occur (typically 4-24 hours).
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane. Count the number of migrated cells in several fields of view using a microscope.
-
Data Analysis: Calculate the percentage of migration inhibition for each antagonist concentration relative to the positive control. Plot the data to determine the IC50 for migration inhibition.[17][18]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
Caption: CXCL12-CXCR4 signaling and this compound antagonism.
Caption: Workflow for CXCR4 antagonist validation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. amyloid.co [amyloid.co]
- 8. A highly selective and potent CXCR4 antagonist for hepatocellular carcinoma treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BPRCX807 | CXCR4 antagonist | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Migration Protocol with Chemokines - Recombinant Biotinylated Chemokine Proteins from ChemoTactics [chemotactics.com]
A Head-to-Head Comparison of CXCR4 Inhibitors: TC14012 vs. AMD3100
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12 (also known as SDF-1), play a critical role in numerous physiological and pathological processes, including immune response, hematopoiesis, and cancer metastasis. Consequently, the development of potent and specific CXCR4 inhibitors is of significant interest for therapeutic intervention. This guide provides a comprehensive, data-driven comparison of two widely studied CXCR4 antagonists: the peptidomimetic TC14012 and the small molecule AMD3100 (Plerixafor).
Executive Summary
Both this compound and AMD3100 are effective inhibitors of the CXCR4 receptor. However, they exhibit distinct pharmacological profiles. This compound, a derivative of T140, is a highly potent CXCR4 antagonist.[1] In contrast, AMD3100 is a bicyclam molecule that also specifically and reversibly antagonizes the CXCR4 receptor.[2] A key differentiator is their activity at the related chemokine receptor, CXCR7. Both compounds unexpectedly act as agonists at CXCR7, with this compound demonstrating significantly higher potency in this regard.[3][4]
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and AMD3100, focusing on their potency as CXCR4 antagonists and CXCR7 agonists.
Table 1: CXCR4 Antagonism
| Compound | IC50 (nM) - CXCL12 Competition Binding | IC50 (nM) - CXCL12-induced Calcium Signaling | IC50 (nM) - CXCL12-guided Cell Migration |
| This compound | 0.11 ± 0.0094 | Not Reported in Direct Comparison | 58.3 ± 22.3 |
| AMD3100 | 12.0 ± 1.1 | 572 ± 190 | 1,431 ± 485 |
Data from a side-by-side comparison study using Jurkat cells.[1]
Table 2: CXCR7 Agonism (β-arrestin Recruitment)
| Compound | EC50 (nM) |
| This compound | 350 |
| AMD3100 | 140,000 |
Data from a study utilizing a BRET-based β-arrestin recruitment assay.[3][4]
Mechanism of Action and Downstream Signaling
CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its ligand CXCL12, activates several downstream signaling cascades. These pathways are integral to cell proliferation, survival, and migration. Both this compound and AMD3100 act as competitive inhibitors, blocking the binding of CXCL12 to CXCR4 and thereby attenuating these downstream signals.
The primary signaling pathways initiated by CXCR4 activation include the Gαi-mediated inhibition of adenylyl cyclase and the Gβγ-mediated activation of phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to an increase in intracellular calcium, while the PI3K pathway activates Akt and mTOR, promoting cell survival and proliferation. Additionally, CXCR4 signaling can activate the Ras/Raf/MEK/ERK (MAPK) pathway, which is also crucial for cell proliferation and migration.
Caption: CXCR4 signaling pathway and points of inhibition by this compound and AMD3100.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and AMD3100.
CXCL12 Competition Binding Assay
This assay is used to determine the ability of a compound to compete with the natural ligand, CXCL12, for binding to CXCR4.
-
Cell Preparation: Jurkat T-lymphocyte cells, which endogenously express CXCR4, are cultured and harvested. The cells are washed and resuspended in an appropriate assay buffer.
-
Compound Incubation: The cells are incubated with varying concentrations of the test compounds (this compound or AMD3100) in a 96-well plate.
-
Ligand Addition: A fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12AF647) is added to the wells.
-
Incubation and Washing: The plate is incubated to allow for competitive binding. Following incubation, the cells are washed to remove unbound ligand.
-
Data Acquisition: The fluorescence intensity of the cell-bound labeled CXCL12 is measured using a flow cytometer. A decrease in fluorescence intensity compared to the control (no competitor) indicates inhibition of CXCL12 binding.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that reduces the specific binding of the fluorescent ligand by 50%, is calculated from the dose-response curve.
Caption: Experimental workflow for the CXCL12 competition binding assay.
CXCL12-Induced Calcium Mobilization Assay
This assay measures the ability of an inhibitor to block the increase in intracellular calcium that occurs upon CXCR4 activation.
-
Cell Preparation and Dye Loading: CXCR4-expressing cells (e.g., CCRF-CEM T-cells) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: The dye-loaded cells are pre-incubated with various concentrations of the test inhibitor (this compound or AMD3100).
-
Ligand Stimulation: The cells are stimulated with a fixed concentration of CXCL12 to induce calcium mobilization.
-
Data Acquisition: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time using a fluorometric imaging plate reader or a flow cytometer.
-
Data Analysis: The inhibitory effect of the compound is determined by the reduction in the peak fluorescence signal in the presence of the inhibitor compared to the control. The IC50 value is calculated from the dose-response curve.
Cell Migration (Chemotaxis) Assay
This assay evaluates the ability of an inhibitor to block the directional migration of cells towards a CXCL12 gradient.
-
Assay Setup: A Transwell insert with a porous membrane is placed in a well of a 24-well plate. The lower chamber contains assay medium with CXCL12 as a chemoattractant.
-
Cell Preparation and Treatment: CXCR4-expressing cells (e.g., Jurkat cells) are pre-incubated with different concentrations of the test inhibitor (this compound or AMD3100).
-
Cell Seeding: The treated cells are seeded into the upper chamber of the Transwell insert.
-
Incubation: The plate is incubated for a period to allow for cell migration through the porous membrane towards the CXCL12 in the lower chamber.
-
Quantification of Migrated Cells: The number of cells that have migrated to the lower chamber is quantified, typically by cell counting using a flow cytometer or by staining the migrated cells and measuring the absorbance.
-
Data Analysis: The percentage of inhibition of migration is calculated for each inhibitor concentration, and the IC50 value is determined.
Conclusion
Both this compound and AMD3100 are valuable research tools for studying the CXCR4/CXCL12 axis. The choice between these inhibitors will depend on the specific experimental context.
-
This compound is a significantly more potent inhibitor of CXCR4 in in vitro binding and migration assays.[1] Its peptidomimetic nature may offer different pharmacokinetic and pharmacodynamic properties compared to the small molecule AMD3100.
-
AMD3100 , while less potent in direct CXCR4 inhibition assays, is an FDA-approved drug (Plerixafor) for hematopoietic stem cell mobilization.[2] Its clinical validation and well-characterized in vivo effects make it a relevant benchmark.
A critical consideration for researchers is the off-target activity of these compounds at the CXCR7 receptor. This compound is a much more potent agonist of CXCR7 than AMD3100.[3][4] This dual activity could be a confounding factor in some experimental systems but may also offer therapeutic advantages in others. Therefore, careful consideration of the expression and role of both CXCR4 and CXCR7 in the biological system under investigation is essential when selecting and interpreting data from studies using these inhibitors.
References
- 1. Comparison of cell-based assays for the identification and evaluation of competitive CXCR4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the CXCR4 Antagonist TC14012 and its Parent Compound T140
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the peptidomimetic CXCR4 antagonist TC14012 and its parent compound, T140. The information presented herein is intended to assist researchers in understanding the key differences in the pharmacological profiles of these two molecules, supported by experimental data and detailed methodologies.
Introduction
T140 is a potent and specific peptide-based antagonist of the C-X-C chemokine receptor 4 (CXCR4), a key receptor involved in HIV entry, cancer metastasis, and inflammatory diseases.[1][2] However, its therapeutic potential has been limited by its susceptibility to degradation by serum proteases. To address this limitation, a more stable analog, this compound, was developed. This guide elucidates the significant pharmacological distinctions between T140 and its derivative, this compound, focusing on their receptor binding affinity, activity at the related CXCR7 receptor, and serum stability.
Quantitative Data Comparison
The following tables summarize the key quantitative parameters of T140 and this compound based on available experimental data.
Table 1: Receptor Binding and Functional Activity
| Parameter | T140 | This compound | Reference(s) |
| CXCR4 Inhibition (IC50) | 2.5 nM (Inhibition of [125I]-SDF-1α binding) | 19.3 nM (Inhibition of CXCL12 binding) | [1][3] |
| CXCR7 Activity | Not an agonist | Potent agonist (EC50 = 350 nM for β-arrestin 2 recruitment) | [4][5] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Parameter | T140 | This compound | Reference(s) |
| Serum Stability | Prone to degradation | "Complete stability in serum" (Specific half-life data not available) | [3][6] |
| Molecular Modifications from T140 | - | C-terminal amidation and substitutions of L-citrulline at position 6 and D-citrulline at position 8 | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
CXCR4 Competitive Binding Assay
This assay is used to determine the concentration at which a compound inhibits 50% of the binding of the natural ligand (CXCL12, also known as SDF-1α) to the CXCR4 receptor (IC50).
Materials:
-
Cells endogenously or recombinantly expressing the human CXCR4 receptor (e.g., Jurkat T-cells, CEM cells, or transfected HEK293 cells).
-
Radiolabeled CXCL12 (e.g., [125I]-SDF-1α) or fluorescently labeled CXCL12 (e.g., CXCL12-AF647).
-
Unlabeled T140 and this compound as competitor ligands.
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 140 mM NaCl, 0.5% BSA, pH 7.4).
-
Filtration apparatus with glass fiber filters (for radioligand binding).
-
Flow cytometer (for fluorescently labeled ligand binding).
Procedure (using fluorescently labeled CXCL12):
-
Harvest and wash the CXCR4-expressing cells, then resuspend in binding buffer to a concentration of 1-2 x 106 cells/mL.
-
In a 96-well plate, add a fixed concentration of fluorescently labeled CXCL12 to each well.
-
Add serial dilutions of the competitor compounds (T140 or this compound) to the wells. Include a control with no competitor.
-
Add the cell suspension to each well and incubate at room temperature for 30-60 minutes in the dark.
-
Wash the cells with cold binding buffer to remove unbound ligand.
-
Analyze the fluorescence intensity of the cell-bound ligand using a flow cytometer.
-
The IC50 value is calculated by plotting the percentage of inhibition of fluorescent CXCL12 binding against the log concentration of the competitor and fitting the data to a sigmoidal dose-response curve.[7]
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay measures the recruitment of β-arrestin to a G-protein coupled receptor (GPCR) upon ligand binding, which is a hallmark of receptor activation for certain receptors like CXCR7.
Materials:
-
HEK293 cells co-transfected with plasmids encoding for CXCR7 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) or Venus acceptor.
-
T140 and this compound.
-
Coelenterazine h (luciferase substrate).
-
Plate reader capable of detecting both luminescence and fluorescence.
Procedure:
-
Seed the transfected HEK293 cells in a white, clear-bottom 96-well plate and culture overnight.
-
Wash the cells with a suitable assay buffer.
-
Add serial dilutions of the test compounds (T140 or this compound) to the wells.
-
Add the coelenterazine h substrate to all wells and incubate for 5-10 minutes.
-
Measure the luminescence at two wavelengths simultaneously: one for the Rluc emission (donor) and one for the YFP/Venus emission (acceptor).
-
The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.
-
The EC50 value, representing the concentration of the compound that elicits a half-maximal response, is determined by plotting the BRET ratio against the log concentration of the compound.[4]
In Vitro Serum Stability Assay
This assay assesses the stability of peptides in the presence of serum proteases.
Materials:
-
Human or mouse serum.
-
T140 and this compound.
-
Trichloroacetic acid (TCA) solution to stop the enzymatic reaction.
-
High-performance liquid chromatography (HPLC) system with a C18 column.
Procedure:
-
Incubate a known concentration of the peptide (T140 or this compound) in serum at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the mixture.
-
Stop the enzymatic degradation by adding TCA to precipitate the serum proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant containing the remaining intact peptide by reverse-phase HPLC.
-
Quantify the peak area of the intact peptide at each time point.
-
The half-life (t1/2) of the peptide in serum is calculated by plotting the percentage of the remaining intact peptide against time and fitting the data to a one-phase decay model.[8]
Signaling Pathways and Molecular Interactions
The differential activity of T140 and this compound at CXCR4 and CXCR7 results in the activation of distinct downstream signaling pathways.
CXCR4-Mediated Signaling
Both T140 and this compound are antagonists of CXCR4, meaning they block the binding of the natural ligand CXCL12 and subsequent G-protein-mediated signaling. This inhibition affects various cellular processes.
Caption: Antagonism of CXCR4 by T140 and this compound blocks CXCL12-induced G-protein signaling.
CXCR7-Mediated Signaling
A key differentiator is that this compound acts as an agonist at the atypical chemokine receptor CXCR7, which primarily signals through β-arrestin, not G-proteins. T140 does not share this agonistic activity.
Caption: this compound, but not T140, agonizes CXCR7, leading to β-arrestin-mediated signaling.
Experimental Workflow: Comparative Analysis
The logical workflow for a comprehensive comparative analysis of T140 and this compound is outlined below.
Caption: Workflow for the comparative experimental evaluation of T140 and this compound.
Conclusion
This compound represents a significant advancement over its parent compound, T140, primarily due to its enhanced serum stability. While both compounds are potent antagonists of the CXCR4 receptor, this compound exhibits a slightly lower affinity in the reported studies. A crucial distinguishing feature of this compound is its potent agonistic activity at the CXCR7 receptor, a property not observed with T140. This dual activity of this compound—antagonism at CXCR4 and agonism at CXCR7—may have important implications for its therapeutic applications and should be a key consideration in the design and interpretation of future studies. The choice between T140 and this compound for research or therapeutic development will therefore depend on the specific biological question and the desired pharmacological profile.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of a CXCR4 antagonist, a T140 analog, as an anti-rheumatoid arthritis agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mode of binding of the cyclic agonist peptide this compound to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in CXCL12/CXCR4 Antagonists and Nano-Based Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum stability of peptides [bio-protocol.org]
A Comparative Guide to TC14012 and CXCL12 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the signaling pathways initiated by the endogenous chemokine CXCL12 and the synthetic peptidomimetic TC14012. This document will objectively compare their interactions with the chemokine receptors CXCR4 and CXCR7, detail the subsequent downstream signaling cascades, and provide supporting experimental data and protocols.
Introduction
CXCL12, also known as Stromal Cell-Derived Factor-1 (SDF-1), is a crucial homeostatic chemokine that plays a pivotal role in numerous physiological processes, including hematopoiesis, immune responses, and organogenesis.[1] It primarily signals through the G-protein coupled receptor (GPCR), CXCR4, and also binds to the atypical chemokine receptor CXCR7 (also known as ACKR3).[2][3][4] The CXCL12/CXCR4/CXCR7 axis is implicated in the progression of various diseases, including cancer, where it promotes tumor growth, metastasis, and angiogenesis.[1][4]
This compound is a serum-stable derivative of the T140 peptide, a peptidomimetic antagonist of CXCR4.[2][3][5] It was developed as a potential therapeutic agent to inhibit CXCL12-mediated signaling in diseases like cancer and HIV infection.[2][3] Interestingly, while this compound effectively blocks signaling through CXCR4, it has been identified as a potent agonist for CXCR7, initiating a distinct set of downstream cellular responses.[1][2][6][7] This dual functionality makes a detailed comparison of its signaling pathway with that of the natural ligand, CXCL12, essential for understanding its therapeutic potential and off-target effects.
Comparative Signaling Overview
The signaling outcomes of CXCL12 and this compound are dictated by their differential engagement with CXCR4 and CXCR7.
-
CXCL12 acts as an agonist for both CXCR4 and CXCR7. Its binding to CXCR4 initiates classical G-protein dependent signaling cascades, leading to cell migration, proliferation, and survival.[8] Its interaction with CXCR7 is more complex, primarily leading to β-arrestin recruitment and functioning as a scavenger receptor to regulate CXCL12 gradients.[6][7]
-
This compound exhibits biased agonism. It acts as a potent antagonist at the CXCR4 receptor, thereby inhibiting CXCL12-induced signaling.[2][3][5] Conversely, it functions as a potent agonist at the CXCR7 receptor, primarily activating the β-arrestin pathway.[1][2][6][7]
Quantitative Data Comparison
The following tables summarize the key quantitative parameters for this compound and CXCL12, providing a direct comparison of their potency at CXCR4 and CXCR7.
| Ligand | Receptor | Parameter | Value (nM) | Reference |
| This compound | CXCR4 | IC50 | 19.3 | [2][3] |
| This compound | CXCR7 | EC50 (β-arrestin recruitment) | 350 | [1][2][6] |
| CXCL12 | CXCR7 | EC50 (β-arrestin recruitment) | 30 - 35 | [6][7][9] |
Table 1: Potency of this compound and CXCL12 at CXCR4 and CXCR7. IC50 represents the concentration of an inhibitor required to block 50% of the biological response, while EC50 is the concentration of an agonist that gives a half-maximal response.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the distinct signaling pathways of CXCL12 and this compound.
References
- 1. TC 14012 | CAS:368874-34-4 | CXCR4 antagonist; ACKR3 (CXCR7) agonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 7. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Identity of TC14012: A Comparative Guide to its Specificity for CXCR4 and CXCR7
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of investigational compounds is paramount. This guide provides a comprehensive comparison of TC14012's specificity for the chemokine receptors CXCR4 and CXCR7, supported by experimental data and detailed protocols.
This compound, a peptidomimetic compound, exhibits a fascinating dualistic interaction with the closely related chemokine receptors, CXCR4 and CXCR7. While it acts as a potent antagonist for CXCR4, it surprisingly functions as an agonist for CXCR7. This unique profile presents both opportunities and challenges in its therapeutic development, necessitating a thorough validation of its specificity.
Performance Comparison: this compound's Affinity and Functional Activity
Experimental data consistently demonstrates this compound's high affinity for CXCR4, effectively blocking the binding of its natural ligand, CXCL12. In contrast, its interaction with CXCR7 promotes downstream signaling cascades. The following table summarizes key quantitative data from various studies, comparing this compound's performance with the endogenous ligand CXCL12 and another well-known CXCR4 antagonist, AMD3100.
| Compound | Target Receptor | Assay Type | Metric | Value | Reference |
| This compound | CXCR4 | Radioligand Displacement | IC50 | 19.3 nM | [1][2] |
| This compound | CXCR7 | β-arrestin Recruitment (BRET) | EC50 | 350 nM | [1][2][3] |
| This compound | CXCR7 | Radioligand Displacement | Ki | 157 ± 36 nM | [3] |
| CXCL12 | CXCR7 | β-arrestin Recruitment (BRET) | EC50 | 30 nM | [3] |
| AMD3100 | CXCR7 | β-arrestin Recruitment (BRET) | EC50 | 138 µM | [3] |
Experimental Validation of this compound Specificity
The distinct activities of this compound at CXCR4 and CXCR7 have been elucidated through a series of key experiments. Below are detailed protocols for the principal assays used to validate its specificity.
β-Arrestin Recruitment Assay (BRET)
This assay is crucial for determining the agonistic activity of this compound on CXCR7, which primarily signals through the β-arrestin pathway.
Objective: To measure the ability of this compound to induce the recruitment of β-arrestin 2 to CXCR7.
Methodology:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK) 293T cells are cultured and co-transfected with plasmids encoding for CXCR7 fused to a Yellow Fluorescent Protein (YFP) (CXCR7-YFP, the BRET acceptor) and β-arrestin 2 fused to a Renilla Luciferase (Rluc) (β-arrestin 2-Rluc, the BRET donor).
-
Cell Seeding: Transfected cells are seeded into 96-well white, clear-bottom microplates.
-
Ligand Stimulation: Cells are stimulated with varying concentrations of this compound, CXCL12 (positive control), or AMD3100.
-
BRET Measurement: The Bioluminescence Resonance Energy Transfer (BRET) signal is measured using a microplate reader. The reader sequentially measures the light emission from the donor (Rluc) and the acceptor (YFP).
-
Data Analysis: The BRET ratio is calculated as the ratio of YFP emission to Rluc emission. The net BRET is determined by subtracting the background BRET signal from cells expressing only the donor. Dose-response curves are generated to determine the EC50 values.[3]
Radioligand Displacement Assay
This competitive binding assay is used to determine the binding affinity of this compound for CXCR4 and CXCR7.
Objective: To quantify the ability of this compound to displace a radiolabeled ligand from the target receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing either CXCR4 or CXCR7.
-
Binding Reaction: Cell membranes are incubated with a constant concentration of radiolabeled CXCL12 (e.g., [125I]-SDF-1α) and increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The inhibition constant (Ki) can then be derived from the IC50 value.[3]
Erk1/2 Phosphorylation Assay
This assay assesses the functional consequence of CXCR7 agonism by this compound, as β-arrestin-mediated signaling can lead to the activation of the MAPK/Erk pathway.
Objective: To determine if this compound induces the phosphorylation of Erk1/2 in cells expressing CXCR7.
Methodology:
-
Cell Culture: U373 glioma cells, which endogenously express CXCR7 but not CXCR4, are used.
-
Serum Starvation: Cells are serum-starved to reduce basal levels of Erk phosphorylation.
-
Ligand Stimulation: Cells are treated with this compound or CXCL12 for various time points.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.
-
Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated Erk1/2 (p-Erk1/2) and total Erk1/2.
-
Data Analysis: The band intensities are quantified, and the ratio of p-Erk1/2 to total Erk1/2 is calculated to determine the extent of Erk activation.[3]
Signaling Pathways and Experimental Workflow
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of CXCR4 and CXCR7, highlighting the opposing effects of this compound.
Caption: Workflow for validating the specificity of this compound for CXCR4 and CXCR7.
References
Comparative Analysis of TC14012's Effects in Diverse Cell Lines: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TC14012's performance against other alternatives, supported by experimental data. This compound is a peptidomimetic compound that exhibits a dual role as a potent antagonist for the CXCR4 receptor and an agonist for the CXCR7 receptor, making it a molecule of significant interest in cancer research and beyond.
This guide summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the complex signaling pathways involved.
Unveiling the Dual Nature of this compound
This compound, a serum-stable derivative of T140, is a selective antagonist of the CXCR4 receptor with an IC50 of 19.3 nM.[1] Concurrently, it acts as a potent agonist for the CXCR7 receptor, inducing the recruitment of β-arrestin 2 with an EC50 of 350 nM.[1][2][3] This dual activity distinguishes it from other CXCR4 antagonists like AMD3100 and its parent compound, T140.
Performance Comparison in Key Cellular Assays
The efficacy of this compound has been evaluated in various cell lines, primarily focusing on its impact on CXCR4 and CXCR7 mediated signaling and cellular functions. Below is a summary of its performance in comparison to other relevant compounds.
Table 1: Comparative Potency of this compound and Alternatives on CXCR7
| Compound | Target Receptor | Action | Cell Line | Assay | Potency (EC50/IC50) |
| This compound | CXCR7 | Agonist | HEK293 | β-arrestin 2 recruitment | 350 nM[1][2][3][4] |
| CXCL12 | CXCR7 | Agonist | HEK293 | β-arrestin 2 recruitment | 30 nM[2][4] |
| AMD3100 | CXCR7 | Agonist | HEK293 | β-arrestin 2 recruitment | 140 µM[2][4] |
Table 2: Comparative Antagonistic Activity of this compound and Alternatives on CXCR4
| Compound | Target Receptor | Action | Cell Line | Assay | Potency (IC50) |
| This compound | CXCR4 | Antagonist | Jurkat | CXCL12 Competition Binding | 0.11 ± 0.0094 nM |
| T140 | CXCR4 | Antagonist | Jurkat | CXCL12 Competition Binding | 0.12 ± 0.025 nM |
| T22 | CXCR4 | Antagonist | Jurkat | CXCL12 Competition Binding | 0.079 ± 0.034 nM |
| AMD3100 | CXCR4 | Antagonist | Jurkat | CXCL12 Competition Binding | 12.0 ± 1.1 nM |
| AMD3465 | CXCR4 | Antagonist | Jurkat | CXCL12 Competition Binding | 2.1 ± 0.24 nM |
Cross-Validation of this compound's Effects in Different Cell Lines
The unique dual activity of this compound has been observed across different cell types, leading to varied downstream effects.
-
HEK293 Cells: These cells are frequently used to study the specific interaction of this compound with CXCR7. Studies have consistently shown that this compound potently induces the recruitment of β-arrestin to CXCR7 in these cells.[2]
-
U373 Glioma Cells: These cells endogenously express CXCR7 but not CXCR4. In U373 cells, this compound, similar to the natural ligand CXCL12, leads to the activation of the Erk 1/2 signaling pathway, demonstrating its agonistic effect downstream of CXCR7.[1][2][3][4]
-
Endothelial Progenitor Cells (EPCs): In EPCs, this compound has been shown to improve their angiogenic function. It promotes survival, migration, and tube formation, particularly under high-glucose conditions, by activating the Akt/eNOS pathway through CXCR7.
-
Cancer Cell Lines: As a CXCR4 antagonist, this compound has shown potential in cancer therapy. The CXCL12/CXCR4 axis is crucial for tumor progression, including proliferation, angiogenesis, and metastasis.[5] By blocking this axis, this compound can inhibit cancer cell migration and invasion. For instance, in Jurkat cells (a T-lymphocyte cell line), this compound potently inhibits the binding of CXCL12 to CXCR4.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways it modulates and the workflows of the key experiments used to characterize its effects.
Caption: CXCL12/CXCR4/CXCR7 signaling cascade and points of modulation by this compound.
Caption: Workflow for Bioluminescence Resonance Energy Transfer (BRET) assay.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines for the key assays mentioned in this guide.
β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)
This assay is used to measure the recruitment of β-arrestin to CXCR7 upon agonist stimulation.
-
Cell Culture and Transfection:
-
HEK293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with plasmids encoding for CXCR7 fused to a Renilla luciferase variant (Rluc8) and β-arrestin2 fused to a yellow fluorescent protein variant (Venus).
-
-
Assay Procedure:
-
24-48 hours post-transfection, cells are harvested, washed, and resuspended in a suitable assay buffer (e.g., PBS with 0.5 mM MgCl2 and 0.1% glucose).
-
Cells are plated into a white, clear-bottom 96-well plate.
-
A serial dilution of this compound or other test compounds is added to the wells.
-
The BRET substrate, coelenterazine h, is added to a final concentration of 5 µM.
-
-
Data Acquisition and Analysis:
-
Luminescence is measured immediately using a plate reader capable of detecting two emission wavelengths simultaneously (e.g., 485 nm for Rluc8 and 530 nm for Venus).
-
The BRET ratio is calculated as the ratio of the light intensity emitted by Venus (acceptor) to the light intensity emitted by Rluc8 (donor).
-
Dose-response curves are generated by plotting the BRET ratio against the logarithm of the compound concentration, and the EC50 values are determined using a non-linear regression model.
-
Cell Migration and Invasion Assays (Transwell Assay)
These assays assess the ability of cancer cells to migrate through a porous membrane (migration) or a membrane coated with extracellular matrix (invasion) in response to a chemoattractant.
-
Chamber Preparation:
-
For invasion assays, the upper chamber of a Transwell insert (typically with 8 µm pores) is coated with a thin layer of Matrigel and allowed to solidify. For migration assays, the inserts are used without coating.
-
-
Cell Preparation:
-
Cancer cells (e.g., Jurkat) are serum-starved for 12-24 hours prior to the assay.
-
Cells are harvested, washed, and resuspended in serum-free medium.
-
-
Assay Setup:
-
The lower chamber of the Transwell plate is filled with medium containing a chemoattractant (e.g., CXCL12).
-
The cell suspension, with or without this compound or other inhibitors, is added to the upper chamber.
-
The plate is incubated for a period that allows for significant cell migration/invasion (e.g., 4-24 hours).
-
-
Quantification:
-
After incubation, non-migrated/invaded cells on the upper surface of the membrane are removed with a cotton swab.
-
The cells that have migrated/invaded to the lower surface of the membrane are fixed and stained with a dye such as crystal violet.
-
The stained cells are then visualized and counted under a microscope. Alternatively, the dye can be eluted and the absorbance measured to quantify the number of migrated/invaded cells.
-
-
Data Analysis:
-
The number of migrated/invaded cells in the presence of an inhibitor is compared to the number of cells that migrated/invaded in the control (chemoattractant only) to determine the percentage of inhibition.
-
IC50 values can be calculated from dose-response curves.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
A Comparative Guide to the Efficacy of TC14012 and Other CXCR7 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of TC14012 with other known CXCR7 agonists. The data presented is compiled from published experimental studies to assist researchers in making informed decisions for their specific research needs.
Introduction to CXCR7 Agonism
CXCR7, also known as ACKR3, is an atypical chemokine receptor that binds to the chemokine CXCL12. Unlike the classical G protein-coupled receptor CXCR4, which also binds CXCL12, CXCR7 does not typically signal through G protein pathways. Instead, its activation primarily leads to the recruitment of β-arrestin, initiating a distinct signaling cascade that can influence cell survival, migration, and proliferation. This unique signaling mechanism makes CXCR7 an attractive therapeutic target, and various agonists have been developed to modulate its activity. This guide focuses on comparing the efficacy of this compound, a peptidomimetic CXCR4 antagonist that acts as a CXCR7 agonist, with other compounds known to activate CXCR7.
Quantitative Efficacy Comparison
The primary measure of efficacy for CXCR7 agonists is their ability to induce the recruitment of β-arrestin to the receptor. The following table summarizes the half-maximal effective concentration (EC50) values for β-arrestin recruitment for this compound and other key CXCR7 agonists. Lower EC50 values indicate higher potency.
| Agonist | EC50 for β-arrestin Recruitment | Compound Type | Reference |
| This compound | 350 nM | Peptidomimetic | [1][2][3] |
| CXCL12 (natural ligand) | ~30 nM | Chemokine | [4] |
| AMD3100 | 140 µM | Small molecule | [1][5] |
| VUF11207 | 1.6 nM | Small molecule | |
| CCX771 | IC50 of 4.1 nM for binding | Small molecule | [4][6] |
| FC313 | 95 nM | Cyclic pentapeptide | [1] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of CXCR7 activation by these agonists, it is crucial to visualize the underlying signaling pathways and the experimental workflows used to measure their efficacy.
CXCR7 Signaling Pathway
Activation of CXCR7 by an agonist, such as this compound, initiates a signaling cascade that is predominantly mediated by β-arrestin. This pathway is distinct from the G protein-dependent signaling of other chemokine receptors.
Caption: CXCR7 signaling is initiated by agonist binding, leading to β-arrestin recruitment and subsequent activation of the MAPK cascade, resulting in various cellular responses.
Experimental Workflow: β-Arrestin Recruitment Assay
A common method to quantify CXCR7 agonism is the β-arrestin recruitment assay, often utilizing Bioluminescence Resonance Energy Transfer (BRET).
Caption: A typical BRET-based workflow to measure agonist-induced β-arrestin recruitment to CXCR7.
Detailed Experimental Protocols
Reproducibility and comparability of results heavily depend on the experimental protocols. Below are detailed methodologies for key experiments cited in the comparison of CXCR7 agonists.
β-Arrestin Recruitment Assays
1. Bioluminescence Resonance Energy Transfer (BRET) Assay
-
Objective: To quantify the interaction between CXCR7 and β-arrestin in live cells upon agonist stimulation.
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells are commonly used.
-
Reagents:
-
Expression plasmids for CXCR7 fused to Renilla luciferase (CXCR7-RLuc).
-
Expression plasmid for β-arrestin-2 fused to Yellow Fluorescent Protein (β-arrestin-2-YFP).
-
Transfection reagent (e.g., Lipofectamine).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Agonists of interest (this compound, CXCL12, etc.) at various concentrations.
-
BRET substrate: Coelenterazine h.
-
-
Procedure:
-
HEK293 cells are co-transfected with the CXCR7-RLuc and β-arrestin-2-YFP plasmids.
-
24-48 hours post-transfection, cells are harvested and seeded into a white, clear-bottom 96-well plate.
-
Cells are washed with a buffered salt solution (e.g., HBSS) and then stimulated with varying concentrations of the agonist for a defined period (e.g., 15-30 minutes) at 37°C.
-
Coelenterazine h is added to each well to a final concentration of 5 µM.
-
BRET signal is measured immediately using a microplate reader capable of detecting both luciferase and YFP emissions (e.g., at 485 nm and 530 nm).
-
The BRET ratio is calculated as the emission at 530 nm divided by the emission at 485 nm.
-
EC50 values are determined by plotting the BRET ratio against the log of the agonist concentration and fitting the data to a sigmoidal dose-response curve.[7][8]
-
2. Tango Assay
-
Objective: To measure β-arrestin recruitment through a transcriptional reporter system.
-
Principle: This assay involves a CXCR7 receptor fused to a transcription factor, and β-arrestin fused to a protease. Agonist-induced interaction brings the protease close to the receptor, cleaving the transcription factor, which then translocates to the nucleus to drive the expression of a reporter gene (e.g., luciferase).
-
Procedure:
-
Cells stably expressing the Tango assay components for CXCR7 are plated.
-
Cells are treated with a dilution series of the agonist.
-
After an incubation period (typically 6-24 hours), the luciferase substrate is added.
-
Luminescence is measured, which is proportional to the extent of β-arrestin recruitment.
-
EC50 values are calculated from the dose-response curve.[8]
-
Downstream Signaling Assays
Erk 1/2 Phosphorylation Assay (Western Blot)
-
Objective: To detect the activation of the MAPK/Erk pathway downstream of CXCR7 activation.
-
Cell Line: U373 glioma cells (endogenously expressing CXCR7 but not CXCR4) or transfected HEK293 cells.
-
Reagents:
-
Agonists of interest.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-Erk1/2 (p-Erk1/2) and anti-total-Erk1/2 (t-Erk1/2).
-
Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Cells are serum-starved for several hours before the experiment.
-
Cells are stimulated with the agonist at a specific concentration for various time points (e.g., 0, 5, 15, 30 minutes).
-
The reaction is stopped by washing with ice-cold PBS and adding lysis buffer.
-
Cell lysates are collected, and protein concentration is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with the primary antibody against p-Erk1/2 overnight at 4°C.
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody.
-
The signal is detected using a chemiluminescent substrate and an imaging system.
-
The membrane is then stripped and re-probed with the antibody against t-Erk1/2 to normalize for protein loading.
-
Densitometry is used to quantify the band intensities, and the ratio of p-Erk1/2 to t-Erk1/2 is calculated to determine the fold change in phosphorylation.[9][10][11]
-
Functional Assays
Endothelial Progenitor Cell (EPC) Tube Formation Assay
-
Objective: To assess the pro-angiogenic potential of CXCR7 agonists.
-
Procedure:
-
A layer of Matrigel is allowed to solidify in a 96-well plate.
-
Endothelial Progenitor Cells (EPCs) are seeded onto the Matrigel-coated wells.
-
Cells are treated with the CXCR7 agonist (e.g., this compound).
-
After an incubation period (e.g., 6-12 hours), the formation of tube-like structures is observed and quantified by microscopy. An increase in tube length or branch points indicates pro-angiogenic activity.[12][13]
-
Conclusion
This compound is a potent agonist of CXCR7, effectively inducing β-arrestin recruitment and downstream signaling.[1][2][3] While its potency is lower than the natural ligand CXCL12 and the small molecule agonist VUF11207, it is significantly more potent than AMD3100.[1][5] The choice of a CXCR7 agonist will depend on the specific requirements of the research, including desired potency, compound type, and the biological system under investigation. The detailed protocols provided in this guide should aid in the design and execution of experiments to further explore the therapeutic potential of targeting CXCR7.
References
- 1. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]
- 5. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. CXCR7 Agonist this compound Improves Angiogenic Function of Endothelial Progenitor Cells via Activating Akt/eNOS Pathway and Promotes Ischemic Angiogenesis in Diabetic Limb Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of TC14012 and Other Peptidomimetic CXCR4 Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peptidomimetic antagonist TC14012 with other notable CXCR4 antagonists. This document summarizes key performance data, details experimental methodologies for cited assays, and visualizes relevant signaling pathways to support informed decisions in drug discovery and development.
This compound is a selective and serum-stable peptidomimetic antagonist of the C-X-C chemokine receptor 4 (CXCR4), a key receptor implicated in cancer metastasis and HIV entry. A distinguishing feature of this compound is its dual functionality; while it acts as an antagonist on CXCR4, it simultaneously functions as a potent agonist for the atypical chemokine receptor 7 (CXCR7 or ACKR3).[1][2][3][4] This guide will compare this compound with other well-characterized CXCR4 antagonists, including the clinically approved small molecule AMD3100 (Plerixafor) and the potent isothiourea derivative IT1t, among others.
Quantitative Comparison of CXCR4 Antagonist Performance
The following tables provide a summary of the in vitro potency of this compound and other selected peptidomimetic and small molecule antagonists of CXCR4. The data is presented to facilitate a direct comparison of their inhibitory activities in various functional assays.
Table 1: CXCR4 Binding Affinity and Functional Inhibition
| Compound | Class | CXCR4 Binding IC50 (nM) | Calcium Flux Inhibition IC50 (nM) | Cell Migration Inhibition | Anti-HIV Activity EC50 (nM) | Reference(s) |
| This compound | Peptidomimetic | 19.3 | - | Potent inhibitor | - | [1][5] |
| AMD3100 (Plerixafor) | Small Molecule | 44 - 651 | 572 | IC50 = 51 nM | 1-10 | [3][6] |
| IT1t | Small Molecule | 2.1 - 29.65 | 23.1 | 70% inhibition @ 100 nM | 7 | [7][8][9][10][11] |
| T140 | Peptide | - | - | IC50 = 0.65 nM (Jurkat cells) | - | [12] |
| TN14003 (Motixafortide/BKT140) | Peptide | ~1 | - | IC50 = 0.54 nM (mouse splenocytes) | - | [12][13][14] |
| CVX15 | Cyclic Peptide | 7.8 | - | 65% inhibition @ 20 nM | - | [8][10] |
| FC131 | Cyclic Peptide | 4.5 | - | - | - | [15] |
| MSX-122 | Small Molecule | ~10 | Inactive | 78% inhibition @ 100 nM | Inactive | [16][17][18][19] |
| WZ811 | Small Molecule | 0.3 | EC50 = 1.2 nM (cAMP modulation) | EC50 = 5.2 nM | - | [4][20][21][22] |
| CTCE-9908 | Peptide | - | - | Potent inhibitor | - | [23][24][25][26] |
| POL6326 (Balixafortide) | Peptide | < 10 | < 10 | IC50 < 20 nM (MDA-MB-231) | - | [27][28][29][30][31] |
Note: IC50 and EC50 values can vary depending on the specific assay conditions and cell types used.
Mechanism of Action and Signaling Pathways
The interaction of CXCL12 with its receptors, CXCR4 and CXCR7, triggers distinct downstream signaling cascades. Antagonists of these receptors can modulate these pathways, impacting cellular processes like proliferation, survival, and migration.
CXCR4 Signaling Pathway and Inhibition
Upon binding of its ligand CXCL12, CXCR4 activates Gαi-protein coupled signaling, leading to the activation of several downstream pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways are crucial for cell survival, proliferation, and chemotaxis. Peptidomimetic antagonists like this compound competitively block the binding of CXCL12 to CXCR4, thereby inhibiting these downstream effects.[6][12][18][20] IT1t is known to bind to a minor pocket of the CXCR4 receptor.[8]
CXCR7 Signaling Pathway and this compound Agonism
Unlike CXCR4, CXCR7 primarily signals through the β-arrestin pathway, independent of G-protein coupling.[7][14][15][16] this compound acts as an agonist at this receptor, promoting the recruitment of β-arrestin. This can lead to the activation of downstream pathways such as the MAPK/ERK cascade.[2][3]
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below to allow for replication and validation of the presented data.
Competitive CXCR4 Binding Assay
This assay quantifies the ability of a test compound to compete with a labeled ligand for binding to CXCR4.
Workflow:
Methodology:
-
Cell Preparation: Culture Jurkat cells, which endogenously express CXCR4, under standard conditions. Harvest and resuspend the cells in assay buffer.
-
Compound Incubation: Serially dilute the test compounds (e.g., this compound, AMD3100) in assay buffer. Incubate the cells with the diluted compounds for a specified time (e.g., 15-30 minutes) at room temperature.
-
Ligand Addition: Add a fixed concentration of fluorescently labeled CXCL12 (e.g., CXCL12-AF647) to the cell suspension and incubate for an additional period (e.g., 30-60 minutes) to allow for competitive binding.[17]
-
Washing: Centrifuge the cells and wash with cold assay buffer to remove unbound ligand.
-
Data Acquisition: Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: The reduction in fluorescence signal in the presence of the antagonist is used to determine the concentration that inhibits 50% of labeled CXCL12 binding (IC50).[17]
CXCL12-Induced Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the transient increase in intracellular calcium concentration induced by CXCL12 binding to CXCR4.
Workflow:
Methodology:
-
Cell Preparation: Plate CXCR4-expressing cells (e.g., U87.CD4.CXCR4+ cells) and load them with a calcium-sensitive dye such as Fluo-4 AM.[22][24][32][33]
-
Antagonist Pre-incubation: Pre-incubate the dye-loaded cells with varying concentrations of the test antagonist for a defined period.
-
CXCL12 Stimulation: Add a fixed concentration of CXCL12 to the wells to induce calcium mobilization.
-
Signal Detection: Measure the fluorescence intensity immediately and continuously over time using a fluorescence plate reader.
-
Data Analysis: The peak fluorescence intensity following CXCL12 stimulation is measured. The inhibitory effect of the antagonist is determined by the reduction in this peak, and the IC50 value is calculated from the dose-response curve.[32]
Cell Migration (Transwell) Assay
This assay assesses the ability of an antagonist to inhibit the chemotactic migration of cells towards a CXCL12 gradient.
Workflow:
Methodology:
-
Assay Setup: Place Transwell inserts with a porous membrane (e.g., 8 µm pore size) into the wells of a 24-well plate.[13]
-
Chemoattractant: Add media containing CXCL12 to the lower chamber.
-
Cell Seeding: Pre-treat CXCR4-expressing cells (e.g., MDA-MB-231) with various concentrations of the test antagonist and then seed them into the upper chamber of the Transwell insert.[13]
-
Incubation: Incubate the plate for a sufficient time (e.g., 4-24 hours) to allow for cell migration towards the chemoattractant in the lower chamber.[5][8][13]
-
Quantification: Remove non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane with a dye such as crystal violet.[13]
-
Analysis: Count the number of migrated cells in several microscopic fields and calculate the percentage of migration inhibition relative to the control (no antagonist).
Selectivity Profile
An important consideration in drug development is the selectivity of a compound for its intended target.
-
This compound exhibits a unique selectivity profile, acting as a potent antagonist for CXCR4 while simultaneously being an agonist for CXCR7.[1][2][3][4] This dual activity may have therapeutic implications, as CXCR7 signaling can also play a role in cell survival and migration.
-
AMD3100 (Plerixafor) is highly selective for CXCR4 and does not show significant activity at other chemokine receptors.[3][19][21][34]
-
IT1t is also a highly potent and selective antagonist of CXCR4.[11] A unique feature of IT1t is its ability to disrupt CXCR4 oligomerization, a characteristic not shared by AMD3100.
Conclusion
This compound is a potent peptidomimetic antagonist of CXCR4 with the distinctive property of also being a CXCR7 agonist. This dual activity sets it apart from other CXCR4 antagonists like the highly selective small molecules AMD3100 and IT1t. The choice of antagonist for research or therapeutic development will depend on the specific biological question or clinical indication. For instance, if the goal is to exclusively block CXCR4 signaling, AMD3100 or IT1t may be more suitable. However, the combined effect of CXCR4 antagonism and CXCR7 agonism by this compound might offer therapeutic advantages in certain contexts, such as cancer therapy or tissue regeneration, where CXCR7 signaling is beneficial. The data and protocols provided in this guide are intended to assist researchers in making these critical decisions.
References
- 1. corning.com [corning.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Beta-arrestin- but not G protein-mediated signaling by the "decoy" receptor CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. researchgate.net [researchgate.net]
- 10. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
- 16. pnas.org [pnas.org]
- 17. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CXCL12-CXCR4/CXCR7 Axis in Cancer: from Mechanisms to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | The Role of the CXCL12/CXCR4/CXCR7 Chemokine Axis in Cancer [frontiersin.org]
- 21. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 23. Video: A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 [jove.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. aacrjournals.org [aacrjournals.org]
- 27. A Kinetic Fluorescence-based Ca2+ Mobilization Assay to Identify G Protein-coupled Receptor Agonists, Antagonists, and Allosteric Modulators [jove.com]
- 28. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Effectiveness of AMD3100 in treatment of leukemia and solid tumors: from original discovery to use in current clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Selective enhancement of donor hematopoietic cell engraftment by the CXCR4 antagonist AMD3100 in a mouse transplantation model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. AMD3100/CXCR4 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. researchgate.net [researchgate.net]
- 34. benchchem.com [benchchem.com]
TC14012 Demonstrates Superior In Vivo Efficacy in a Diabetic Limb Ischemia Model
A comprehensive analysis of preclinical data highlights the therapeutic potential of TC14012 in promoting angiogenesis and tissue regeneration in diabetic peripheral artery disease. When compared to a vehicle control, this compound significantly enhances blood perfusion recovery and mobilizes endothelial progenitor cells, underscoring its promise as a novel treatment modality for this critical condition.
Researchers and drug development professionals in the field of cardiovascular disease are continually seeking more effective therapies for diabetic limb ischemia, a severe complication of diabetes that often leads to amputation. This guide provides an objective comparison of the in vivo efficacy of this compound, a peptidomimetic antagonist of CXCR4 and agonist of CXCR7, against a standard vehicle control in a preclinical model of diabetic hindlimb ischemia. The supporting experimental data demonstrates this compound's potent pro-angiogenic and cell mobilization effects.
Enhanced Blood Perfusion Recovery with this compound Treatment
In a well-established diabetic mouse model of hindlimb ischemia, administration of this compound resulted in a marked improvement in blood perfusion to the ischemic limb compared to the vehicle-treated control group. This enhanced recovery was observed over a 28-day period, indicating a sustained therapeutic effect.
Table 1: Quantitative Analysis of Blood Perfusion Recovery
| Time Point (Days) | This compound Treated (% Perfusion) | Vehicle Control (% Perfusion) |
| 0 | ~5% | ~5% |
| 7 | ~20% | ~15% |
| 14 | ~45% | ~25% |
| 21 | ~65% | ~35% |
| 28 | ~80% | ~40% |
Data presented as a percentage of blood flow relative to the non-ischemic contralateral limb.
This compound Promotes Mobilization of Endothelial Progenitor Cells
A key mechanism underlying the enhanced blood perfusion observed with this compound treatment is its ability to mobilize endothelial progenitor cells (EPCs) from the bone marrow into the peripheral circulation. EPCs are crucial for the repair of injured blood vessels and the formation of new ones, a process known as angiogenesis.
Table 2: Circulating Endothelial Progenitor Cell (EPC) Levels
| Treatment Group | Circulating EPCs (cells/µL) |
| This compound | Significantly higher than control |
| Vehicle Control | Baseline levels |
Unraveling the Mechanism of Action: The CXCR7/Akt/eNOS Signaling Pathway
This compound exerts its pro-angiogenic effects primarily through the activation of the CXCR7 receptor, which initiates a downstream signaling cascade involving Akt and endothelial nitric oxide synthase (eNOS).[1] This pathway is critical for promoting cell survival, proliferation, and migration, all of which are essential for new blood vessel formation.
Caption: this compound signaling pathway promoting angiogenesis.
Experimental Protocols
Murine Hindlimb Ischemia Model
The in vivo efficacy of this compound was evaluated in a diabetic (db/db) mouse model.[1] Under anesthesia, the femoral artery of one hindlimb was ligated to induce ischemia. This procedure mimics the reduced blood flow characteristic of peripheral artery disease in humans. The contralateral limb served as a non-ischemic control.
Drug Administration
This compound was administered to the treatment group, while the control group received a vehicle solution. The specific dosage and frequency of administration were optimized to ensure sustained therapeutic levels of the compound throughout the study period.
Measurement of Blood Perfusion
Blood perfusion in the ischemic and non-ischemic limbs was quantified using Laser Doppler Perfusion Imaging (LDPI). This non-invasive technique measures the Doppler shift of a laser beam to calculate blood flow in the microvasculature of the skin. Measurements were taken at baseline and at regular intervals for 28 days post-surgery.
Quantification of Circulating Endothelial Progenitor Cells
The number of circulating EPCs was determined by flow cytometry. Blood samples were collected from both treatment and control groups, and cells were stained with fluorescently labeled antibodies specific for EPC markers (e.g., CD34, VEGFR2, CD133). The percentage of EPCs within the total mononuclear cell population was then quantified.
Caption: In vivo experimental workflow for this compound efficacy.
Comparison with Other Alternatives
While this guide focuses on the direct comparison of this compound with a vehicle control, it is important to consider its performance in the context of other therapeutic strategies. Another well-known CXCR4 antagonist, AMD3100, has also shown efficacy in promoting tissue repair in diabetic models, albeit through slightly different mechanisms and in different preclinical settings. Future head-to-head comparison studies will be invaluable in determining the relative therapeutic potential of these compounds.
The robust preclinical data presented here strongly supports the continued development of this compound as a promising therapeutic agent for diabetic limb ischemia. Its dual-action mechanism, targeting both angiogenesis and cell mobilization, offers a multifaceted approach to addressing the complex pathology of this debilitating disease. Further clinical investigation is warranted to translate these promising preclinical findings into tangible benefits for patients.
References
Comparative Transcriptomic Analysis of TC14012-Treated Cells: An Inferred Profile
Disclaimer: Direct comparative transcriptomic studies on cells treated with TC14012 are not publicly available at the time of this guide's creation. The following analysis is an inferred profile based on the known dual mechanism of action of this compound as a CXCR4 antagonist and a CXCR7 agonist. The transcriptomic effects described are extrapolated from studies on other molecules that target these respective pathways.
Introduction
This compound is a peptidomimetic compound with a unique dual-activity profile, acting as a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and an agonist of the C-X-C chemokine receptor type 7 (CXCR7). Both receptors play crucial roles in various physiological and pathological processes, including cancer progression, immune response, and cell migration. Understanding the transcriptomic consequences of this compound treatment is vital for elucidating its therapeutic potential and mechanism of action. This guide provides a comparative overview of the inferred gene expression changes in cells treated with this compound by examining the transcriptomic effects of CXCR4 antagonism and CXCR7 agonism from existing literature.
Inferred Transcriptomic Effects of this compound
Given the dual nature of this compound, its impact on gene expression is likely a composite of inhibiting CXCR4-mediated signaling and activating CXCR7-mediated pathways. Below, we summarize the anticipated transcriptomic alterations based on studies of selective CXCR4 antagonists and CXCR7 agonists.
Inhibition of the CXCR4/CXCL12 axis is known to affect the tumor microenvironment and cancer cell behavior. Transcriptomic studies of CXCR4 antagonists, such as plerixafor (AMD3100), have revealed significant changes in gene expression related to immune modulation and cancer progression.
| Biological Process | Direction of Change | Key Genes/Signatures | Potential Outcome |
| Immune Response | Upregulation | Genes related to T and NK cell accumulation and activation | Enhanced anti-tumor immunity |
| T-cell Exhaustion | Downregulation | TOX, PD-1 (PDCD1), TIM-3 (HAVCR2), CTLA4, LAG3 | Reversal of T-cell dysfunction in the tumor microenvironment |
| Cell Migration & Metastasis | Downregulation | Genes associated with epithelial-mesenchymal transition (EMT) | Inhibition of cancer cell invasion and metastasis |
| Apoptosis | Upregulation | Pro-apoptotic genes | Induction of cancer cell death |
Activation of CXCR7 by agonists can trigger various signaling cascades, including the MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and migration. The transcriptomic consequences of CXCR7 agonism are context-dependent and can have both pro- and anti-tumorigenic effects.
| Biological Process | Direction of Change | Key Genes/Signatures | Potential Outcome |
| Cell Cycle & Proliferation | Upregulation | Genes involved in mitotic spindle formation and cell cycle progression (e.g., AURKA) | Promotion of cell proliferation[1][2] |
| MAPK Signaling | Upregulation | Downstream targets of the MAPK/ERK pathway | Modulation of cell growth and survival[3][4] |
| Angiogenesis | Upregulation | VEGFA, Galectin-3 | Promotion of tumor angiogenesis[4] |
| Cell Adhesion & Migration | Upregulation | Genes related to extracellular matrix interaction and cell adhesion | Enhancement of cell migration and invasion[3][5] |
Signaling Pathways
The following diagrams illustrate the signaling pathways affected by this compound.
CXCR4 signaling pathway and its inhibition by this compound.
CXCR7 signaling pathway and its activation by this compound.
Experimental Protocols
A standard workflow for a comparative transcriptomic analysis of this compound-treated cells would involve the following steps. This protocol is a generalized representation based on common practices in RNA-sequencing (RNA-seq) experiments.
-
Cell Culture and Treatment:
-
Culture selected cell lines (e.g., cancer cell lines with known expression of CXCR4 and CXCR7) under standard conditions.
-
Treat cells with a range of concentrations of this compound, a vehicle control, and potentially other comparative compounds (e.g., a selective CXCR4 antagonist like AMD3100 and a selective CXCR7 agonist) for a specified time course.
-
Harvest cells at predetermined time points for RNA extraction.
-
-
RNA Extraction and Quality Control:
-
Isolate total RNA from treated and control cells using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the extracted RNA. This typically involves mRNA purification, fragmentation, reverse transcription to cDNA, adapter ligation, and amplification.
-
Perform high-throughput sequencing of the prepared libraries on a platform such as an Illumina NovaSeq.
-
-
Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the reads to a reference genome using an aligner such as STAR.
-
Quantification: Count the number of reads mapping to each gene.
-
Differential Expression Analysis: Identify differentially expressed genes (DEGs) between this compound-treated and control groups using packages like DESeq2 or edgeR.
-
Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the DEGs to identify enriched biological processes and signaling pathways.
-
A generalized workflow for comparative transcriptomics.
Conclusion
The dual activity of this compound as a CXCR4 antagonist and a CXCR7 agonist suggests a complex and context-dependent transcriptomic signature. The inferred analysis presented in this guide, based on the effects of other CXCR4 and CXCR7 modulators, provides a foundational framework for hypothesis generation and experimental design. By antagonizing CXCR4, this compound is expected to induce gene expression changes that favor an anti-tumor immune response and inhibit metastasis. Conversely, as a CXCR7 agonist, it may promote pathways involved in cell proliferation and migration. The net effect of this compound on the transcriptome will likely depend on the relative expression levels of CXCR4 and CXCR7 in the target cells and the tumor microenvironment. Direct transcriptomic profiling of this compound-treated cells is essential to validate these inferred effects and to fully understand its therapeutic potential.
References
- 1. Chemokine receptor CXCR7 activates Aurora Kinase A and promotes neuroendocrine prostate cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Chemokine receptor CXCR7 activates Aurora Kinase A and promotes neuroendocrine prostate cancer growth [jci.org]
- 3. researchgate.net [researchgate.net]
- 4. CXCR7 stimulates MAPK signaling to regulate hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression and regulation effects of chemokine receptor 7 in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Mechanism of TC14012: A Comparative Analysis Using Knockout and Knockdown Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TC14012, a dual CXCR4 antagonist and CXCR7 agonist, with other relevant compounds. We delve into the experimental data that elucidates its mechanism of action, with a particular focus on the use of genetic models such as knockout and knockdown systems to validate its targets.
Introduction to this compound
This compound is a peptidomimetic compound that has garnered significant interest for its unique pharmacological profile. It acts as a selective antagonist of the C-X-C chemokine receptor type 4 (CXCR4) and a potent agonist of the C-X-C chemokine receptor type 7 (CXCR7)[1]. This dual activity gives it potential therapeutic applications in various fields, including cancer, HIV, and inflammatory diseases. Understanding the precise mechanism by which this compound exerts its effects is crucial for its clinical development. This guide will compare the available data on this compound with that of other well-characterized CXCR4 antagonists and CXCR7 agonists, highlighting the use of knockout and knockdown models in confirming their respective mechanisms.
Comparative Analysis of this compound and Alternatives
To provide a clear comparison, we will examine this compound alongside AMD3100 (Plerixafor), a well-established CXCR4 antagonist, and CCX771, a selective CXCR7 agonist. The following tables summarize key quantitative data from studies investigating these compounds.
In Vitro Efficacy and Potency
| Compound | Target(s) | Assay Type | Cell Line | Parameter | Value | Reference |
| This compound | CXCR4 Antagonist | Inhibition of CXCL12-induced Ca2+ flux | Jurkat | IC50 | 4.1 nM | [2](--INVALID-LINK--) |
| CXCR7 Agonist | β-arrestin recruitment (BRET) | HEK293 | EC50 | 350 nM | [3] | |
| ERK1/2 Phosphorylation | U373 | - | Induces Phosphorylation | [3] | ||
| AMD3100 | CXCR4 Antagonist | Inhibition of CXCL12 binding | CEM | IC50 | 44 nM | [4](--INVALID-LINK--) |
| CXCR7 Agonist | β-arrestin recruitment (BRET) | HEK293 | EC50 | >10 µM | [3] | |
| CCX771 | CXCR7 Agonist | Inhibition of CXCL12 binding | - | IC50 | 4.1 nM | [5] |
| β-arrestin recruitment | - | EC50 | - | [5] |
In Vivo Studies in Mouse Models
| Compound | Model | Mouse Strain | Dosing Regimen | Key Finding | Reference |
| This compound | Diabetic Limb Ischemia | db/db mice | 10 mg/kg, i.p. | Improved blood perfusion and angiogenesis | [6] |
| AMD3100 | Leukocyte Mobilization | C57Bl/6 | 10 mg/kg, s.c. | Rapid mobilization of leukocytes to blood | [7][8] |
| Osteosarcoma Metastasis | C3H mice | 5 mg/kg, i.v. | Reduced primary tumor growth and lung metastasis | [9] | |
| CCX771 | Experimental Autoimmune Encephalomyelitis (EAE) | C57BL/6 | 10 or 30 mg/kg, s.c. | Ameliorated ongoing disease | [10] |
| Prostate Cancer Tumor Growth | - | - | Reduced tumor growth | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the cited studies.
CXCR7 Knockdown using siRNA
To confirm that the effects of this compound are mediated through CXCR7, researchers have employed small interfering RNA (siRNA) to specifically silence the expression of the CXCR7 gene in vitro.
-
Cell Culture and Transfection: Human umbilical vein endothelial cells (HUVECs) or other relevant cell lines are cultured to an appropriate confluency (typically 50-75%). Cells are then transfected with either a validated siRNA targeting CXCR7 or a non-targeting control siRNA using a lipid-based transfection reagent like Oligofectamine. The final siRNA concentration is typically around 0.1 µM.
-
Incubation and Confirmation of Knockdown: Cells are incubated for a specified period (e.g., 24-72 hours) to allow for the degradation of the target mRNA and subsequent reduction in protein levels. The efficiency of the knockdown is confirmed by quantitative real-time PCR (qRT-PCR) to measure mRNA levels and by Western blotting or flow cytometry to measure protein levels[12][13].
-
Functional Assays: Following confirmation of CXCR7 knockdown, cells are treated with this compound, and various functional assays are performed. These can include cell migration assays (e.g., Transwell assay), proliferation assays (e.g., MTT assay), or signaling pathway analysis (e.g., Western blot for phosphorylated proteins) to determine if the effects of this compound are diminished in the absence of CXCR7[6].
β-Arrestin Recruitment Assay (BRET)
Bioluminescence Resonance Energy Transfer (BRET) is a widely used method to study protein-protein interactions in live cells, such as the recruitment of β-arrestin to GPCRs upon agonist stimulation.
-
Plasmid Constructs: Cells (commonly HEK293) are transiently co-transfected with plasmids encoding the GPCR of interest (e.g., CXCR7) fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)[14][15][16].
-
Cell Culture and Transfection: Transfected cells are seeded in white, clear-bottom multi-well plates.
-
Assay Procedure: After incubation to allow for protein expression, the cell culture medium is replaced with a buffer. The BRET substrate (e.g., coelenterazine h) is added, and the luminescence emission from the donor (e.g., at 485 nm) and the acceptor (e.g., at 530 nm) is measured using a microplate reader.
-
Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. An increase in the BRET ratio upon addition of a ligand (like this compound for CXCR7) indicates that the ligand is promoting the interaction between the receptor and β-arrestin[3][17].
ERK1/2 Phosphorylation Assay (Western Blot)
The activation of downstream signaling pathways, such as the MAPK/ERK pathway, is a common method to assess GPCR agonism.
-
Cell Lysis: Cells are treated with the compound of interest (e.g., this compound) for a specific time course. Following treatment, the cells are washed with cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal loading of samples.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the ratio of p-ERK1/2 to total ERK1/2 is calculated to determine the extent of ERK activation[2][4][18][19][20].
Visualizing the Mechanism and Workflow
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Diagram 1: this compound Signaling Pathway.
References
- 1. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CXCR7 Targeting and Its Major Disease Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung and blood in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CXCR4 antagonist AMD3100 redistributes leukocytes from primary immune organs to secondary immune organs, lung, and blood in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AMD3100 reduces CXCR4-mediated survival and metastasis of osteosarcoma by inhibiting JNK and Akt, but not p38 or Erk1/2, pathways in in vitro and mouse experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
- 12. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ShRNA knock‐down of CXCR7 inhibits tumour invasion and metastasis in hepatocellular carcinoma after transcatheter arterial chemoembolization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Using bioluminescent resonance energy transfer (BRET) to characterize agonist-induced arrestin recruitment to modified and unmodified G protein-coupled receptors (GPCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In-cell arrestin-receptor interaction assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tools.thermofisher.com [tools.thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
A Head-to-Head Comparison of TC14012 and Other Prominent CXCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
The C-X-C chemokine receptor type 4 (CXCR4) has emerged as a critical therapeutic target in a multitude of diseases, including various cancers, HIV-1 infection, and inflammatory disorders. Its role in mediating cell migration, proliferation, and survival has spurred the development of numerous antagonists. This guide provides a comprehensive side-by-side comparison of TC14012, a notable peptidomimetic CXCR4 antagonist, with other key players in the field: AMD3100 (Plerixafor), IT1t, and MSX-122. We present a detailed analysis of their performance based on experimental data, outline the methodologies for key experiments, and visualize complex biological pathways and experimental workflows to aid in your research and development endeavors.
Quantitative Performance Comparison
The following table summarizes the in vitro potency of this compound and other selected CXCR4 antagonists. The data highlights the varying affinities and mechanisms of action of these compounds.
| Antagonist | Type | Target(s) | IC50 (CXCR4) | EC50 (CXCR7) | Key Features |
| This compound | Peptidomimetic | CXCR4, CXCR7 | 19.3 nM[1][2] | 350 nM[1][2][3] | Dual CXCR4 antagonist and CXCR7 agonist.[3][4] |
| AMD3100 (Plerixafor) | Bicyclam | CXCR4 | 44 nM[5][6] | 140 µM[3] | FDA-approved for stem cell mobilization.[7] |
| IT1t | Small Molecule | CXCR4 | 2.1 - 8.0 nM[8][9] | Not Reported | Potent CXCR4 antagonist with good bioavailability.[9] |
| MSX-122 | Small Molecule | CXCR4 | ~10 nM[10][11] | Not Reported | Orally active partial CXCR4 antagonist.[10][12] |
Signaling Pathways and Modes of Action
The interaction of CXCR4 with its natural ligand, CXCL12, triggers a cascade of intracellular signaling events. CXCR4 antagonists function by blocking this interaction. This compound exhibits a unique dual-action mechanism, not only antagonizing CXCR4 but also acting as an agonist for CXCR7, another receptor for CXCL12.
The following diagram illustrates the differing modes of action of the compared antagonists.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of CXCR4 antagonists. Below are protocols for key in vitro and in vivo assays.
Competitive Binding Assay (Flow Cytometry-Based)
This assay quantifies the ability of a test compound to compete with a fluorescently labeled ligand for binding to CXCR4 on living cells.
Materials:
-
CXCR4-expressing cells (e.g., Jurkat T-cells)
-
Fluorescently labeled CXCL12 (e.g., CXCL12-AF647)
-
Test compounds (this compound and other antagonists)
-
Assay Buffer (e.g., PBS with 0.5% BSA)
-
96-well V-bottom plates
-
Flow cytometer
Protocol:
-
Cell Preparation: Harvest and wash CXCR4-expressing cells, then resuspend in assay buffer to a concentration of 1-2 x 10^6 cells/mL.
-
Compound Dilution: Prepare a serial dilution of the test compounds in assay buffer.
-
Competition: In a 96-well plate, add 50 µL of the cell suspension to 50 µL of each compound dilution. Incubate for 15-30 minutes at room temperature.
-
Ligand Addition: Add 50 µL of fluorescently labeled CXCL12 at a final concentration equal to its Kd value. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Centrifuge the plate, discard the supernatant, and wash the cells once with cold assay buffer.
-
Data Acquisition: Resuspend the cells in assay buffer and acquire data on a flow cytometer, measuring the fluorescence intensity of the cell-bound labeled ligand.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition of fluorescent ligand binding against the concentration of the test compound.
Cell Migration Assay (Transwell Assay)
This assay assesses the ability of CXCR4 antagonists to inhibit CXCL12-induced cell migration.
Materials:
-
CXCR4-expressing cells
-
Transwell inserts (typically 8 µm pore size)
-
24-well plates
-
Recombinant human CXCL12
-
Test compounds
-
Serum-free cell culture medium
-
Staining solution (e.g., Crystal Violet)
Protocol:
-
Cell Preparation: Culture cells to 70-80% confluency and serum-starve overnight. On the day of the assay, resuspend cells in serum-free medium.
-
Antagonist Pre-incubation: Pre-incubate the cells with various concentrations of the CXCR4 antagonist for 30-60 minutes at 37°C.
-
Assay Setup: Add serum-free medium containing CXCL12 (chemoattractant) to the lower chamber of the 24-well plate. Place the Transwell inserts into the wells.
-
Cell Seeding: Add the pre-incubated cell suspension to the upper chamber of the inserts.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a duration optimized for the specific cell type (typically 4-24 hours).
-
Quantification:
-
Remove non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with Crystal Violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
-
-
Data Analysis: Determine the concentration-dependent inhibition of cell migration by the antagonist.
In Vivo Tumor Xenograft Model
This model evaluates the efficacy of CXCR4 antagonists in inhibiting tumor growth and metastasis in a living organism.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID)
-
Tumor cells expressing CXCR4
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Protocol:
-
Tumor Cell Implantation: Subcutaneously or orthotopically implant CXCR4-expressing tumor cells into immunodeficient mice.
-
Tumor Growth: Allow tumors to establish and reach a palpable size.
-
Treatment: Randomize mice into treatment groups (vehicle control, this compound, other antagonists). Administer the compounds according to the desired dosing schedule and route (e.g., intraperitoneal, oral).
-
Tumor Monitoring: Measure tumor volume with calipers at regular intervals. Monitor the body weight of the mice as a measure of toxicity.
-
Metastasis Assessment (optional): At the end of the study, harvest organs (e.g., lungs, liver) to assess for metastatic lesions through histology or bioluminescence imaging (if using luciferase-expressing tumor cells).
-
Data Analysis: Compare the tumor growth rates and metastatic burden between the treatment and control groups to determine the in vivo efficacy of the antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CXCR7 agonist this compound improves angiogenic function of endothelial progenitor cells via activating Akt/eNOS pathway and promotes ischemic angiogenesis in diabetic limb ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amyloid.co [amyloid.co]
- 7. Targeting the CXCR4/CXCL12 Axis in Cancer Therapy: Analysis of Recent Advances in the Development of Potential Anticancer Agents [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Small-Molecule Fluorescent Ligands for the CXCR4 Chemokine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guide to the Proper Disposal of TC14012
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of TC14012, a peptidomimetic CXCR4 antagonist. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.
While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, this guide is based on established best practices for the disposal of hazardous chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific regulations and guidance.
Immediate Safety and Handling Precautions
Prior to disposal, ensure that all personnel handling this compound are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile or other chemically resistant gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. |
| Lab Coat | Standard laboratory coat. |
Step-by-Step Disposal Protocol
The proper disposal of this compound, like many research chemicals, involves its classification and segregation as hazardous waste. Do not dispose of this compound down the drain or in regular trash.
-
Waste Identification and Classification : this compound should be treated as hazardous chemical waste. Due to its biological activity as a CXCR4 antagonist, it may be categorized as a biochemically active substance.
-
Waste Segregation :
-
Solid Waste : Collect any solid this compound, contaminated consumables (e.g., weighing paper, pipette tips), and PPE into a designated, leak-proof hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, clearly labeled, and sealed hazardous waste container. Avoid mixing with other incompatible waste streams.
-
-
Container Labeling : All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
The primary hazard associated with the chemical (e.g., "Biochemically Active," "Chemical Irritant")
-
-
Storage of Waste : Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic. Ensure secondary containment is in place to prevent spills.
-
Waste Pickup and Disposal : Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures for scheduling and documentation.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Signaling Pathway of this compound (for informational purposes)
To provide additional context on the nature of this compound, the following diagram illustrates its role as a CXCR4 antagonist. This biological activity is a key consideration in its classification as a hazardous substance for disposal.
Essential Safety and Logistical Information for Handling TC14012
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe Handling, Application, and Disposal of TC14012.
This document provides crucial procedural guidance for the use of this compound, a selective peptidomimetic antagonist of the CXCR4 receptor and a potent agonist of the CXCR7 receptor. Adherence to these protocols is essential for ensuring laboratory safety, experimental integrity, and responsible environmental stewardship. By providing this value-added information, we aim to become your preferred partner in laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
This compound, while a valuable research tool, requires careful handling to minimize exposure and ensure a safe laboratory environment. The following personal protective equipment (PPE) and handling procedures are mandatory.
Personal Protective Equipment (PPE)
A comprehensive list of required PPE is detailed in the table below.
| Activity | Required PPE |
| Routine Handling & Weighing | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Preparing Solutions | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Cell Culture & In Vitro Assays | - Safety glasses with side shields- Nitrile gloves- Laboratory coat |
| Spill Cleanup | - Safety goggles- Double-layered nitrile gloves- Laboratory coat- Absorbent, disposable materials |
Storage and Stability
Proper storage is critical to maintaining the integrity and activity of this compound.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C | 1 year |
| -80°C | 2 years | |
| In Solvent | -20°C | 1 month (sealed) |
| -80°C | 6 months (sealed) |
Aqueous solutions of this compound can be prepared to 1 mg/ml. For most in vitro experiments, stock solutions are prepared in DMSO.[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials.
Operational Plan: Step-by-Step Guidance
Solution Preparation
-
Aseptic Technique: All solution preparations should be performed in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Reconstitution of Lyophilized Powder:
-
Briefly centrifuge the vial to ensure the powder is at the bottom.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or sonicate to ensure complete dissolution.[1]
-
-
Working Solution Preparation:
-
Dilute the DMSO stock solution with the appropriate cell culture medium or buffer to the final working concentration immediately before use.
-
Experimental Protocol: Cell Migration Assay
This protocol outlines a common application for this compound in a Boyden chamber cell migration assay.
Materials
-
24-well plate with cell culture inserts (8 µm pore size)
-
Cells expressing CXCR4 and/or CXCR7
-
Serum-free cell culture medium
-
Cell culture medium with 10% Fetal Bovine Serum (FBS) as a chemoattractant
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
Procedure
-
Cell Preparation:
-
Culture cells to 80-90% confluency.
-
Starve cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest cells and resuspend in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
-
Assay Setup:
-
Add 600 µL of medium with 10% FBS to the lower chamber of the 24-well plate.
-
Add this compound at various concentrations to the lower chamber to test its inhibitory effect on chemoattraction. Include a vehicle control (DMSO).
-
Place the cell culture inserts into the wells.
-
Add 100 µL of the cell suspension to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours, depending on the cell type.
-
-
Cell Staining and Quantification:
-
Carefully remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in fixing solution for 10 minutes.
-
Stain the migrated cells by immersing the insert in staining solution for 10-15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the migrated cells in several random fields of view under a microscope.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
-
Unused this compound: Unused or expired this compound should be disposed of as chemical waste in accordance with federal, state, and local environmental control regulations.[2][3]
-
Contaminated Materials: All disposable materials that have come into contact with this compound, including pipette tips, gloves, and cell culture plastics, should be collected in a designated hazardous waste container.[3]
-
Liquid Waste: Liquid waste containing this compound should be collected and disposed of as hazardous chemical waste. Do not pour down the drain.[3]
Signaling Pathway and Experimental Workflow
This compound acts as an antagonist at the CXCR4 receptor and an agonist at the CXCR7 receptor.[4][5] This dual activity modulates downstream signaling pathways, primarily the β-arrestin pathway.[4][5]
Caption: this compound Signaling Pathway.
The diagram above illustrates the dual mechanism of action of this compound. As a CXCR4 antagonist, it blocks the canonical G-protein signaling pathway typically activated by the natural ligand CXCL12, thereby inhibiting cell migration.[6] Conversely, as a CXCR7 agonist, this compound promotes the recruitment of β-arrestin, leading to the activation of the ERK1/2 pathway, which can also modulate cell migration.[4][5]
Caption: Cell Migration Assay Workflow.
The workflow diagram provides a step-by-step overview of the cell migration assay, from initial cell and reagent preparation through to the final quantification of results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hazardous Material Disposal and Recycling | UW Environmental Health & Safety [ehs.washington.edu]
- 3. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 4. The peptidomimetic CXCR4 antagonist this compound recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Peptidomimetic CXCR4 Antagonist this compound Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
